molecular formula C3H7Br B575486 1-Bromopropane-1,1,3,3,3-d5 CAS No. 163400-20-2

1-Bromopropane-1,1,3,3,3-d5

Cat. No.: B575486
CAS No.: 163400-20-2
M. Wt: 128.024
InChI Key: CYNYIHKIEHGYOZ-WNWXXORZSA-N
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Description

1-Bromopropane-1,1,3,3,3-d5 is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 128.024. The purity is usually 95%.
BenchChem offers high-quality 1-Bromopropane-1,1,3,3,3-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromopropane-1,1,3,3,3-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-1,1,3,3,3-pentadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNYIHKIEHGYOZ-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Beyond the Element, The Isotopic Advantage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromopropane-1,1,3,3,3-d5: Properties, Applications, and Scientific Insights

In the landscape of modern chemical and pharmaceutical research, precision is paramount. 1-Bromopropane-1,1,3,3,3-d5 is a stable isotope-labeled (SIL) compound that serves as a powerful tool for achieving this precision. As a deuterated analogue of 1-bromopropane, its utility stems not from a change in its fundamental chemical reactivity, but from the subtle yet significant mass difference between hydrogen and its heavier, stable isotope, deuterium.

This guide, intended for researchers, chemists, and drug development professionals, delves into the core chemical properties of 1-Bromopropane-1,1,3,3,3-d5. It moves beyond a simple recitation of data to explain the causality behind its applications, from a superior internal standard in mass spectrometry to its role in elucidating reaction mechanisms and informing drug design. The central principle underpinning its value is the kinetic isotope effect (KIE), a phenomenon that can dramatically alter the metabolic fate of a molecule and provide a clear analytical signature.

Part 1: Physicochemical and Spectroscopic Profile

The defining characteristic of 1-Bromopropane-1,1,3,3,3-d5 is the replacement of five hydrogen atoms with deuterium. This substitution maintains the compound's overall structure and polarity, allowing it to mimic its non-deuterated counterpart in chromatographic systems, while its increased mass provides a distinct identity for mass-selective detectors.

Section 1.1: Core Chemical Properties

The physical properties of 1-Bromopropane-1,1,3,3,3-d5 are nearly identical to those of unlabeled 1-bromopropane, which is critical for its use as an analytical standard.

PropertyValueSource(s)
IUPAC Name 1-bromo-1,1,3,3,3-pentadeuteriopropane[1]
Synonyms n-Propyl bromide-d5, Propane-1,1,1,3,3-d5,3-bromo[1][2]
CAS Number 163400-20-2[2][3]
Molecular Formula C₃D₅H₂Br (CD₃CH₂CD₂Br)[2]
Molecular Weight ~128.02 g/mol [1][4]
Exact Mass 127.0045 Da[1]
Density ~1.354 g/mL at 25 °C[3][5]
Boiling Point ~71 °C[3][5]
Melting Point ~-110 °C[3][5]
Appearance Colorless liquid[6][7]
Isotopic Purity Typically ≥98 atom % D[2][5]
Solubility Slightly soluble in water; soluble in ethanol, ether, acetone, chloroform[7][8]
Section 1.2: Spectroscopic Characterization - The Deuterium Signature

Spectroscopic analysis provides unambiguous confirmation of the compound's identity and isotopic enrichment. The replacement of hydrogen with deuterium results in predictable and informative spectral changes.

  • Mass Spectrometry (MS): In MS, the compound exhibits a mass shift of +5 compared to its unlabeled analogue.[5] The molecular ion cluster will be centered around m/z 128 and 130, reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). This clear mass separation from the non-deuterated analyte (at m/z 123 and 125) is the cornerstone of its use as an internal standard.

  • ¹H NMR Spectroscopy: While the non-deuterated 1-bromopropane shows three distinct proton environments in a 3:2:2 ratio, the ¹H NMR spectrum of 1-Bromopropane-1,1,3,3,3-d5 is dramatically simplified.[9] The signals corresponding to the deuterated methyl (-CD₃) and alpha-methylene (-CD₂Br) groups are absent. The spectrum is dominated by a single resonance for the remaining central methylene (-CH₂-) protons. Due to the absence of adjacent protons for spin-spin coupling, this signal appears as a singlet, providing a powerful diagnostic confirmation of the specific labeling pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum provides further evidence of deuteration. The characteristic C-H stretching vibrations typically seen between 2845-2975 cm⁻¹ for the unlabeled compound are significantly attenuated.[10] Concurrently, new absorption bands appear at lower frequencies (typically ~2100-2250 cm⁻¹), which are characteristic of C-D stretching vibrations. This shift to lower wavenumber is a direct consequence of the increased mass of deuterium.

Part 2: The Role of Deuteration in Drug Development & Research

The strategic replacement of hydrogen with deuterium is a powerful technique in modern drug discovery and development. This approach, known as "deuterium switching," leverages the kinetic isotope effect to improve a drug's metabolic profile.[11]

Section 2.1: The Kinetic Isotope Effect (KIE) Explained

The KIE is the primary reason deuterated compounds are so valuable in pharmacology. The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond.

In drug metabolism, many oxidative reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[12] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of that metabolic process can be significantly slowed.

KIE cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism (KIE) Drug_H Drug with C-H bond at metabolic site Metabolite_H Metabolite (Rapid Formation) Drug_H->Metabolite_H Fast C-H Bond Cleavage Drug_D Drug with C-D bond at metabolic site CYP450_H CYP450 Enzyme Metabolite_D Metabolite (Slow Formation) Drug_D->Metabolite_D Slow C-D Bond Cleavage (Higher Activation Energy) CYP450_D CYP450 Enzyme Synthesis Start Propan-1,1,1,3,3,3-d6-ol (CD3CH2CD2OH) Product 1-Bromopropane-1,1,3,3,3-d5 (CD3CH2CD2Br) Start->Product SN2 Reaction Reagent HBr (excess) or PBr3 Reagent->Product

Sources

An In-depth Technical Guide to 1-Bromopropane-1,1,3,3,3-d5: Molecular Weight, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Bromopropane-1,1,3,3,3-d5. It delves into the fundamental properties of this isotopically labeled compound, with a core focus on its molecular weight, and explores its critical applications in modern analytical and pharmaceutical sciences.

Introduction to Isotopic Labeling and 1-Bromopropane-d5

1-Bromopropane (n-propyl bromide) is an organobromine compound used as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and other chemicals.[1] It has also been employed as a solvent for cleaning metals, electronics, and fabrics, often as a replacement for ozone-depleting chlorofluorocarbons.[1][2]

The strategic replacement of atoms with their heavier stable isotopes, a technique known as isotopic labeling, creates powerful tools for scientific investigation. 1-Bromopropane-1,1,3,3,3-d5 is a deuterated analog of 1-bromopropane where five hydrogen (¹H) atoms have been replaced by deuterium (²H or D), the heavy isotope of hydrogen. This substitution, while minimally affecting the compound's chemical properties, imparts a significant mass change that is invaluable for a range of advanced applications. These include its use as an internal standard in mass spectrometry for accurate quantification, in elucidating reaction mechanisms, and in drug development to modulate metabolic pathways by leveraging the kinetic isotope effect (KIE).[3][4]

Molecular Weight and Isotopic Composition

The molecular formula for 1-Bromopropane-1,1,3,3,3-d5 is C₃H₂D₅Br.[5] Its molecular weight is a foundational parameter for all quantitative experimental work. It is crucial to distinguish between the average molecular weight (used for bulk calculations) and the monoisotopic mass (used in high-resolution mass spectrometry).

The average molecular weight of 1-Bromopropane-1,1,3,3,3-d5 is 128.02 g/mol .[5][6][7] This value is calculated using the weighted average atomic masses of all constituent elements, accounting for the natural abundance of their isotopes.

Calculation of Average Molecular Weight

The calculation is based on the atomic weights of Carbon, Hydrogen, Deuterium, and Bromine.

ElementIsotopeStandard Atomic Weight ( g/mol )CountTotal Contribution ( g/mol )
Carbon¹²C12.011336.033
Hydrogen¹H1.00822.016
Deuterium²H (D)2.014510.070
BromineBr79.904179.904
Total ~128.023

Note: The final value is typically reported as 128.02 g/mol .

Monoisotopic Mass

For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value. It is calculated using the mass of the most abundant isotope of each element. The monoisotopic mass of 1-Bromopropane-1,1,3,3,3-d5 is 127.00450 Da .[7] This precision is critical for accurate mass determination and analyte identification in complex matrices.

Structure and Physicochemical Properties

The structure of 1-Bromopropane-1,1,3,3,3-d5 is identical to its non-deuterated counterpart, with deuterium atoms specifically located at the C1 and C3 positions.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with 1-Bromopropane-d5 (IS) Sample->Spike Extract Solid Phase Extraction or Liquid-Liquid Extraction Spike->Extract LC HPLC Separation (Co-elution of Analyte and IS) Extract->LC MS Mass Spectrometer (Detects both masses) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Result Determine Analyte Concentration Ratio->Result Curve Standard Curve Curve->Result xaxis Reaction Coordinate yaxis Potential Energy origin origin origin->xaxis origin->yaxis reactants Reactants 1,1.2 1,1.2 reactants->1,1.2 reactants->1,1.2 products Products ts_ch ‡ [C-H] 4,3 4,3 ts_ch->4,3 2,3 2,3 1,1.2->2,3 2,3.2 2,3.2 1,1.2->2,3.2 2,3->ts_ch 5,0.7 5,0.7 4,3->5,0.7 5,0.7->products 5,0.7->products ts_cd ‡ [C-D] 4,3.2 4,3.2 ts_cd->4,3.2 2,3.2->ts_cd 4,3.2->5,0.7 3.1,1 3.1,1 3.1,4.5 3.1,4.5 3.1,1->3.1,4.5 Ea (C-H) 2.9,1 2.9,1 2.9,5 2.9,5 2.9,1->2.9,5 Ea (C-D)

Sources

Deuterated 1-bromopropane basic characteristics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Deuterated 1-Bromopropane: Properties, Synthesis, and Applications

Introduction: The Subtle Power of a Neutron

In the realm of molecular science, the substitution of a hydrogen atom with its stable, heavier isotope, deuterium, represents one of the most nuanced yet powerful modifications available to chemists. Deuterated 1-bromopropane, a family of isotopologues of the common alkyl halide, exemplifies this principle. While chemically similar to its proteated counterpart, the increased mass conferred by deuterium—a single neutron—introduces a significant physical change: the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1][2][3] This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution at or near a bond-breaking site.[1][3][4]

For researchers, scientists, and drug development professionals, harnessing the KIE and other properties of deuterated 1-bromopropane opens up a diverse range of applications. These range from elucidating complex reaction mechanisms and enhancing the metabolic stability of pharmaceuticals to serving as superior internal standards in quantitative analytical methods.[5][6][7] This guide provides a comprehensive exploration of the core characteristics, synthesis, analysis, and key applications of deuterated 1-bromopropane, offering both foundational knowledge and practical, field-proven insights.

PART 1: Physicochemical Characteristics

The physical properties of deuterated 1-bromopropane are largely similar to standard 1-bromopropane. However, the increase in molecular weight due to the presence of deuterium atoms results in slight variations in properties such as density and boiling point. The exact properties will depend on the specific isotopologue and the degree of deuteration.

Below is a summary of the core characteristics for non-deuterated 1-bromopropane and its common deuterated variants.

Property1-Bromopropane1-Bromopropane-d3 (3,3,3-d3)1-Bromopropane-d5 (1,1,3,3,3-d5)
Molecular Formula C₃H₇BrC₃H₄D₃BrC₃H₂D₅Br
Molecular Weight 122.99 g/mol 126.04 g/mol 128.02 g/mol [8]
Boiling Point 71 °C (160 °F)[9]71 °C (160 °F)[9]Not specified, expected to be similar
Melting Point -110 °C (-166 °F)[9]-110 °C (-166 °F)[9]Not specified, expected to be similar
Density 1.354 g/cm³[9]1.354 g/cm³[9]Not specified, expected to be similar
Flash Point -4.5 °C (24 °F)[9]-4.5 °C (24 °F)[9]Not specified, expected to be similar
log Pow (Octanol/Water) 2.1[9]2.1[9]2.1[8]
Water Solubility 2.45 g/L[9]Not specifiedNot specified

PART 2: Synthesis and Characterization

The synthesis of deuterated 1-bromopropane requires careful selection of deuterated starting materials and reagents to ensure high isotopic purity and prevent unwanted H/D exchange.

Synthetic Workflow

A common and robust method for synthesizing deuterated 1-bromopropane involves the nucleophilic substitution of a deuterated propanol. The choice of deuterated precursor dictates the final pattern of deuteration in the product. For instance, to synthesize 1-bromopropane-d7, one would start with 1-propanol-d8. The hydroxyl group is replaced by a bromide ion, typically using a reagent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[10] To maintain isotopic integrity, it is crucial to use deuterated acids (e.g., DBr) or carry out the reaction under strict anhydrous conditions to prevent H/D exchange.[5]

G cluster_synthesis Synthesis Workflow Deuterated_Propanol Deuterated Propanol (e.g., 1-Propanol-d8) Reaction Nucleophilic Substitution (Anhydrous Conditions) Deuterated_Propanol->Reaction Brominating_Agent Brominating Agent (e.g., DBr, PBr3) Brominating_Agent->Reaction Crude_Product Crude Deuterated 1-Bromopropane Reaction->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure Deuterated 1-Bromopropane Purification->Final_Product

Caption: General workflow for synthesizing deuterated 1-bromopropane.

Analytical Characterization

Confirming the structure, purity, and degree of deuteration is a critical, self-validating step in any workflow involving isotopically labeled compounds.

NMR is the most powerful tool for determining the precise location and extent of deuteration.

  • ¹H NMR (Proton NMR): In a highly deuterated sample of 1-bromopropane, the proton spectrum will show a significant reduction or complete absence of signals corresponding to the positions where deuterium has been substituted.[11] The integration of the remaining proton signals relative to a non-deuterated internal standard can be used to quantify the isotopic purity.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, making it straightforward to confirm the positions of deuteration.[12] Unlike protons (spin I=1/2), deuterium has a spin of I=1, which leads to quadrupolar relaxation and results in broader signals.[12]

Protocol: Acquiring a ²H NMR Spectrum of 1-Bromopropane-1-d1

  • Sample Preparation: Dissolve a precise amount of 1-bromopropane-1-d1 in a suitable non-deuterated solvent (e.g., chloroform, CHCl₃).[12] The use of a non-deuterated solvent is critical to avoid a large solvent signal that would obscure the analyte's signal.

  • Spectrometer Setup:

    • Tune the NMR probe to the deuterium frequency.

    • Turn the spectrometer's field lock off , as there is no deuterated solvent to provide a lock signal.[12]

    • Perform shimming on the proton signal of the non-deuterated solvent to optimize magnetic field homogeneity.[12]

  • Acquisition:

    • Acquire the ²H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phasing.

    • The resulting spectrum should show a signal at the chemical shift corresponding to the C1 position of 1-bromopropane, confirming the location of the deuterium label.

MS is essential for confirming the overall molecular weight and assessing the isotopic distribution of the sample.

  • Principle: High-resolution mass spectrometry (HRMS) can distinguish between isotopologues based on their mass-to-charge (m/z) ratio.[13] The mass of deuterium (2.014 Da) is distinctly different from that of hydrogen (1.008 Da).

  • Analysis: The mass spectrum of a deuterated 1-bromopropane sample will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular ion of non-deuterated 1-bromopropane appears as a pair of peaks at m/z 122 and 124 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[14] For 1-bromopropane-d7, this pair would be expected at m/z 129 and 131. The relative intensities of these peaks can be used to calculate the isotopic purity.[13]

Protocol: Isotopic Purity Analysis by ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the deuterated 1-bromopropane sample in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Method:

    • Infuse the sample directly or via an LC system into the ESI source.

    • Acquire the mass spectrum in a positive ion mode, scanning a mass range that includes the expected molecular ions of all potential H/D isotopologues.

  • Data Analysis:

    • Identify the molecular ion clusters corresponding to the different isotopologues (e.g., d5, d6, d7).

    • Calculate the isotopic purity by determining the relative abundance of the desired deuterated species compared to the less-deuterated and non-deuterated versions.[13]

G cluster_analysis Analytical Workflow Sample Deuterated 1-Bromopropane Sample NMR NMR Spectroscopy (¹H and ²H) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS Structure Structural Confirmation (Deuterium Positions) NMR->Structure Purity Isotopic Purity & Distribution MS->Purity

Caption: Workflow for the analytical characterization of deuterated 1-bromopropane.

PART 3: Core Applications

The unique properties of deuterated 1-bromopropane make it a versatile tool across various scientific disciplines.

Mechanistic Elucidation: Probing the E2 Reaction

Deuterated 1-bromopropane is a classic substrate for studying the mechanism of bimolecular elimination (E2) reactions. The KIE provides powerful evidence for the concerted nature of this reaction.

  • Causality: In an E2 reaction, a strong base abstracts a proton from a carbon adjacent (β-position) to the leaving group, and this C-H bond cleavage occurs in the rate-determining step.[1][3] By substituting a hydrogen with a deuterium at this position, the rate of the reaction is significantly slowed because the C-D bond is stronger and requires more energy to break.[1][2][4] Measuring the ratio of the reaction rates (kH/kD) gives a primary KIE value, which is typically between 2 and 8 for E2 reactions, confirming that the C-H bond is indeed broken in the rate-limiting step.[1][4]

G cluster_e2 E2 Elimination Mechanism Reactants Base + Deuterated 1-Bromopropane Transition_State Transition State (C-D Bond Breaking) Reactants->Transition_State Rate-Determining Step Products Alkene + Conjugate Acid + Br⁻ Transition_State->Products

Caption: The C-D bond is broken in the rate-determining step of the E2 reaction.

Drug Development and Metabolism Studies

The strategic incorporation of deuterium into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic profiles.[15][16][17]

  • Metabolic Switching: Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the cleavage of C-H bonds.[16] If a drug candidate is rapidly metabolized at a specific site, leading to poor bioavailability or the formation of toxic metabolites, replacing the hydrogen atoms at that "soft spot" with deuterium can slow down this metabolic process.[16][17] This "deuterium switch" can lead to:

    • Increased drug half-life and exposure.[18]

    • Reduced formation of undesirable metabolites.

    • Lower and less frequent dosing.[18]

  • Metabolic Tracers: Deuterated compounds, including those built with a deuterated propyl moiety, serve as invaluable tracers. Researchers can administer a deuterated version of a drug and use mass spectrometry to track its metabolic fate, identifying and quantifying metabolites without interference from endogenous compounds.[5]

Internal Standards for Quantitative Analysis

In quantitative mass spectrometry (e.g., LC-MS/MS), deuterated compounds are the gold standard for use as internal standards (IS).[7]

  • Principle of Self-Validation: A deuterated internal standard is chemically identical to the analyte of interest.[7] This means it co-elutes during chromatography and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer's source. However, because of its higher mass, it is easily distinguished from the non-deuterated analyte by the mass spectrometer.

  • Causality: By adding a known concentration of deuterated 1-bromopropane to a sample containing non-deuterated 1-bromopropane, any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the internal standard equally. The ratio of the analyte signal to the IS signal remains constant, allowing for highly accurate and precise quantification, effectively correcting for experimental variability.[7]

PART 4: Safety and Handling

Deuterated 1-bromopropane shares the same toxicological and safety hazards as its non-deuterated counterpart. It is a highly flammable liquid and is suspected of causing cancer, damaging fertility, and causing harm to the unborn child.[9][19][20]

Hazard CategoryDescriptionPrecautionary Statements
Flammability Highly flammable liquid and vapor.[9] Vapors may form explosive mixtures with air.[19]P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9] P233: Keep container tightly closed.[20]
Health Hazards Suspected of causing cancer (IARC Group 2B).[9] May damage fertility or the unborn child.[9][19][20] Causes skin and serious eye irritation.[9] May cause respiratory irritation, drowsiness, or dizziness.[9][19]P201: Obtain special instructions before use.[20] P261: Avoid breathing vapor.[9] P280: Wear protective gloves, clothing, and eye/face protection.
Organ Toxicity May cause damage to organs (liver, nervous system) through prolonged or repeated exposure.[9][19]P308 + P313: IF exposed or concerned: Get medical advice/attention.[19]

Handling: All work with deuterated 1-bromopropane should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[21]

Conclusion

Deuterated 1-bromopropane is far more than a simple isotopically labeled solvent. Its value lies in the profound, predictable, and exploitable consequences of the kinetic isotope effect. For the mechanistic chemist, it is a probe that provides unequivocal evidence of bond-breaking steps. For the pharmaceutical scientist, it represents a key strategy for enhancing the metabolic lifetime and safety profile of drug candidates. For the analytical chemist, it is the cornerstone of precision in quantitative analysis. A thorough understanding of its synthesis, characterization, and safe handling is essential for leveraging its full potential to advance scientific discovery and development.

References

  • Application Note: Deuterium NMR Spectroscopy of 1-Bromopropane-1-D1. Benchchem.
  • 1-Bromopropane-3,3,3-d3 - Safety Data Sheet. C/D/N Isotopes, Inc.
  • 1,3-Dibromopropane-d6|Deuterated Reagent|RUO. Benchchem.
  • C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852. PubChem.
  • 1-Bromopropane-2,2,3,3,3-D5. PubChem.
  • 1-BROMOPROPANE-1,1,3,3,3-D5 Safety Data Sheets. Echemi.
  • Application Notes and Protocols for Studying E2 Elimination Reaction Mechanisms Using 1-Bromopropane-1-D1. Benchchem.
  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.
  • C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts.
  • Material Safety Data Sheet 1-Bromopropane, 99%. Fisher Scientific.
  • SAFETY DATA SHEET. Merck Millipore.
  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
  • Safety Data Sheet. Sigma-Aldrich.
  • 1-Bromopropane(106-94-5) 1H NMR spectrum. ChemicalBook.
  • A-level Chemistry Specification. AQA.
  • ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Science Publishing.
  • 1-Bromopropane synthesis. ChemicalBook.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
  • Mass spectrum of 1-bromopropane. ResearchGate.
  • Applications of Deuterium in Medicinal Chemistry. PubMed.
  • The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • The Role of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols. Benchchem.
  • Deuterium in drug discovery: progress, opportunities and challenges. Nature.
  • The Application of Deuteration Strategy in Drug Design. ResearchGate.
  • The E2 Reaction and the Deuterium Isotope Effect. OpenStax.
  • Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube.

Sources

Introduction: Navigating the Safety Profile of a Deuterated Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Bromopropane-1,1,3,3,3-d5

As researchers and drug development professionals, we frequently work with isotopically labeled compounds to trace metabolic pathways, elucidate reaction mechanisms, or serve as internal standards in quantitative analysis. 1-Bromopropane-1,1,3,3,3-d5, a deuterated analogue of 1-bromopropane, is a valuable tool in such applications. However, comprehensive, peer-reviewed safety data and official Safety Data Sheets (SDS) are often sparse for isotopically labeled molecules compared to their ubiquitous, non-labeled counterparts.

This guide addresses this gap by providing a detailed safety framework for 1-Bromopropane-1,1,3,3,3-d5. The core scientific principle underpinning this guide is that the macroscopic chemical reactivity and toxicological profile of a molecule are overwhelmingly dictated by its fundamental structure and the functional groups it contains. The substitution of protium with deuterium results in a negligible change in these properties from a safety perspective. Therefore, the extensive and well-documented safety and toxicological data for 1-bromopropane (n-propyl bromide, CAS No. 106-94-5) serve as the authoritative basis for the handling protocols outlined herein.

This document moves beyond a simple recitation of SDS sections. It aims to provide a Senior Application Scientist's perspective on why certain precautions are necessary, grounding every recommendation in the fundamental chemical and toxicological properties of the substance.

Section 1: Core Chemical Identity and Physical Hazards

Understanding the physical properties of a substance is the first step in risk assessment. These characteristics determine its behavior in the laboratory environment, influencing evaporation rates, potential for ignition, and dispersal in case of a spill. While specific data points for the deuterated version may vary slightly (e.g., boiling point), the overall hazard profile remains consistent with the parent compound.

Table 1: Comparative Physical and Chemical Properties

Property 1-Bromopropane (CAS: 106-94-5) 1-Bromopropane-1,1,3,3,3-d5 (CAS: 163400-20-2) Rationale for Concern
Molecular Formula C₃H₇Br[1] C₃D₅H₂Br Base structure for toxicological assessment.
Molecular Weight 122.99 g/mol [2] 128.02 g/mol [3][4] Affects vapor density.
Appearance Colorless liquid[1][5] Colorless liquid No visual warning of presence.
Boiling Point 71 °C (160 °F)[6] 71 °C (160 °F) High volatility at room temperature.
Melting Point -110 °C (-166 °F)[5][6] -110 °C (-166 °F) Remains liquid under standard lab conditions.
Flash Point <22 °C (<72 °F)[6][7] Not available, assumed to be similar High Flammability Risk . Vapors can ignite at room temperature.
Vapor Density 4.3 (air = 1)[6] ~4.4 (air = 1) Vapors are heavier than air and can accumulate in low-lying areas, posing an ignition and inhalation risk far from the source.[6][7]
Specific Gravity 1.35 g/mL at 25 °C[6] 1.354 g/mL at 25 °C Denser than water.[5]

| Solubility in Water | Slightly soluble[5][6] | Slightly soluble | Spills will not readily dilute with water. |

The most critical insight from this data is the high flammability (Flash Point <22°C) combined with a high vapor density. This combination creates a significant risk of fire or explosion, as invisible vapors can travel along floors and benches to distant ignition sources.[6][7]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for 1-bromopropane are severe and multi-faceted, indicating risks to multiple organ systems through both acute and chronic exposure.[8][9]

Table 2: GHS Hazard Classification for 1-Bromopropane

Hazard Class Category Pictogram Signal Word Hazard Statement
Flammable Liquids 2 Flame Danger H225: Highly flammable liquid and vapor.[8]
Skin Corrosion/Irritation 2 Exclamation Mark Warning H315: Causes skin irritation.[8]
Serious Eye Damage/Irritation 2A / 2B Exclamation Mark Warning H319: Causes serious eye irritation.[8]
Reproductive Toxicity 1B Health Hazard Danger H360: May damage fertility or the unborn child.[8][10]
Carcinogenicity 2 Health Hazard Warning H351: Suspected of causing cancer.[1][8]
Specific Target Organ Toxicity (Single Exposure) 3 Exclamation Mark Warning H335: May cause respiratory irritation.[8] H336: May cause drowsiness or dizziness.[8]

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Health Hazard | Warning | H373: Causes damage to organs (nervous system, liver) through prolonged or repeated exposure.[8][10] |

The combination of "Danger" and "Warning" signal words with multiple health hazard pictograms underscores the gravity of the risks. This is not a substance to be handled with complacency. The primary concerns are its flammability, reproductive toxicity, and potential for causing long-term damage to the nervous system.[1][8][10]

Section 3: Toxicological Profile and Health Effects

The toxicity of 1-bromopropane is the most critical aspect of its safety profile. Exposure can occur via inhalation, skin absorption, and ingestion, with inhalation being the most significant route in a laboratory setting.[7]

Primary Target Organs
  • Nervous System: This is the most sensitive target.[11] Both acute and chronic exposures can lead to neurotoxicity. Symptoms range from headache, dizziness, and paresthesia (numbness/tingling) in the extremities to more severe effects like ataxia (loss of coordination) and significant motor and sensory impairments.[10][12]

  • Reproductive System: 1-bromopropane is classified as a Category 1B reproductive toxin, meaning it is presumed to have the potential to impair fertility and cause harm to a developing fetus based on animal studies.[8][10] Effects observed in animal studies include altered estrous cycles and sperm damage.[10][12]

  • Liver: Prolonged or repeated exposure may cause liver damage.[10]

  • Respiratory System & Eyes: The vapor is irritating to the respiratory tract, and the liquid causes serious eye irritation.[7][10]

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies 1-bromopropane in Group 2B , meaning it is "possibly carcinogenic to humans".[1] This classification necessitates stringent handling procedures to minimize long-term exposure.

Section 4: Exposure Controls and Personal Protection

Given the significant hazards, a multi-layered approach to exposure control is mandatory. This follows the hierarchy of controls: Elimination/Substitution (not applicable here), Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All work with 1-bromopropane-1,1,3,3,3-d5 must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[13]

  • Ventilation: The laboratory should have general ventilation that provides a minimum of 6-12 air changes per hour. Ventilation should be designed to pull air away from the user (e.g., floor-level vents, as vapors are heavy).[1][7]

Occupational Exposure Limits (OELs)

These limits are established to protect workers from the adverse effects of chemical exposure over a working lifetime.

Table 3: Occupational Exposure Limits for 1-Bromopropane

Organization Limit Value Notes
ACGIH TLV-TWA (8-hr) 0.1 ppm[13] The American Conference of Governmental Industrial Hygienists significantly lowered this value due to neurotoxicity and carcinogenicity concerns.[14]

| Cal/OSHA | PEL-TWA (8-hr) | 5 ppm | Includes a "skin" notation, indicating a high potential for absorption through the skin.[13] |

Causality: The extremely low ACGIH Threshold Limit Value (TLV) of 0.1 ppm reflects the high potency of 1-bromopropane as a neurotoxin and reproductive hazard. Relying solely on odor for detection is unsafe, as the odor threshold is much higher than this safe exposure limit.

Protocol 1: Personal Protective Equipment (PPE) Selection and Use
  • Hand Protection: Standard nitrile gloves are not sufficient. Use gloves rated for halogenated solvents, such as Viton® or Silver Shield®/4H® laminate gloves.[6] Always double-glove if there is a high risk of splashing. Check the glove manufacturer's breakthrough time data for 1-bromopropane specifically.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when transferring larger quantities (>50 mL).[10]

  • Body Protection: A flame-resistant lab coat is required. For tasks with a significant splash potential, a chemically resistant apron or coveralls (e.g., Tychem®) should be used.[6]

  • Respiratory Protection: A respirator is typically not required if all work is performed within a certified chemical fume hood. If engineering controls are insufficient or for emergency response, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[6] Do not use air-purifying respirators as a primary means of control.

Section 5: Safe Handling and Storage Procedures

  • Grounding and Bonding: Metal containers and transfer lines must be grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.[5][10][13]

  • Tool Selection: Use only non-sparking tools made of materials like brass or bronze when working near open containers.[13][15]

  • Incompatibilities: Store separately from strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases (e.g., sodium hydroxide), as these can cause violent reactions.[1][6][7]

  • Storage Environment: Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated, fireproof area.[7][9][10] Ensure the storage area is segregated from incompatible materials and has no drain or sewer access.[1][7]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram: Emergency Response Workflow for Personnel Exposure

G cluster_scene cluster_actions cluster_decon Exposure Personnel Exposure Occurs (Inhalation, Skin, or Eye) Remove Immediately Remove Victim from Exposure Source Exposure->Remove Alert Alert Lab Supervisor & Safety Officer Remove->Alert Decontaminate Decontaminate Based on Route Medical Seek Immediate Medical Attention Decontaminate->Medical Inhalation Move to Fresh Air. Provide artificial respiration if not breathing. Decontaminate->Inhalation Skin Remove Contaminated Clothing. Wash skin with soap and water for 15+ minutes. Decontaminate->Skin Eye Flush eyes with water for 15+ minutes, lifting eyelids. Remove contact lenses. Decontaminate->Eye SDS Consult SDS for Specific First Aid Alert->SDS SDS->Decontaminate

Caption: Workflow for responding to an accidental personnel exposure event.

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][15]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][7] A water spray can be used to keep fire-exposed containers cool, but a solid stream may spread the fire.[5][6]

  • Hazardous Combustion Products: Burning will produce toxic and corrosive gases, including hydrogen bromide and carbon oxides.[1][6][7] Firefighters must wear a self-contained breathing apparatus (SCBA).[6]

Protocol 2: Emergency Response to a Spill
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area for at least 50 meters (150 feet) in all directions.[5]

  • Eliminate Ignition Sources: Turn off all flames, spark-producing equipment, and other ignition sources.[5][7]

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Don PPE: Don the appropriate PPE as described in Protocol 1, including a respirator if necessary.

  • Containment: Stop the leak if it can be done without risk. For liquid spills, create a dike using an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[5][6][7]

  • Absorption: Absorb the spilled material with an inert absorbent. Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Do not wash spills into the sewer system.[6][7] All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[14]

Section 7: Waste Disposal Considerations

Disposal of 1-bromopropane and its deuterated analogue is regulated as hazardous waste.[14] All waste, including contaminated absorbents and disposable PPE, must be collected in sealed, labeled containers. The disposal must be handled by a licensed hazardous waste disposal company, adhering to all relevant EPA and local regulations.[14]

Conclusion

While 1-Bromopropane-1,1,3,3,3-d5 is an invaluable tool for scientific research, its safety profile, extrapolated from its non-deuterated analogue, demands the highest level of respect and caution. It is a highly flammable liquid that poses significant long-term health risks, including neurotoxicity, reproductive harm, and potential carcinogenicity. Adherence to the engineering controls, personal protective equipment protocols, and handling procedures detailed in this guide is not merely a matter of compliance but a critical necessity for protecting the health and safety of all laboratory personnel.

References

  • 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • 1-Bromopropane. (n.d.). Retrieved from the Agency for Toxic Substances and Disease Registry. [Link]

  • 1-Bromopropane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • ICSC 1332 - 1-BROMOPROPANE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]

  • 1-Bromopropane. (2019, September 30). American Chemical Society. [Link]

  • 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. (2016, July 11). Loba Chemie. [Link]

  • 1-Bromopropane-2,2,3,3,3-D5. (n.d.). PubChem. [Link]

  • 1-Bromopropane | C3H7Br | CID 7840. (n.d.). PubChem. [Link]

  • 1-溴丙烷-1,1,3,3,3-d5. (n.d.). Merck. [Link]

  • Toxicological Profile for 1-Bromopropane - RELEVANCE TO PUBLIC HEALTH. (n.d.). NCBI. [Link]

  • Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane. (2017, February 1). EPA. [Link]

  • Toxicological Profile for 1-Bromopropane. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Toxicological Profile for 1-Bromopropane. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [Link]

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022, December 22). Australian Government Department of Health and Aged Care. [Link]

  • 1-Bromopropane Air Toxicological Summary. (2023, May). Minnesota Department of Health. [Link]

Sources

An In-depth Technical Guide to 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Bromopropane-1,1,3,3,3-d5, a deuterated isotopologue of 1-bromopropane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, its physicochemical properties, and practical considerations for its use in a laboratory setting.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique that provides profound insights into reaction mechanisms, molecular structures, and the dynamics of complex biological systems.[1] By substituting hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), researchers can subtly alter a molecule's properties. This modification is instrumental in elucidating metabolic pathways, enhancing pharmacokinetic profiles of drug candidates, and serving as an internal standard in analytical studies.[2][3][4]

1-Bromopropane-1,1,3,3,3-d5 is a valuable tool in this context. The strategic placement of five deuterium atoms offers a significant mass shift, making it an excellent tracer and internal standard for mass spectrometry applications. Furthermore, the increased mass can influence reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE), which can be exploited to study reaction mechanisms and modify metabolic stability.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Bromopropane-1,1,3,3,3-d5 is essential for its effective application. The following table summarizes its key computed and experimental properties.

PropertyValueSource
Molecular Formula C₃H₂D₅BrPubChem[5]
Molecular Weight 128.02 g/mol PubChem[5], Sigma-Aldrich
IUPAC Name 1-bromo-1,1,3,3,3-pentadeuteriopropanePubChem[5]
InChI 1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2PubChem[5], Sigma-Aldrich
InChIKey CYNYIHKIEHGYOZ-WNWXXORZSA-NPubChem[5], Sigma-Aldrich
CAS Number 163400-20-2ChemBK[6], LGC Standards[7]
Boiling Point 71 °C (lit.)Sigma-Aldrich, ChemBK[6]
Melting Point -110 °C (lit.)Sigma-Aldrich, ChemBK[6]
Density 1.354 g/mL at 25 °CSigma-Aldrich, ChemBK[6]
XLogP3 2.1PubChem[5]
Isotopic Purity Typically ≥98 atom % DSigma-Aldrich, CDN Isotopes[8]

Synthesis of 1-Bromopropane-1,1,3,3,3-d5: A Conceptual Workflow

While specific, detailed synthetic protocols for 1-Bromopropane-1,1,3,3,3-d5 are proprietary to commercial suppliers, a general and robust method for the synthesis of 1-bromopropane involves the reaction of a suitable propanol with a bromine source. The synthesis of the deuterated analogue would necessitate the use of a deuterated starting material. A common approach is the reaction of a deuterated propanol with hydrobromic acid.[9]

A plausible synthetic route is outlined below:

Caption: Conceptual workflow for the synthesis of 1-Bromopropane-1,1,3,3,3-d5.

Applications in Research and Development

The utility of 1-Bromopropane-1,1,3,3,3-d5 spans various stages of scientific investigation, from fundamental mechanistic studies to late-stage drug development.

Internal Standards in Mass Spectrometry

Due to its identical chemical properties to the non-labeled compound and its distinct mass, 1-Bromopropane-1,1,3,3,3-d5 is an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). It co-elutes with the analyte of interest, but is detected at a different mass-to-charge ratio (m/z), allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Mechanistic Studies and the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than the corresponding C-H bond cleavage. This kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can determine if a particular C-H bond is broken in the rate-determining step of a reaction.

Metabolic Fate and Pharmacokinetic Studies

In drug development, understanding a compound's metabolic fate is crucial. Deuterated compounds are used extensively in absorption, distribution, metabolism, and excretion (ADME) studies.[4] By administering a deuterated version of a drug candidate, researchers can trace its metabolic pathways and identify its metabolites using mass spectrometry. This information is vital for assessing the drug's safety and efficacy.

The following diagram illustrates the general principle of using deuterated compounds in metabolic studies:

Caption: General workflow for a metabolic fate study using a deuterated compound.

Safety and Handling

Key Hazards of 1-Bromopropane:

  • Flammability: Highly flammable liquid and vapor.[11][12] Vapors are heavier than air and may travel to a source of ignition and flash back.[11][13]

  • Health Hazards: Harmful if inhaled and may cause irritation to the eyes, skin, and respiratory tract.[10][11] It is suspected of causing cancer and may damage fertility or the unborn child.[11] Prolonged or repeated exposure may cause damage to the nervous system and liver.[10][11]

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat.[10][11]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[10][11] Use spark-proof tools and explosion-proof equipment.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidants and strong bases.[10][11]

In case of a spill, absorb with an inert material and place in a suitable container for disposal.[10][13] Ensure all sources of ignition are removed.[10][13]

Conclusion

1-Bromopropane-1,1,3,3,3-d5 is a versatile and valuable tool for the scientific community. Its unique properties as a stable isotope-labeled compound make it indispensable for a wide range of applications, from fundamental mechanistic studies to the development of new pharmaceuticals. A thorough understanding of its properties, coupled with strict adherence to safety protocols, will enable researchers to harness its full potential in advancing scientific knowledge.

References

  • Isotopic Labeling with Deuterated Compounds: An In-depth Technical Guide. Benchchem.
  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR.
  • 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852. PubChem.
  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH.
  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
  • Isotopic Labeling Description. McNally Group.
  • Buy 1-Bromopropane-1,1,3,3,3-d₅ 98 atom D Isotope. Sigma-Aldrich.
  • 1-BROMOPROPANE-1,1,3,3,3-D5. ChemBK.
  • 1-Bromopropane-2,2,3,3,3-D5. PubChem - NIH.
  • Material Safety Data Sheet 1-Bromopropane, 99% MSDS# 91748 Section 1. Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Buy 1-Bromopropane-1,1,3,3,3-d₅ 98 atom D Isotope. Sigma-Aldrich.
  • 1-BROMOPROPANE. CAMEO Chemicals - NOAA.
  • 1-Bromopropane-1,1,3,3,3-d5. LGC Standards.
  • ICSC 1332 - 1-BROMOPROPANE. International Chemical Safety Cards (ICSCs).
  • 1-Bromopropane - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 1-Bromopropane | C3H7Br | CID 7840. PubChem - NIH.
  • 1-Bromopropane synthesis. ChemicalBook.
  • 1-Bromopropane-1,1,3,3,3-d5. CDN Isotopes.

Sources

Methodological & Application

Unlocking Metabolic Fates: A Guide to Isotopic Labeling with 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Deuterium in Biological Investigation

In the intricate landscape of biological systems, understanding the dynamic processes of metabolism, drug disposition, and reaction mechanisms is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, non-radioactive isotope, offers a powerful lens to trace the journey of molecules within complex biological matrices.[1] Among the stable isotopes, deuterium (²H or D), a heavy isotope of hydrogen, has emerged as a crucial tool in pharmaceutical research and development.[2][3] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This phenomenon can be exploited to enhance the metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[2][3][4]

1-Bromopropane-1,1,3,3,3-d5 is a deuterated alkylating agent that serves as a versatile building block for introducing a stable isotopic label into a wide range of organic molecules. This guide provides an in-depth exploration of the applications of 1-bromopropane-1,1,3,3,3-d5 in isotopic labeling studies, complete with detailed protocols for its use in the synthesis of internal standards for mass spectrometry and as a tracer in metabolic investigations.

Core Principles and Applications

The primary utility of 1-bromopropane-1,1,3,3,3-d5 lies in its ability to introduce a pentadeuterated propyl group into a target molecule. This labeling strategy offers several distinct advantages:

  • High Isotopic Purity: Commercially available 1-bromopropane-1,1,3,3,3-d5 typically boasts high isotopic enrichment (e.g., 98 atom % D), ensuring a strong and unambiguous signal in analytical readouts.[5]

  • Significant Mass Shift: The incorporation of five deuterium atoms results in a notable mass increase of 5 Daltons compared to the unlabeled analog. This substantial mass difference is readily resolved by mass spectrometry, facilitating the differentiation of the labeled compound from its endogenous or unlabeled counterparts.

  • Chemical Versatility: The bromo-functional group allows for a variety of chemical reactions, primarily nucleophilic substitutions, to attach the deuterated propyl chain to different functional groups within a target molecule, such as phenols, thiols, and amines.

These properties make 1-bromopropane-1,1,3,3,3-d5 an ideal reagent for several key applications in research and drug development:

  • Internal Standards for Quantitative Mass Spectrometry: Deuterated molecules are considered the "gold standard" for internal standards in liquid chromatography-mass spectrometry (LC-MS) based quantification.[6][7] They exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatography and experiencing similar ionization efficiencies and matrix effects.[7] This co-behavior allows for accurate correction of analytical variability, leading to highly precise and reliable quantification.

  • Metabolic Fate and Drug Metabolism Studies: By introducing a deuterated tag, researchers can trace the metabolic pathways of a drug candidate or xenobiotic.[8][9][10] The mass shift allows for the confident identification of metabolites, even at low concentrations, within complex biological samples like plasma, urine, or tissue homogenates.

  • Kinetic Isotope Effect (KIE) Studies: The strategic placement of deuterium at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect.[2][4][11] This can be a deliberate strategy in drug design to improve a drug's half-life and reduce the formation of potentially toxic metabolites.[2]

Experimental Workflows and Protocols

Application 1: Synthesis of a Deuterated Internal Standard for Quantitative Mass Spectrometry

This protocol outlines a general procedure for the synthesis of a deuterated internal standard of a hypothetical phenolic drug, "PhenoDrug," using 1-bromopropane-1,1,3,3,3-d5.

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization PhenoDrug PhenoDrug Reaction_Vessel Reaction Mixture (Reflux) PhenoDrug->Reaction_Vessel Add d5_Bromopropane 1-Bromopropane-d5 d5_Bromopropane->Reaction_Vessel Add Base Base (e.g., K2CO3) Base->Reaction_Vessel Add Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Add Filtration Filtration Reaction_Vessel->Filtration Cool & Filter Evaporation Solvent Evaporation Filtration->Evaporation Evaporate Filtrate Purification Purification (e.g., Chromatography) Evaporation->Purification Purify Residue MS_Analysis Mass Spectrometry (MS) Purification->MS_Analysis Analyze NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Analyze Final_Product PhenoDrug-d5 Internal Standard MS_Analysis->Final_Product Confirm Mass NMR_Analysis->Final_Product Confirm Structure

Caption: Workflow for synthesizing a deuterated internal standard.

Materials:

  • PhenoDrug (or your molecule of interest with a nucleophilic functional group)

  • 1-Bromopropane-1,1,3,3,3-d5 (high isotopic purity)[5]

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetone or another suitable polar aprotic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Purification system (e.g., flash chromatography)

  • Analytical instruments: Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol:

  • Reaction Setup: In a dry round-bottom flask, dissolve PhenoDrug (1 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution.

  • Addition of Deuterated Reagent: To the stirring suspension, add 1-bromopropane-1,1,3,3,3-d5 (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to isolate the pure PhenoDrug-d5.

  • Characterization and Isotopic Enrichment Confirmation:

    • Mass Spectrometry: Analyze the purified product by high-resolution mass spectrometry (HRMS) to confirm the exact mass of the deuterated compound. The observed mass should correspond to the theoretical mass of PhenoDrug-d5. The isotopic cluster will show a dominant peak at M+5 compared to the unlabeled compound.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the labeled compound. In the ¹H NMR spectrum, the signals corresponding to the propyl chain will be absent or significantly reduced, depending on the isotopic purity. In the ¹³C NMR spectrum, the carbons attached to deuterium will exhibit characteristic splitting patterns (triplets for -CD₂- and a quintet for -CD₃) and slightly different chemical shifts compared to the unlabeled compound.[12][13]

Determining Isotopic Enrichment:

The isotopic enrichment of the synthesized standard can be determined by mass spectrometry.[14][15][16] A general method involves comparing the measured isotope distribution with the theoretical distribution for different enrichment levels.[14]

Table 1: Expected Mass Spectrometry Data for PhenoDrug and PhenoDrug-d5

CompoundMolecular Formula (example)Monoisotopic Mass (example)Key Fragment Ion (example)
PhenoDrugC₁₀H₁₂O₂164.0837[M-C₃H₇]⁺
PhenoDrug-d5C₁₀H₇D₅O₂169.1152[M-C₃D₅]⁺
Application 2: Tracing Metabolism in a Cell-Based Assay

This protocol provides a framework for using a 1-bromopropane-1,1,3,3,3-d5 labeled compound to study its metabolism in a cell culture system.

Workflow Diagram:

Metabolism_Workflow cluster_incubation Cell Incubation cluster_sampling Sample Collection cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis Cell_Culture Cell Culture (e.g., Hepatocytes) Incubation Incubation (Time Course) Cell_Culture->Incubation Labeled_Compound Labeled Compound (e.g., Drug-d5) Labeled_Compound->Incubation Add Collect_Media Collect Media Incubation->Collect_Media Collect_Cells Collect Cells Incubation->Collect_Cells Media_Extraction Media Extraction (e.g., SPE) Collect_Media->Media_Extraction Cell_Lysis Cell Lysis & Protein Precipitation Collect_Cells->Cell_Lysis LC_Separation LC Separation Media_Extraction->LC_Separation Cell_Lysis->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite ID) MS_Detection->Data_Analysis Final_Result Metabolic Pathway Elucidation Data_Analysis->Final_Result

Caption: Workflow for a cell-based metabolism study.

Materials:

  • Cultured cells (e.g., primary hepatocytes, HepG2 cells)

  • Cell culture medium and supplements

  • Labeled compound of interest (e.g., Drug-d5)

  • Unlabeled compound (for comparison)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges (if necessary)

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Prepare stock solutions of the labeled and unlabeled compounds in a suitable vehicle (e.g., DMSO). Dilute the stock solutions in cell culture medium to the final desired concentration. Remove the old medium from the cells and add the medium containing the test compounds.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect the cell culture medium and the cells separately.

  • Metabolite Extraction from Medium: For the collected medium, perform a protein precipitation step by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant. Alternatively, for cleaner samples, use solid-phase extraction (SPE).

  • Metabolite Extraction from Cells: For the cell pellet, wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells and precipitate the proteins with a cold organic solvent. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS. Develop a method that can separate the parent compound from its potential metabolites. Use the mass spectrometer to screen for predicted metabolites (e.g., hydroxylated, glucuronidated) of the labeled compound, looking for the characteristic mass shift of +5 Da.

  • Data Analysis: Compare the chromatograms and mass spectra of the samples from the labeled and unlabeled compound incubations. The presence of new peaks in the labeled samples with the expected mass shift confirms the formation of metabolites. The fragmentation pattern in MS/MS can help to elucidate the structure of the metabolites.

Safety and Handling

1-Bromopropane is a hazardous substance.[17][18][19] It is flammable and can cause irritation to the eyes, skin, and respiratory system.[19] It may also have adverse effects on the nervous system and reproductive health.[17][18] Therefore, it is crucial to handle 1-bromopropane and its deuterated analog with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

1-Bromopropane-1,1,3,3,3-d5 is a valuable and versatile tool for researchers in the fields of drug discovery, metabolism, and mechanistic studies. Its ability to introduce a stable, high-mass isotopic label enables the synthesis of ideal internal standards for quantitative mass spectrometry and facilitates the tracing of molecular fates in complex biological systems. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively leverage the power of isotopic labeling to gain deeper insights into their research.

References

  • ANSTO. (2019, February 22). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deu.
  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling.
  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications.
  • Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov.
  • Garner, C. E., Sumner, S. C. J., Davis, J. G., Burgess, J. P., Yueh, Y., Demeter, J., Zhan, Q., Valentine, J., Jeffcoat, A. R., Burka, L. T., & Mathews, J. M. (2006). Metabolism and disposition of 1-bromopropane in rats and mice following inhalation or intravenous administration. Toxicology and Applied Pharmacology, 212(2), 143-155. [Link]

  • Benchchem. (n.d.). Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Kim, H. Y., et al. (2014). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research, 30(3), 171-177. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 17(10), 747-762. [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • ResearchGate. (2024, June 25). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Deuterated Volatile Lipid Degradation Products to Be Used as Internal Standards in Isotope Dilution Assays. 1. Aldehydes. Retrieved from [Link]

  • New Jersey Department of Health. (2016, March). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • YouTube. (2024, March 18). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns. Retrieved from [Link]

  • González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(8), 681-691. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (1997). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Kambe, T., et al. (2021). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Angewandte Chemie International Edition, 60(4), 1887-1891. [Link]

  • Abu-El-Haj, S., et al. (2005). Rapid and simple determination of chloropropanols (3-MCPD and 1,3-DCP) in food products using isotope dilution GC–MS. Food Control, 16(5), 443-449. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Retrieved from [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2013, July 11). 1-Bromopropane. Retrieved from [Link]

  • Wilkinson, D. J., et al. (2018). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. Pflügers Archiv - European Journal of Physiology, 470(7), 1045-1056. [Link]

  • Sdfine. (n.d.). 1-bromopropane - GHS Safety Data Sheet. Retrieved from [Link]

  • The Physiological Society. (2016, March 31). Development and application of stable isotope tracers to exercise physiology, Phil Atherton. Retrieved from [Link]

  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Retrieved from [Link]

  • Universiteit Gent. (2021, September 24). Development and evaluation of novel analytical methods for high-precision isotopic analysis of Ca and Mg via MC-ICP-MS for biomedical investigations. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 19). How Are Isotopes Used As Tracers In Biological Studies?. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

  • National Academies Press. (1997). TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. In Emerging Technologies for Nutrition Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

Sources

The Gold Standard: Application of Deuterated Standards in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of precise and defensible environmental monitoring, the challenges posed by complex sample matrices are ever-present. Matrix effects, analyte loss during sample preparation, and instrumental variability can significantly compromise the accuracy of quantitative analysis. This comprehensive guide details the theory and application of deuterated internal standards in conjunction with mass spectrometry for the robust analysis of environmental contaminants. By leveraging the principle of isotope dilution, these standards serve as the gold standard for achieving the highest degree of accuracy and precision. This document provides in-depth application notes and detailed protocols for the analysis of persistent organic pollutants (POPs) and emerging contaminants in various environmental matrices, tailored for researchers, analytical scientists, and drug development professionals.

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a foundation for highly accurate quantification.[1] The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical workflow. In the context of organic environmental analysis, deuterated standards—where one or more hydrogen atoms are replaced with deuterium (²H)—are the most commonly employed isotopically labeled standards.

Because deuterated standards are chemically and physically almost identical to their native counterparts, they experience the same behavior and losses throughout the entire analytical process, including extraction, cleanup, and instrumental analysis.[2] Since the deuterated standard is distinguishable from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the native analyte to the deuterated standard can be used to accurately calculate the concentration of the native analyte in the original sample, effectively nullifying any losses or matrix effects.

The fundamental equation for calculating the analyte concentration using a single deuterated internal standard is as follows:

Cx = (Ax / Ais) * (Cis / RRF)

Where:

  • Cx = Concentration of the native analyte in the sample

  • Ax = Peak area of the native analyte

  • Ais = Peak area of the deuterated internal standard

  • Cis = Concentration of the deuterated internal standard spiked into the sample

  • RRF = Relative Response Factor (determined from calibration standards)

The Unparalleled Advantages of Deuterated Standards

The use of deuterated internal standards offers a multitude of advantages that are critical for generating high-quality, legally defensible environmental data:

  • Compensation for Matrix Effects: Environmental samples such as soil, sediment, and wastewater are notoriously complex and can cause signal suppression or enhancement in the mass spectrometer. Deuterated standards co-elute with the target analytes and experience the same matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Losses: Analyte loss is almost inevitable during multi-step sample preparation procedures like extraction and cleanup. By adding the deuterated standard at the outset, any losses of the native analyte are mirrored by the standard, ensuring that the final calculated concentration is accurate.

  • Improved Method Robustness and Reproducibility: The use of deuterated standards makes analytical methods more resilient to variations in experimental conditions, leading to better inter-laboratory and intra-laboratory reproducibility.

  • Enhanced Accuracy and Precision: By accounting for the major sources of error in quantitative analysis, deuterated standards significantly improve the accuracy and precision of the results, leading to greater confidence in the data.

Application Note & Protocol: Analysis of Dioxins and Furans in Soil/Sediment by EPA Method 1613

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are highly toxic and persistent environmental pollutants. EPA Method 1613 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for their determination, which mandates the use of isotopically labeled standards for accurate quantification.[3]

Workflow for Dioxin and Furan Analysis

cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample 10g Soil/Sediment Sample Spike Spike with 13C-labeled Dioxin/Furan Surrogates Sample->Spike Extraction Soxhlet Extraction (Toluene) Spike->Extraction Acid_Wash Concentrated Sulfuric Acid Wash Extraction->Acid_Wash Silica_Gel Silica Gel Column Chromatography Acid_Wash->Silica_Gel Alumina Alumina Column Chromatography Silica_Gel->Alumina Carbon Carbon Column Chromatography Alumina->Carbon Concentrate Concentrate to 10-20 µL Carbon->Concentrate Add_IS Add 13C-labeled Internal Standard Concentrate->Add_IS GCMS HRGC/HRMS Analysis Add_IS->GCMS Quant Quantification using Isotope Dilution GCMS->Quant

Caption: Workflow for the analysis of Dioxins and Furans in soil/sediment.

Detailed Protocol

1. Sample Preparation and Extraction:

  • Homogenize the soil or sediment sample. Weigh approximately 10 g (dry weight) into a Soxhlet extraction thimble.

  • Fortify the sample with a known amount of the ¹³C-labeled dioxin/furan surrogate solution.

  • Extract the sample for 16-24 hours using toluene in a Soxhlet extractor.

2. Extract Cleanup:

  • Concentrate the extract to approximately 1 mL.

  • Perform a multi-stage cleanup using acid/base washing, followed by column chromatography with silica gel, alumina, and carbon to remove interferences.

3. Instrumental Analysis:

  • Concentrate the final extract to a volume of 10-20 µL under a gentle stream of nitrogen.

  • Just prior to analysis, add a known amount of the ¹³C-labeled internal standard solution.

  • Analyze the extract using HRGC/HRMS.

Table 1: QC Acceptance Criteria for EPA Method 1613

QC ParameterAcceptance Criteria
Surrogate Recovery
Tetra- and Penta-CDDs/CDFs25-160%
Hexa-, Hepta-, and Octa-CDDs/CDFs25-160%
Calibration Verification (% Difference) <20%
Method Blank Below Method Detection Limit (MDL)

Data compiled from EPA Method 1613B.

Application Note & Protocol: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Drinking Water by EPA Method 537.1

Per- and polyfluoroalkyl substances (PFAS) are a group of emerging contaminants that are of significant concern due to their persistence, bioaccumulation, and potential health effects. EPA Method 537.1 is a widely used method for the determination of selected PFAS in drinking water using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Workflow for PFAS Analysis

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 250 mL Drinking Water Sample Spike_Surr Spike with Labeled Surrogate Standards Sample->Spike_Surr Condition Condition SPE Cartridge (e.g., SDVB) Spike_Surr->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Concentrate to <1 mL with Nitrogen Elute->Concentrate Reconstitute Reconstitute in Methanol/Water Concentrate->Reconstitute Spike_IS Spike with Labeled Internal Standards Reconstitute->Spike_IS LCMS LC-MS/MS Analysis Spike_IS->LCMS Quant Quantification LCMS->Quant cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample 30g Soil Sample mixed with anhydrous sodium sulfate Spike_Surr Spike with Deuterated Surrogate Standards Sample->Spike_Surr Extraction Pressurized Fluid Extraction (PFE) or Soxhlet Extraction (e.g., Dichloromethane/Acetone) Spike_Surr->Extraction Concentrate Concentrate Extract to 1 mL Extraction->Concentrate Spike_IS Spike with Deuterated Internal Standards Concentrate->Spike_IS GCMS GC/MS Analysis Spike_IS->GCMS Quant Quantification GCMS->Quant

Sources

1-Bromopropane-1,1,3,3,3-d5 as a tracer in hydrological studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Utilizing 1-Bromopropane-1,1,3,3,3-d5 as a High-Fidelity Tracer for Advanced Hydrological Studies

Introduction: The Evolving Landscape of Hydrological Tracing

Hydrological studies are fundamental to managing water resources, understanding contaminant transport, and characterizing aquifer systems. A cornerstone of this field is the use of tracers—detectable substances introduced into a water body to track its movement, distribution, and dynamics.[1][2] For decades, hydrologists have relied on a variety of tracers, from simple salts and fluorescent dyes to radioactive isotopes.[3][4] While effective, many traditional tracers face limitations such as high natural background concentrations, sorption to aquifer materials, photodegradation, or regulatory hurdles associated with radioactive materials.[4][5]

The quest for more precise and environmentally benign tracers has led to the increased use of stable isotopes.[6][7][8] Isotopically labeled compounds, particularly those incorporating deuterium (²H or D), offer a powerful advantage: they can be engineered to be chemically similar to the water molecule or other compounds of interest while possessing a unique mass signature that makes them easily distinguishable from the natural environment at extremely low concentrations.[9][10]

This document introduces 1-bromopropane-1,1,3,3,3-d5 (n-propyl bromide-d5), a deuterated organic compound, as a novel and robust tracer for sophisticated hydrological applications. Its unique physicochemical properties and the high sensitivity of modern analytical techniques make it an excellent candidate for overcoming the challenges associated with conventional tracers.

Profile of a Modern Tracer: 1-Bromopropane-1,1,3,3,3-d5

1-Bromopropane-1,1,3,3,3-d5 (CD₃CH₂CD₂Br) is a stable, isotopically labeled version of 1-bromopropane where five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift of +5, creating a distinct molecular signature that is virtually absent in natural water systems.[11]

Core Rationale for Use: The fundamental principle is that this compound can be introduced into a hydrological system and will travel with the groundwater. Its deuterated nature allows for unambiguous detection by mass spectrometry, free from the background interference that can plague tracers like chloride or bromide ions in certain environments.[4]

Key Properties and Advantages:

  • Ultra-Low Background: The mass-to-charge ratios (m/z) of deuterated bromopropane and its fragments are not found in nature, enabling detection at trace levels with high confidence.

  • High Analytical Sensitivity: When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), especially in Selective Ion Monitoring (SIM) or Tandem Mass Spectrometry (MS/MS) mode, detection limits in the parts-per-trillion (ppt) range are achievable.[12][13] This allows for minimal tracer injection mass, reducing cost and environmental impact.

  • Conservative Potential: While 1-bromopropane itself can be subject to biodegradation and hydrolysis, these processes are often slow in anoxic groundwater environments.[14][15] Its mobility in soil is expected to be high, minimizing retardation due to sorption compared to many fluorescent dyes.[14] Deuterated compounds can sometimes exhibit slightly different reaction rates (the kinetic isotope effect), but for transport studies, they are often excellent conservative tracers.[10][16]

  • Distinct from Common Tracers: It provides an alternative to bromide salts, which can have elevated backgrounds in agricultural or coastal regions, and avoids the potential sorption issues of some dyes.[4][5]

A comparative summary of its properties against other common tracers is presented below.

Property1-Bromopropane-1,1,3,3,3-d5Bromide (Br⁻)Deuterated Water (D₂O)Uranine (Fluorescein Sodium)
Molecular Formula CD₃CH₂CD₂BrBr⁻D₂OC₂₀H₁₀Na₂O₅
Molecular Weight ~128.02 g/mol [11]~79.9 g/mol ~20.03 g/mol 376.27 g/mol
Natural Background Virtually zeroVariable, can be highPresent, variable (δD)Very low
Primary Transport Behavior Advection-dispersionAdvection-dispersion[17]Advection-dispersion[10]Advection-dispersion
Potential for Retardation Low to moderateVery low (anion exclusion possible)[4]None (ideal)Moderate to high (sorption)[4]
Detection Method GC-MS, GC-MS/MSIon-Selective Electrode, ICIsotope Ratio MSFluorometry
Typical Detection Limit Low to sub ng/L (ppt)[12][13]~0.1-1 mg/L (ppm)[5]~0.1 mg/L (δD shift)[10]~0.1 µg/L (ppb)[5]
Environmental Considerations Volatile organic compound; potential for degradation.[14]Generally considered inert.Benign.Photodegradation.[4]
Applications in Advanced Hydrological Studies

The unique characteristics of 1-bromopropane-d5 make it suitable for a range of demanding applications:

  • Inter-well Tracer Tests: Determining groundwater flow velocity, direction, and dispersivity between injection and monitoring wells with high precision.[18]

  • Aquifer Characterization: Assessing aquifer properties such as effective porosity and hydraulic conductivity.[3]

  • Surface Water-Groundwater Interaction: Quantifying the exchange between streams, lakes, and underlying aquifers.[19]

  • Contaminant Transport Analogue: Due to its organic nature, it can serve as a useful, non-toxic analogue for studying the transport and fate of certain classes of organic contaminants.

  • Multi-Tracer Studies: Its unique analytical signature allows it to be used alongside other tracers (e.g., salts, other isotopic tracers) to simultaneously investigate multiple hydrological processes.[9]

Detailed Experimental Workflow and Protocols

The successful application of 1-bromopropane-d5 requires meticulous planning and execution, from site selection to final data analysis.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Laboratory & Analysis cluster_3 Phase 4: Interpretation A Site Characterization (Hydrogeology, Background Chemistry) B Tracer Selection & Mass Calculation A->B C Regulatory Approval (e.g., UIC Program) B->C D Tracer Injection (Pulse or Constant Rate) C->D E Sample Collection (Automated or Manual) D->E F Sample Preparation (Purge & Trap or LLE) E->F G GC-MS Analysis (SIM or MS/MS Mode) F->G H Data Quantification (Calibration Curve) G->H I Generate Breakthrough Curve (BTC) H->I J Calculate Transport Parameters (Velocity, Dispersivity) I->J K Hydrogeological Interpretation & Reporting J->K

Caption: High-level workflow for a hydrological study using 1-bromopropane-d5.

Causality: A successful tracer test is built on a thorough understanding of the study site. This phase minimizes uncertainty and ensures the data collected is interpretable and relevant.

  • Hydrogeological Assessment:

    • Define the conceptual site model: identify aquifers, aquitards, and expected groundwater flow direction and velocity.

    • Utilize existing well logs, hydraulic head data, and any previous studies. This is crucial for placing injection and sampling points effectively.[18]

  • Background Water Chemistry Analysis:

    • Collect groundwater samples from all proposed injection and monitoring locations.

    • Analyze for common anions (Cl⁻, Br⁻, SO₄²⁻), cations, total organic carbon (TOC), and volatile organic compounds (VOCs).

    • Rationale: This establishes a baseline to ensure no naturally occurring compounds could interfere with the analysis and confirms the suitability of the tracer. A high TOC, for instance, might suggest a potential for higher sorption.

  • Tracer Mass Calculation:

    • Estimate the required tracer mass based on the expected dilution factor, which depends on injection volume, groundwater velocity, and distance to monitoring points.

    • The goal is to ensure peak concentrations at the monitoring wells are well above the analytical method's limit of quantification (LOQ) but are kept as low as reasonably achievable.

  • Regulatory Compliance:

    • In the United States, the injection of any substance into groundwater is regulated under the Safe Drinking Water Act's Underground Injection Control (UIC) program.[20]

    • Submit a detailed study plan to the relevant state or federal environmental agency for approval prior to injection.[20][21] This plan should include the tracer identity, injection volume and concentration, and safety protocols.

Causality: The method of injection and the sampling strategy directly control the quality of the resulting breakthrough curve (BTC), which is the foundation of all subsequent analysis.

  • Tracer Solution Preparation:

    • Prepare the injection solution by dissolving a pre-calculated mass of 1-bromopropane-1,1,3,3,3-d5 in deionized water that has been sourced from outside the study area.

    • Gently mix to ensure complete dissolution. Avoid vigorous shaking to minimize volatilization.

    • Collect a sample of the final injection solution for concentration verification.

  • Tracer Injection:

    • Introduce the tracer into the injection well. For determining flow velocity, a "pulse" or "slug" injection is most common.[18]

    • Inject the tracer solution into the screened interval of the well.

    • Immediately follow the tracer slug with a known volume of tracer-free groundwater ("chaser") to push the tracer out into the formation and ensure it doesn't simply sink or rise within the wellbore.

  • Sample Collection:

    • Collect samples from downstream monitoring wells at a pre-determined frequency. The frequency should be highest around the expected arrival time of the tracer peak.

    • Use low-flow sampling techniques to obtain representative formation water.

    • Collect samples in 40 mL glass VOA (Volatile Organic Analysis) vials with zero headspace (no air bubbles) to prevent loss of the tracer through volatilization.

    • Immediately place samples on ice (4°C) and transport them to the analytical laboratory. Store refrigerated until analysis.

Causality: The high selectivity and sensitivity of GC-MS are essential for detecting the ultra-trace concentrations of the deuterated tracer and distinguishing it from any other compounds in the sample.

  • Sample Preparation (Purge and Trap):

    • The Purge and Trap (P&T) method is ideal for extracting volatile compounds like 1-bromopropane-d5 from water samples and concentrating them for analysis.[22]

    • Sparge a known volume of the water sample (e.g., 5-25 mL) with an inert gas (helium or nitrogen).

    • The gas strips the volatile tracer from the water and carries it onto an adsorbent trap.

    • The trap is then rapidly heated, desorbing the tracer into the gas chromatograph.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrumentation: A GC system coupled to a quadrupole or triple-quadrupole mass spectrometer.[23]

    • Analysis Mode: Operate the MS in Selective Ion Monitoring (SIM) mode for high sensitivity. For even greater selectivity in complex matrices, Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used.[12][24]

    • Target Ions: The molecular weight of C₃D₅H₂⁷⁹Br is ~127 amu and C₃D₅H₂⁸¹Br is ~129 amu. Key ions to monitor would include the molecular ion cluster (m/z 127, 129) and characteristic fragment ions.

    • Self-Validation: The simultaneous detection of multiple characteristic ions and their expected isotopic abundance ratio provides extremely high confidence in the identification of the tracer.

ParameterRecommended SettingRationale
GC Column 60 m Rtx-Volatiles (or equivalent)Provides good separation for volatile compounds.[25]
Injector P&T direct interface, 250°CEnsures efficient transfer of the analyte to the column.
Carrier Gas Helium, constant flow (~1.2 mL/min)Inert and provides good chromatographic efficiency.
Oven Program Initial 40°C (hold 2 min), ramp to 200°C at 10°C/minSeparates the tracer from other potential volatile compounds.
MS Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization method producing repeatable fragmentation patterns.
MS Mode Selective Ion Monitoring (SIM)Maximizes sensitivity by dwelling only on ions of interest.[13]
Primary Ions (m/z) 127, 129 (Molecular Ion Cluster)Specific to the deuterated bromopropane, confirming its presence.
Qualifier Ion (m/z) e.g., 46 (C₂D₅⁺ fragment)A secondary ion used to confirm identity and purity of the chromatographic peak.
  • Quantification and Quality Control:

    • Prepare a multi-point calibration curve using standards of 1-bromopropane-d5 of known concentrations.

    • Analyze laboratory blanks, field blanks, and matrix spike/spike duplicate samples alongside field samples to ensure data accuracy and precision. The desorption efficiency should also be verified.[25]

Data Analysis and Interpretation

The primary output of the analysis is a time-series of tracer concentrations at each monitoring well.

  • Constructing the Breakthrough Curve (BTC): Plot the concentration of 1-bromopropane-d5 versus time since injection. The resulting curve provides a wealth of information about the transport process.

  • Calculating Transport Parameters:

    • Groundwater Velocity (v): The average velocity is calculated by dividing the distance (L) from the injection to the monitoring well by the time (t_peak) it takes for the center of mass or the peak of the BTC to arrive.

    • Longitudinal Dispersivity (αL): This parameter, which describes the spreading of the tracer plume, can be estimated by fitting the BTC data to a one-dimensional advection-dispersion model.

BTC origin x_axis origin->x_axis Time Since Injection y_axis origin->y_axis Tracer Concentration   p1 p2 p1->p2 p3 p2->p3 p4 Peak Arrival (t_peak) p3->p4:n p5 p4:n->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 peak_line t_peak peak_line->p4 peak_conc C_max peak_conc->p4

Caption: A typical tracer breakthrough curve (BTC) at a monitoring well.

Safety and Regulatory Considerations
  • Chemical Safety: 1-Bromopropane is a chemical solvent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[26][27] While the amounts used in tracer tests are typically small, all safety data sheets (SDS) should be reviewed prior to use.

  • Environmental Fate: The dominant environmental fate process for 1-bromopropane is volatilization.[14] In subsurface applications, this is less of a concern. It is subject to both abiotic and biotic degradation, although rates can be slow, particularly in anoxic aquifers.[14][15]

  • Regulatory Approval: As noted, prior approval from regulatory agencies is mandatory for any tracer injection.[20] The use of a deuterated, non-radioactive tracer is often viewed more favorably than alternatives.

Conclusion

1-Bromopropane-1,1,3,3,3-d5 represents a significant advancement in the toolkit available to hydrologists. Its combination of ultra-low natural background, potential for conservative transport in many aquifer systems, and amenability to highly sensitive and specific GC-MS analysis allows for the collection of high-fidelity data. By following rigorous protocols for study design, field implementation, and laboratory analysis, researchers and professionals can use this powerful tracer to gain unparalleled insights into the complex dynamics of groundwater systems.

References
  • N.A. (n.d.). Injected radiotracer techniques in hydrology.
  • Stumpp, C., Maloszewski, P., Stichler, W., & Fank, J. (2009). Stable isotopes applied as water tracers in column and field studies. ResearchGate. Retrieved from [Link]

  • Gómara, B., Herrero, L., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed. Retrieved from [Link]

  • N.A. (2024). Tracer Techniques: Definition & Geography. StudySmarter. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for 1-Bromopropane. Retrieved from [Link]

  • GUE. (n.d.). Groundwater Tracing. Retrieved from [Link]

  • Kimball, B. A., Runkel, R. L., & Walton-Day, K. (2002). Application of Tracer-Injection Techniques to Demonstrate Surface-Water and Ground-Water Interactions Between an Alpine Stream. USGS Publications Warehouse. Retrieved from [Link]

  • Postigo, C., de Alda, M. L., & Barceló, D. (2012). Gas chromatography/mass Spectrometry Comprehensive Analysis of Organophosphorus, Brominated Flame Retardants, By-Products and Formulation Intermediates in Water. PubMed. Retrieved from [Link]

  • Fiveable. (n.d.). Isotope tracers in hydrology | Isotope Geochemistry Class Notes. Retrieved from [Link]

  • Devlin, J. F. (n.d.). 3.1 Inter-well tracer tests – Groundwater Velocity. GW Books. Retrieved from [Link]

  • N.A. (2024). Tracer Hydrology: Techniques & Isotopes. StudySmarter. Retrieved from [Link]

  • Claude, C., et al. (2018). The Potential of Isotopic Tracers for Precise and Environmentally Clean Stream Discharge Measurements. MDPI. Retrieved from [Link]

  • Goren, O., et al. (2019). The Use of Stable Water Isotopes as Tracers in Soil Aquifer Treatment (SAT) and in Regional Water Systems. MDPI. Retrieved from [Link]

  • Gómara, B., Herrero, L., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008). Guidance for Prospective Ground-Water Monitoring Studies. Regulations.gov. Retrieved from [Link]

  • Rasmussen, T. C. (1998). Regulation of Injected Ground Water Tracers. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]

  • Alberta Environment. (1991). TRACER-DYE STUDY GUIDELINES. Retrieved from [Link]

  • ELGA LabWater. (n.d.). Gas Chromatography | Water Requirement | Lab Applications. Retrieved from [Link]

  • van Wyk, Y., & Ubomba-Jaswa, E. (2020). Physical and Chemical Tracers in the Environment. Water Research Commission. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2017). 1-Bromopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromopropane-1,1,3,3,3-d5. PubChem Compound Database. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). 1-BROMOPROPANE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 110. Retrieved from [Link]

  • National Toxicology Program. (2011). Report on Carcinogens Monograph on 1-Bromopropane. NCBI Bookshelf. Retrieved from [Link]

  • Solomon, D. K., et al. (2001). Use of deuterated water as a conservative artificial ground water tracer. USGS.gov. Retrieved from [Link]

  • N.A. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Stonestrom, D. A., & Constantz, J. (Eds.). (2003). Chemical tracer methods. USGS Publications Warehouse. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Risk Evaluation for 1-Bromopropane (n-Propyl Bromide) Systematic Review Supplemental File: Data Extraction Tables for Environmental Fate and Transport Studies. Retrieved from [Link]

  • N.A. (n.d.). USE OF TRACERS FOR THE CHARACTERIZATION OF SCALE-DEPENDENT SUBSURFACE PROCESSES: INITIAL EVALUATION. Retrieved from [Link]

  • N.A. (n.d.). Dyes, particles, ions, and other deliberate tracers. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2021). Evaluation of a Potential Groundwater Tracer Test in the Ringold Upper Mud Aquifer at the 100-H Area of the Hanford Site. Retrieved from [Link]

  • Solomon, D. K., et al. (2001). Deuterated water as a conservative artificial ground-water tracer. ResearchGate. Retrieved from [Link]

  • N.A. (n.d.). EP0984910A1 - Production of 1-bromopropane. Google Patents.
  • Environment Agency. (2008). Tracer tests for investigating flow and transport in the hyporheic zone. GOV.UK. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1-Bromopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Bruckner, M. (2007). Using Hydrological Tracers to Characterize a Watershed. SERC (Carleton). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromopropane-2,2,3,3,3-D5. PubChem Compound Database. Retrieved from [Link]

  • Bjerg, P. L., et al. (1995). A Ground‐Water Tracer Test with Deuterated Compounds for Monitoring In Situ Biodegradation and Retardation of Aromatic Hydrocarbons. Semantic Scholar. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ground-Water Tracers. EPA NEPIS. Retrieved from [Link]

  • National Toxicology Program (NTP). (2013). Report on carcinogens. Monograph on 1-bromopropane. Retrieved from [Link]

  • Abbott, B. W., et al. (2018). List of tracers and their attributes. ResearchGate. Retrieved from [Link]

Sources

Application Note: Probing Reaction Mechanisms with 1-Bromopropane-d5

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

The study of reaction mechanisms is fundamental to advancing chemical synthesis and drug development. Isotopic labeling is a powerful technique for elucidating these pathways by tracking the transformation of molecules.[1][2] This application note provides a detailed protocol for using 1-bromopropane-d5, a deuterated isotopologue of 1-bromopropane, to investigate reaction mechanisms through the analysis of the Kinetic Isotope Effect (KIE). The KIE, a change in reaction rate upon isotopic substitution, offers profound insights into bond-breaking and bond-forming events in the rate-determining step of a reaction.[3][4] We will focus on a classic example: the bimolecular nucleophilic substitution (SN2) reaction, to illustrate the principles and practices of this essential analytical method.

Introduction: The Power of the Kinetic Isotope Effect

Understanding the precise sequence of events in a chemical reaction is crucial for optimizing conditions, predicting outcomes, and designing novel therapeutics.[5] Deuterium (²H or D), a stable, heavier isotope of hydrogen, serves as an invaluable probe for these investigations.[3] Replacing hydrogen with deuterium does not alter a molecule's electronic properties, but it does change its mass. This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[3][5]

This energetic difference manifests as the Kinetic Isotope Effect (KIE) , defined as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD):

KIE = kH / kD

A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken or formed in the rate-determining step (RDS) of the reaction.[4][5] Conversely, a secondary KIE (kH/kD ≈ 1) occurs when the isotopically substituted bond is not directly involved in the RDS, though smaller effects can still provide structural information about the transition state.[6] By precisely measuring the KIE, researchers can gain definitive evidence for proposed reaction pathways.[4]

This guide will use the SN2 reaction between 1-bromopropane and a nucleophile as a model system to demonstrate the application of 1-bromopropane-d5 in mechanistic studies.

Physicochemical Properties & Safety

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Properties of 1-Bromopropane and its Isotopologues
Property1-Bromopropane1-Bromopropane-d5
Chemical Formula C₃H₇BrC₃D₅H₂Br
Molecular Weight 122.99 g/mol [7]~128.02 g/mol [8]
Boiling Point 71 °C[7]Slightly higher than 71 °C
Density 1.354 g/cm³Slightly higher than 1.354 g/cm³
CAS Number 106-94-5[9]163400-20-2[8]
Critical Safety Information

1-Bromopropane is a hazardous substance requiring strict safety protocols.

  • Hazards: Highly flammable liquid and vapor.[9][10] Harmful if inhaled, causing potential damage to the nervous system, liver, and reproductive system.[9][10][11] It may also cause skin, eye, and respiratory tract irritation.[9][10]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Avoid contact with heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a cool, well-ventilated, and flammable-liquids-rated cabinet, away from oxidizing agents and strong bases.[7][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Protocol: KIE Measurement for an SN2 Reaction

This protocol details the parallel study of the reaction of 1-bromopropane (light) and 1-bromopropane-d5 (heavy) with a nucleophile, such as sodium thiophenoxide, to determine the KIE. The SN2 reaction is chosen as it is a well-understood, single-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously.

Materials and Reagents
  • 1-Bromopropane (≥99%)

  • 1-Bromopropane-d5 (≥98 atom % D)

  • Sodium Thiophenoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., Dodecane)

  • Anhydrous Sodium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware (oven-dried)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Experimental Workflow Diagram

KIE_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Quenching cluster_analysis 4. Analysis cluster_calc 5. Calculation prep_H Prepare Reaction A: 1-Bromopropane react_H Initiate Reaction A: Add Nucleophile (t=0) prep_H->react_H prep_D Prepare Reaction B: 1-Bromopropane-d5 react_D Initiate Reaction B: Add Nucleophile (t=0) prep_D->react_D monitor_H Take Aliquots from A at Timed Intervals react_H->monitor_H monitor_D Take Aliquots from B at Timed Intervals react_D->monitor_D quench_H Quench Aliquots monitor_H->quench_H quench_D Quench Aliquots monitor_D->quench_D analyze Analyze Aliquots by GC-MS or HPLC quench_H->analyze quench_D->analyze plot Plot ln([Substrate]) vs. Time analyze->plot calc_k Determine kH and kD from Slopes plot->calc_k calc_KIE Calculate KIE = kH / kD calc_k->calc_KIE

Caption: Workflow for KIE Determination.

Step-by-Step Procedure

Causality: This protocol uses pseudo-first-order conditions by employing a large excess of the nucleophile. This simplifies the kinetics, making the rate of reaction dependent only on the concentration of the 1-bromopropane substrate, which allows for a straightforward calculation of the rate constants.

  • Preparation (Two parallel reactions):

    • Reaction A (Light): In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromopropane (e.g., 5 mmol) and an internal standard (e.g., 1 mmol of dodecane) in 20 mL of anhydrous DMF under an inert atmosphere (e.g., Argon).

    • Reaction B (Heavy): In a separate, identical flask, dissolve 1-bromopropane-d5 (5 mmol) and the same internal standard (1 mmol) in 20 mL of anhydrous DMF under an inert atmosphere.

    • Equilibrate both flasks to the desired reaction temperature (e.g., 25 °C) in a temperature-controlled bath.

  • Reaction Initiation:

    • Prepare a stock solution of the nucleophile (e.g., sodium thiophenoxide, 50 mmol) in 10 mL of anhydrous DMF.

    • To initiate the reactions simultaneously, add an equal volume of the nucleophile solution to both Reaction A and Reaction B. Start a timer immediately (t=0).

  • Monitoring the Reaction:

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction flask.

    • Immediately quench each aliquot by adding it to a vial containing 1 mL of a quench solution (e.g., dilute HCl) to neutralize the nucleophile and stop the reaction.

  • Sample Workup:

    • To each quenched aliquot, add 1 mL of a suitable organic solvent (e.g., diethyl ether) and 1 mL of water.

    • Vortex the vial, allow the layers to separate, and carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic solution to a GC or HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using GC-MS or HPLC. The internal standard allows for accurate quantification of the remaining 1-bromopropane (or 1-bromopropane-d5) at each time point, correcting for any variations in injection volume.

    • Create a calibration curve to relate the peak area ratio (substrate/internal standard) to the concentration of the substrate.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate constants, kH and kD, from which the KIE can be calculated.

Calculating Rate Constants

For a first-order (or pseudo-first-order) reaction, the rate law is given by:

ln([A]t) = -kt + ln([A]₀)

Where:

  • [A]t is the concentration of the substrate at time t.

  • k is the rate constant.

  • [A]₀ is the initial concentration of the substrate.

Plot ln([Substrate]) versus time (t) for both the light (H) and heavy (D) reactions. The data should yield a straight line, and the rate constant (k) is the negative of the slope.

Sample Data and KIE Calculation
Time (min)[1-Bromopropane] (M)ln([1-BP])[1-Bromopropane-d5] (M)ln([1-BP-d5])
00.250-1.3860.250-1.386
100.185-1.6870.195-1.635
200.137-1.9880.152-1.884
400.075-2.5900.092-2.386
600.041-3.1940.056-2.882
  • Slope for 1-Bromopropane (kH): -(-0.0301) = 0.0301 min⁻¹

  • Slope for 1-Bromopropane-d5 (kD): -(-0.0249) = 0.0249 min⁻¹

  • KIE Calculation: KIE = kH / kD = 0.0301 / 0.0249 ≈ 1.21

Interpreting the Result

KIE_Interpretation start Measure KIE = kH / kD check_primary Is KIE > 1.5-2.0? start->check_primary primary_yes Primary KIE C-H/D bond is broken in the rate-determining step. check_primary->primary_yes Yes primary_no Secondary KIE C-H/D bond is NOT broken in the rate-determining step. check_primary->primary_no No conclusion Mechanism is likely E2 or involves C-H activation. primary_yes->conclusion conclusion2 Mechanism is likely SN2 or SN1. The small KIE reflects changes in hybridization at the α-carbon. primary_no->conclusion2

Caption: Logic for Interpreting KIE Results.

In our hypothetical SN2 reaction, the calculated KIE is ~1.21. This is a secondary kinetic isotope effect .[5] This result is expected for an SN2 mechanism because the C-D bonds on the α- and γ-carbons are not broken during the rate-determining step. The observed effect (often called an α-secondary KIE) arises from the change in hybridization of the α-carbon from sp³ in the reactant to a more sp²-like state in the trigonal bipyramidal transition state. This change alters the vibrational frequencies of the C-H/D bonds, resulting in a small but measurable KIE.

Had the reaction been an E2 elimination, where a β-hydrogen is abstracted in the rate-determining step, a large primary KIE (typically 3-8) would have been observed. Thus, this experiment provides strong evidence to distinguish between competing SN2 and E2 pathways.

Conclusion

The use of 1-bromopropane-d5 and other deuterated compounds is a robust and informative method for investigating reaction mechanisms.[5] By carefully measuring the kinetic isotope effect, researchers can gain critical evidence regarding the involvement of C-H bond cleavage in the rate-determining step, differentiate between possible pathways, and probe the structure of transition states.[13] The protocols and principles outlined in this document serve as a comprehensive guide for the effective application of this powerful mechanistic tool in chemical research and drug development.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet 1-Bromopropane, 99%.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the Kinetic Isotope Effect (kH/kD) of 1-Bromopropane-1.
  • BenchChem. (2025). Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1-Bromopropane.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 1-Bromopropane.
  • U.S. Environmental Protection Agency. (2016). Fact Sheet: 1-Bromopropane (1-BP).
  • BenchChem. (2025). Unveiling Reaction Mechanisms: A Practical Guide to Using Deuterium-Labeled Compounds.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromopropane.
  • Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Journal of the American Chemical Society, 128(50), 16394-7. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Deuterated Compounds in Pharmaceutical Research.
  • University of California, Irvine. (n.d.). Isotope Effects Kinetic Isotope Effects (K.I.E.).
  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.
  • Chan, A. F., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(8), 1231–1234. [Link]

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry.
  • University of California, Davis. (n.d.). Isotope Effects - Mechanisms of Organic Reactions.
  • Lee, K. C., & Lee, I. (2003). Isotope effects in nucleophilic substitution reactions. III. The effect of changing the leaving group on transition state structure in SN2 reactions. Journal of Physical Organic Chemistry, 16(9), 673-677. [Link]

  • Kim, D. W., et al. (2006). A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules. Semantic Scholar. [Link]

  • de Graaf, R. A., et al. (2017). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 7, 12978. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56845852, 1-Bromopropane-1,1,3,3,3-d5.
  • Butler, A. R., & Hussain, I. (1981). Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 310-314. [Link]

Sources

Precision in Practice: Utilizing 1-Bromopropane-1,1,3,3,3-d5 for the Calibration of Analytical Instruments

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, the pursuit of precision and accuracy is paramount. For researchers, scientists, and drug development professionals, the reliability of quantitative data underpins the validity of their findings. This technical guide delves into the application of 1-Bromopropane-1,1,3,3,3-d5, a deuterated internal standard, for the robust calibration of analytical instruments, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is designed to provide both the theoretical foundation and practical, field-proven protocols to ensure the integrity of your analytical measurements.

The Foundational Role of Deuterated Internal Standards

In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the determination of the analyte's concentration. The ideal internal standard is chemically similar to the analyte but can be distinguished by the analytical instrument. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), serve as the gold standard for this purpose.[1][2] Their near-identical chemical and physical properties to their non-deuterated counterparts ensure they experience similar extraction efficiencies, chromatographic retention times, and ionization responses.[2] However, their increased mass allows for clear differentiation by a mass spectrometer, and their distinct NMR signals enable precise quantification.[2][3]

1-Bromopropane-1,1,3,3,3-d5 (d5-1BP) is a fivefold-deuterated isotopologue of 1-bromopropane. Its utility as an internal standard stems from its chemical stability and the significant mass shift (M+5) compared to the parent compound, which minimizes isotopic interference.[4]

Physicochemical Properties of 1-Bromopropane-1,1,3,3,3-d5

A thorough understanding of the physical and chemical properties of a standard is critical for its effective application.

PropertyValueSource
Molecular Formula CD₃CH₂CD₂Br[4]
Molecular Weight 128.02 g/mol [4][5]
Boiling Point 71 °C (lit.)[4]
Melting Point -110 °C (lit.)[4]
Density 1.354 g/mL at 25 °C[4]
Isotopic Purity Typically ≥98 atom % D[4]
CAS Number 163400-20-2[6]

Application in Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary ratio method of measurement, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7][8] This intrinsic property allows for the determination of the concentration of an analyte by comparing the integral of its signal to that of a certified reference material, such as d5-1BP.[8]

The key advantage of qNMR is that it does not require an identical standard to the analyte for calibration.[9] A single, well-characterized standard can be used to quantify a wide range of compounds, provided their signals do not overlap.[8]

Protocol for qNMR using 1-Bromopropane-1,1,3,3,3-d5 as an Internal Standard

This protocol outlines the steps for determining the purity of a non-volatile organic compound using d5-1BP as an internal standard.

1. Materials and Equipment:

  • 1-Bromopropane-1,1,3,3,3-d5 (of known purity and concentration)

  • Analyte of interest

  • High-quality deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

  • High-precision analytical balance (at least 6 decimal places)[10]

  • Volumetric flasks (Class A)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (clean and dry)[11]

2. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a precise amount of 1-Bromopropane-1,1,3,3,3-d5 into a volumetric flask.

  • Dissolve the standard in the chosen deuterated solvent to a known volume. The concentration should be chosen to provide a signal with a high signal-to-noise ratio without saturation.

3. Sample Preparation:

  • Accurately weigh a precise amount of the analyte into a clean vial.

  • Add a precise volume of the internal standard stock solution to the vial.

  • Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing may be applied.

  • Transfer an appropriate volume of the final solution to a clean, dry NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Critical Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard signals to ensure full relaxation and accurate integration.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

    • Spectral Width: Ensure the spectral width encompasses all signals of interest.

5. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard (the methylene protons of d5-1BP).

  • Calculate the purity of the analyte using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons contributing to the analyte signal

    • I_IS = Integral of the internal standard signal (CH₂ group of d5-1BP)

    • N_IS = Number of protons contributing to the internal standard signal (2 for the CH₂ group)

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard (128.02 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte mix Mix analyte and IS solution weigh_analyte->mix weigh_is Prepare IS stock solution (d5-1BP) weigh_is->mix transfer Transfer to NMR tube mix->transfer nmr_acq Acquire 1H NMR spectrum (Optimize d1, scans) transfer->nmr_acq process_spec Phase and baseline correct nmr_acq->process_spec integrate Integrate analyte and IS signals process_spec->integrate calculate Calculate analyte purity integrate->calculate

Quantitative NMR (qNMR) Experimental Workflow.

Application in Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), deuterated internal standards are fundamental for achieving high accuracy and precision. This technique, known as stable isotope dilution mass spectrometry (SID-MS), is considered a definitive method for quantitative analysis.[12]

The deuterated standard, being chemically identical to the analyte, co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[12] By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis are effectively normalized.

Protocol for Quantitative Analysis by GC-MS using 1-Bromopropane-1,1,3,3,3-d5 as an Internal Standard

This protocol describes the quantification of 1-bromopropane in a sample matrix.

1. Materials and Equipment:

  • 1-Bromopropane-1,1,3,3,3-d5 (of known purity and concentration)

  • Analyte (1-bromopropane)

  • High-purity solvent (e.g., methanol, hexane)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column for the separation of volatile organic compounds

  • Autosampler vials

2. Preparation of Calibration Standards:

  • Prepare a stock solution of the analyte (1-bromopropane) of a known concentration.

  • Prepare a stock solution of the internal standard (d5-1BP) of a known concentration.

  • Create a series of calibration standards by spiking a constant amount of the internal standard stock solution with varying amounts of the analyte stock solution. This will create a calibration curve with a range of analyte-to-internal standard concentration ratios.

3. Sample Preparation:

  • To a known volume or weight of the sample, add a precise amount of the internal standard stock solution.

  • Perform any necessary extraction or dilution steps.

4. GC-MS Analysis:

  • Inject the calibration standards and the samples into the GC-MS system.

  • GC Method: Develop a temperature program that provides good chromatographic separation of 1-bromopropane from other matrix components.

  • MS Method: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Monitor a characteristic ion for 1-bromopropane (e.g., m/z 122 or 124, corresponding to [C₃H₇⁷⁹Br]⁺ and [C₃H₇⁸¹Br]⁺).

    • Monitor a characteristic ion for 1-Bromopropane-1,1,3,3,3-d5 (e.g., m/z 127 or 129, corresponding to [C₃H₂D₅⁷⁹Br]⁺ and [C₃H₂D₅⁸¹Br]⁺).

5. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard.

  • For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration ratio in the samples from the calibration curve.

  • Calculate the concentration of the analyte in the original sample.

MS_Calibration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_cal Prepare Calibration Standards (Analyte + d5-1BP) gcms_analysis GC-MS Analysis (SIM Mode) prep_cal->gcms_analysis prep_sample Prepare Sample (Spike with d5-1BP) prep_sample->gcms_analysis peak_area_ratio Calculate Peak Area Ratios (Analyte / IS) gcms_analysis->peak_area_ratio cal_curve Construct Calibration Curve peak_area_ratio->cal_curve quantify Quantify Analyte in Sample peak_area_ratio->quantify cal_curve->quantify

Mass Spectrometry (SID-MS) Calibration Workflow.

Handling and Storage of Deuterated Standards

To maintain the integrity of 1-Bromopropane-1,1,3,3,3-d5 and ensure accurate results, proper handling and storage are crucial.

  • Handling: Deuterated solvents and standards are often hygroscopic and can absorb atmospheric moisture.[11][13] All handling should be performed in a dry, inert atmosphere (e.g., under nitrogen or argon in a glove box).[13] Use dry glassware and syringes.[11]

  • Storage: Store 1-Bromopropane-1,1,3,3,3-d5 in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1] Some deuterated compounds may require refrigeration.[13] It is recommended to store the compound at room temperature as per the supplier's instructions.[6]

Conclusion

The use of 1-Bromopropane-1,1,3,3,3-d5 as an internal standard offers a robust and reliable method for the calibration of analytical instruments, particularly for qNMR and MS applications. Its chemical similarity to its non-deuterated analog, combined with its distinct mass and NMR signature, allows for the mitigation of variability in sample preparation and analysis, leading to highly accurate and precise quantitative results. By following the detailed protocols and best practices outlined in this guide, researchers, scientists, and drug development professionals can enhance the quality and trustworthiness of their analytical data, ultimately contributing to the advancement of their respective fields.

References

  • Eurisotop. NMR Solvents. [Link]

  • PubChem. 1-Bromopropane-1,1,3,3,3-d5. [Link]

  • Blank, I. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Waters Corporation. Mass Spectrometry Quantitation and Calibration. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Cheng, W. L., et al. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 2023. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

Sources

Application Notes and Protocols for the Chemical Synthesis of Labeled Compounds Using 1-Bromopropane-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled compounds utilizing 1-Bromopropane-d5 as a key building block. Deuterium-labeled compounds are indispensable tools in pharmaceutical research and development, aiding in the study of reaction mechanisms, biosynthetic pathways, and serving as internal standards for mass spectrometry.[1] The strategic incorporation of deuterium can also enhance the metabolic stability of drug candidates, a concept known as the "deuterium effect."[2][3] This document details the mechanistic basis for using 1-Bromopropane-d5, provides validated, step-by-step protocols for its application in nucleophilic substitution reactions, and outlines the analytical techniques essential for the characterization of the resulting isotopically labeled products.

Introduction: The Significance of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool in the chemical and pharmaceutical sciences.[1] Its increased mass compared to protium (¹H) allows for its unambiguous detection by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] This property makes deuterium-labeled compounds ideal for a variety of applications, including:

  • Mechanistic Elucidation: Tracking the fate of atoms through complex reaction sequences.[5]

  • Quantitative Analysis: Serving as highly accurate internal standards in MS-based bioassays due to their similar chemical properties but distinct mass.[6]

  • Improving Pharmacokinetic Profiles: The substitution of hydrogen with deuterium at a site of metabolic transformation can slow down the rate of enzymatic cleavage (the kinetic isotope effect), potentially leading to improved drug efficacy and reduced dosing frequency.[2][3]

1-Bromopropane-d5 (n-propyl-d5-bromide) is a versatile deuterated reagent that serves as a precursor for introducing a deuterated propyl group into a wide range of organic molecules.[7]

Mechanistic Foundation: Nucleophilic Substitution with 1-Bromopropane-d5

The primary route for incorporating the d5-propyl moiety from 1-Bromopropane-d5 is through nucleophilic substitution reactions.[8] In these reactions, a nucleophile (an electron-rich species) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group.[9] The two most common mechanisms for this transformation are the SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution) pathways.[8][9]

Given that 1-Bromopropane-d5 is a primary alkyl halide, the SN2 mechanism is generally favored.[9][10] This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[9]

Key Characteristics of the SN2 Reaction with 1-Bromopropane-d5:

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center.

  • Kinetics: The reaction rate is dependent on the concentration of both the 1-Bromopropane-d5 and the nucleophile (second-order kinetics).[9]

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

The presence of deuterium atoms in 1-Bromopropane-d5 does not significantly alter the course of the SN2 reaction compared to its non-deuterated counterpart. However, a small secondary kinetic isotope effect may be observed.[11]

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a deuterated ether and a deuterated amine using 1-Bromopropane-d5. These examples are illustrative of the broad applicability of this reagent.

3.1. General Safety Precautions

1-Bromopropane is a flammable liquid and is suspected of causing cancer and may damage fertility or the unborn child.[12][13] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] All handling procedures should be designed to minimize inhalation and skin contact.

3.2. Protocol 1: Synthesis of Propoxy-d5-benzene

This protocol details the Williamson ether synthesis, a classic SN2 reaction, to prepare a deuterated aryl ether.

Reaction Scheme:

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane-d5

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 equivalent) to a solution of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1-Bromopropane-d5 (1.2 equivalents) dropwise to the reaction mixture. Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Propoxy-d5-benzene by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow for Propoxy-d5-benzene Synthesis

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Anhydrous DMF B Cool to 0 °C A->B C Add Sodium Hydride B->C D Add 1-Bromopropane-d5 C->D After H2 evolution ceases E Heat to 60 °C D->E F Monitor by TLC E->F G Quench with NH4Cl (aq) F->G Upon completion H Extract with Diethyl Ether G->H I Wash Organic Layers H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for the synthesis of Propoxy-d5-benzene.

3.3. Protocol 2: Synthesis of N-(propyl-d5)aniline

This protocol describes the N-alkylation of aniline to produce a deuterated secondary amine.

Reaction Scheme:

Materials:

  • Aniline

  • 1-Bromopropane-d5

  • Potassium carbonate (anhydrous)

  • Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add aniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile.

  • Alkylation: Add 1-Bromopropane-d5 (1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Rinse the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-(propyl-d5)aniline by flash column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the successful incorporation of the deuterium label and to assess the purity of the final compound.[4]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the proton NMR spectrum of the deuterated product, the signals corresponding to the propyl group will be significantly diminished or absent, confirming the high level of deuterium incorporation.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[15] The presence of a signal at the chemical shift corresponding to the propyl group provides direct evidence of successful labeling. The integration of this signal can be used to quantify the deuterium enrichment.[15]

  • ¹³C NMR: The carbon signals of the deuterated propyl group will appear as multiplets due to coupling with deuterium (which has a spin I = 1).

4.2. Mass Spectrometry (MS)

Mass spectrometry is a primary tool for determining the isotopic purity of the labeled compound.[4][6] High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated. The mass spectrum will show a molecular ion peak (M+) that is 5 mass units higher than the corresponding non-deuterated compound.

Table 1: Expected Mass Spectral Data

CompoundNon-Deuterated [M+H]⁺ (m/z)Deuterated (d5) [M+H]⁺ (m/z)
Propoxybenzene137.0961142.1275
N-propylaniline136.1121141.1435

General Reaction Mechanism

G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products Nu Nu:⁻ TS [Nu---C---Br]⁻ᵟ Nu->TS AlkylHalide D₃C-CD₂-CH₂-Br AlkylHalide->TS Product Nu-CH₂-CD₂-CD₃ TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: SN2 reaction of 1-Bromopropane-d5 with a nucleophile.

Conclusion

1-Bromopropane-d5 is a highly effective and versatile reagent for the introduction of a deuterated propyl group into a variety of organic molecules. The synthetic protocols outlined in this guide, based on the robust SN2 reaction, offer reliable methods for the preparation of deuterium-labeled compounds. The successful synthesis and characterization of these molecules are crucial for their application in advanced research, particularly in the fields of drug metabolism, pharmacokinetics, and mechanistic organic chemistry. The combination of NMR and MS provides a powerful analytical workflow for ensuring the isotopic and chemical purity of the final products.

References
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.
  • Merck Millipore. SAFETY DATA SHEET.
  • Sdfine. 1-bromopropane.
  • Chapter 8 Alkyl Halides and Elimination Reactions.
  • Material Safety Data Sheet 1-Bromopropane, 99% MSDS# 91748 Section 1.
  • NOAA. 1-BROMOPROPANE.
  • DC Fine Chemicals. Safety Data Sheet.
  • Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.
  • Nucleophilic Substitution of Alkyl Halides.
  • NIH. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC.
  • Academia.edu. Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations.
  • 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices. (2025, September 8).
  • ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds.
  • Benchchem. Synthesis of Deuterium-Labeled Compounds: An In-depth Technical Guide.
  • ResearchGate. (2025, August 6). Isotope effects in nucleophilic substitution reactions. II. Secondary α-deuterium kinetic isotope effects: a criterion of mechanism? | Request PDF.
  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.
  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.
  • Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction.
  • Sigma-Aldrich. applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • Benchchem. Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols.
  • Chemistry LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination.
  • The Health Council of the Netherlands. (2021, December 6). 1-bromopropane.
  • Google Patents. EP0984910A1 - Production of 1-bromopropane.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromopropane-1,1,3,3,3-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this deuterated compound in your experiments. Here, we address common challenges and frequently asked questions to support the integrity of your research.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the handling and use of 1-Bromopropane-1,1,3,3,3-d5.

Issue 1: Unexpected Impurities Detected in a New Bottle

Question: I've just opened a new bottle of 1-Bromopropane-1,1,3,3,3-d5 and my initial analysis (e.g., NMR, GC-MS) shows unexpected peaks. What could be the cause?

Answer:

While reputable suppliers provide compounds with high chemical and isotopic purity, several factors could lead to the appearance of impurities.

  • Atmospheric Contamination: The primary cause is often exposure to atmospheric moisture and oxygen upon opening. 1-Bromopropane can slowly hydrolyze in the presence of water to form 1-propanol-1,1,3,3,3-d5 and hydrogen bromide (HBr).[1]

  • Manufacturing Intermediates: Trace amounts of starting materials or by-products from the synthesis of the deuterated compound may be present.

  • Leaching from Container/Septum: While uncommon with high-quality vials, there's a minute possibility of contaminants leaching from the container or the septum, especially if the compound has been stored for an extended period.

Troubleshooting Steps:

  • Inert Atmosphere Handling: Always handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[1]

  • Initial Purity Check: It is good practice to perform a quick purity check on a small aliquot from a new bottle before using it in a reaction.

  • Contact Supplier: If significant impurities are detected in a sealed, newly received bottle, contact the supplier's technical support with your analytical data.

Issue 2: Degradation of the Compound Over Time

Question: I've been using the same bottle of 1-Bromopropane-1,1,3,3,3-d5 for a few months, and I'm noticing a decrease in purity and the appearance of new signals in my analyses. Why is this happening?

Answer:

Degradation over time is expected if the compound is not stored under optimal conditions. The primary degradation pathways for alkyl halides like 1-Bromopropane-1,1,3,3,3-d5 are hydrolysis and photodegradation.[1][2]

  • Hydrolysis: As mentioned, reaction with water is a common degradation route.[1] The rate of hydrolysis can be influenced by temperature.[1] For non-deuterated 1-bromopropane, the hydrolysis half-life at 55°C is approximately 26 days.[1] The kinetic isotope effect, due to the stronger Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond, may slow this process down for the deuterated version if the C-D bond cleavage is part of the rate-determining step.[1]

  • Photodegradation: Exposure to light, especially UV light, can promote the homolytic cleavage of the C-Br bond, leading to the formation of free radicals.[2][3] These radicals can initiate chain reactions, resulting in a variety of degradation products.

Preventative Measures:

  • Proper Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[1][2]

  • Inert Atmosphere: For long-term storage, blanketing the vial with an inert gas like argon or nitrogen is recommended to displace oxygen and prevent oxidation.[1]

  • Temperature Control: Store at the recommended temperature, typically refrigerated (2-8°C) for long-term stability.[4]

Issue 3: Inconsistent Reaction Outcomes

Question: I'm using 1-Bromopropane-1,1,3,3,3-d5 in a reaction, and I'm getting inconsistent yields and side products. Could the stability of the deuterated compound be the issue?

Answer:

Yes, the stability and purity of your starting material are critical for reproducible experimental results. If the 1-Bromopropane-1,1,3,3,3-d5 has degraded, the impurities can interfere with your reaction.

  • Nucleophilic Impurities: The hydrolysis product, 1-propanol-1,1,3,3,3-d5, is a nucleophile and can compete with your intended reagent.

  • Acidic By-product: The formation of HBr from hydrolysis can alter the pH of your reaction mixture, potentially catalyzing unwanted side reactions or decomposing sensitive reagents.

  • Radical Initiators: Products from photodegradation can act as radical initiators, leading to non-specific reactions and by-products.

Troubleshooting Workflow:

cluster_0 Troubleshooting Inconsistent Reactions start Inconsistent Reaction Outcome check_purity Verify Purity of 1-Bromopropane-d5 (NMR, GC-MS) start->check_purity purify Purify Starting Material (e.g., distillation, column) check_purity->purify Impurities Detected check_conditions Re-evaluate Reaction Conditions (solvent, temp, atmosphere) check_purity->check_conditions Purity Confirmed purify->check_conditions new_bottle Use a Fresh Bottle new_bottle->check_conditions optimize Optimize Reaction Parameters check_conditions->optimize success Consistent Results optimize->success

Caption: A workflow for troubleshooting inconsistent reaction outcomes.

Section 2: Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 1-Bromopropane-1,1,3,3,3-d5?

A1: To ensure long-term stability, 1-Bromopropane-1,1,3,3,3-d5 should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Minimizes evaporation and slows the rate of potential degradation reactions.[1][4]
Light Protect from light; store in an amber or opaque container.Prevents photolytic degradation.[1][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Displaces oxygen, preventing oxidation.[1]
Container Tightly sealed container.Prevents evaporation and ingress of moisture and oxygen.[1]
Location Well-ventilated area, away from heat and ignition sources.1-Bromopropane is flammable.[1][5]

Q2: Is it necessary to handle 1-Bromopropane-1,1,3,3,3-d5 in a glovebox?

A2: While a glovebox provides the ideal inert and dry environment, it is not always necessary for short-term handling. If a glovebox is unavailable, you can use a Schlenk line or other techniques to handle the compound under a positive pressure of an inert gas. The key is to minimize its exposure to the atmosphere.

Q3: Can I store 1-Bromopropane-1,1,3,3,3-d5 at room temperature?

A3: Some suppliers may ship and recommend storing at room temperature for short periods. However, for long-term storage and to ensure the highest purity, refrigeration (2-8°C) is recommended.[4]

Stability and Degradation

Q4: What are the main degradation products of 1-Bromopropane-1,1,3,3,3-d5?

A4: The primary degradation products are:

  • From hydrolysis: 1-Propanol-1,1,3,3,3-d5 and hydrogen bromide (HBr).[1]

  • From photodegradation: A mixture of radical-initiated by-products.

cluster_1 Degradation Pathways start 1-Bromopropane-1,1,3,3,3-d5 hydrolysis Hydrolysis (+ H2O) start->hydrolysis photodegradation Photodegradation (+ Light/UV) start->photodegradation propanol 1-Propanol-d5 + HBr hydrolysis->propanol radicals Radical By-products photodegradation->radicals

Sources

Technical Support Center: Deuterated 1-Bromopropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for deuterated 1-bromopropane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this isotopically labeled compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both the success of your reactions and the integrity of your results.

Frequently Asked Questions (FAQs)

Impurity Identification and Characterization

Q1: I'm seeing unexpected peaks in the 1H NMR spectrum of my deuterated 1-bromopropane. What are the most common impurities I should be looking for?

A1: The presence of unexpected signals in your NMR spectrum can often be attributed to several common impurities. These can arise from the synthesis of the deuterated compound, its subsequent handling, or storage. Here are the primary culprits:

  • Non-deuterated 1-Bromopropane: Incomplete deuteration during synthesis is a common cause of this impurity.[1] Its presence will be evident from characteristic proton signals in the 1H NMR spectrum.[2][3]

  • 2-Bromopropane (Isopropyl Bromide): This isomer can form during the synthesis of 1-bromopropane, particularly if there are rearrangements or if the starting materials are not pure.[4][5] GC-MS is an effective technique for identifying and quantifying this impurity.[6]

  • Water (H₂O): Deuterated compounds can be hygroscopic, readily absorbing moisture from the atmosphere.[7] This will appear as a broad singlet in the 1H NMR spectrum, with a chemical shift that can vary depending on the solvent and temperature.

  • Residual Solvents: Solvents used in the synthesis or purification process (e.g., diethyl ether, dichloromethane) may not be completely removed. Compiling a list of solvents used in the synthesis and comparing their known NMR shifts can help in their identification.[8][9][10]

  • Stabilizers: Some commercial preparations of 1-bromopropane-d7 contain stabilizers, such as copper, to prevent degradation. While not directly observable by NMR, their presence is important to be aware of.

Q2: How can I definitively identify these impurities in my sample?

A2: A multi-technique approach is often the most effective for unambiguous impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is the first line of defense. Comparing the observed chemical shifts and coupling patterns with established data for potential impurities is crucial.[8][9][10] For instance, the non-deuterated 1-bromopropane will show a triplet around 3.4 ppm, a sextet around 1.9 ppm, and a triplet around 1.0 ppm in CDCl₃.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass-to-charge ratio. It is particularly useful for distinguishing between isomers like 1-bromopropane and 2-bromopropane.[6][11]

  • Karl Fischer Titration: This method is the gold standard for accurately quantifying water content in your sample.[12][13][14] It is highly specific to water and avoids the inaccuracies that can arise from other methods like loss on drying.[14]

Here is a summary of the expected 1H NMR chemical shifts for common impurities in deuterated chloroform (CDCl₃):

ImpurityChemical Shift (ppm)Multiplicity
1-Bromopropane~3.4, ~1.9, ~1.0Triplet, Sextet, Triplet
2-Bromopropane~4.2, ~1.7Septet, Doublet
WaterVariable (typically 1.5-2.0)Singlet (broad)
Diethyl Ether~3.5, ~1.2Quartet, Triplet
Dichloromethane~5.3Singlet

Note: Chemical shifts can vary slightly depending on concentration and temperature.[10]

Troubleshooting Experimental Issues

Q3: My reaction with deuterated 1-bromopropane is giving a lower yield than expected and some unexpected byproducts. What could be the cause?

A3: Reduced yields and the formation of byproducts often point to side reactions involving impurities or the inherent reactivity of the alkyl halide. The two primary competing reactions for 1-bromopropane are nucleophilic substitution (SN2) and elimination (E2).[15][16]

  • Elimination Reactions: The presence of a strong, sterically hindered base can favor the E2 elimination pathway, leading to the formation of propene-d₆.[17][18][19][20][21] If your reaction conditions involve a basic reagent, this is a likely side reaction. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can influence the rate of this reaction.[17][18][22][23]

  • Reaction with Water: If your deuterated 1-bromopropane is contaminated with water, the hydroxide ion can act as a nucleophile, leading to the formation of 1-propanol-d₇.[15]

  • Radical Reactions: Although less common, radical reactions can be initiated by light or radical initiators, leading to a variety of byproducts.[24]

To troubleshoot, consider the following:

  • Reagent Purity: Ensure your other reagents are pure and anhydrous.

  • Reaction Conditions: Carefully control the temperature and choice of base to favor the desired reaction pathway. For SN2 reactions, a less hindered base is preferable.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help to prevent side reactions with atmospheric components.[7]

Q4: I suspect my deuterated 1-bromopropane has degraded during storage. What are the signs of degradation and how can I prevent it?

A4: 1-Bromopropane can degrade over time, especially if not stored correctly. Signs of degradation include discoloration (turning yellowish or brownish) and the formation of acidic byproducts like hydrobromic acid (HBr).

Prevention of Degradation:

  • Storage Conditions: Store deuterated 1-bromopropane in a cool, dark place in a tightly sealed container to protect it from light and moisture.[25][26] An amber glass bottle is recommended.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon before sealing.

  • Stabilizers: The presence of a stabilizer, like copper, in commercial products helps to scavenge free radicals and prevent decomposition.

Purification and Handling Protocols

Q5: How can I purify my deuterated 1-bromopropane to remove common impurities?

A5: If you've identified impurities in your deuterated 1-bromopropane, several purification techniques can be employed.

Protocol 1: Removal of Water (Drying)
  • Initial Drying: Pre-dry the deuterated 1-bromopropane by letting it stand over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Distillation: For rigorous drying, distill the deuterated 1-bromopropane from a stronger drying agent like calcium hydride (CaH₂). Caution: Perform this under an inert atmosphere and with appropriate safety precautions.

Protocol 2: Fractional Distillation for Isomeric and Non-volatile Impurities

Fractional distillation can be effective for separating 1-bromopropane-d₇ from its isomer, 2-bromopropane-d₇, and other non-volatile impurities due to their different boiling points.[22]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column).

  • Distillation: Heat the flask gently and collect the fraction that distills at the boiling point of 1-bromopropane (~71 °C).

  • Monitoring: Monitor the purity of the collected fractions using GC-MS or NMR.

Below is a workflow for the purification of deuterated 1-bromopropane.

G cluster_0 Purification Workflow start Contaminated 1-Bromopropane-d7 drying Drying with Anhydrous Agent (e.g., MgSO4) start->drying Remove Water distillation Fractional Distillation drying->distillation Remove Isomers & Non-Volatile Impurities analysis Purity Analysis (NMR, GC-MS) distillation->analysis pure_product Pure 1-Bromopropane-d7 analysis->pure_product Purity > 99% repeat Repeat Purification if Necessary analysis->repeat Purity < 99% repeat->distillation

Caption: Purification workflow for deuterated 1-bromopropane.

References

  • BenchChem. (2025). Stability and Proper Storage of 1-Bromopropane-1-D1: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Studying E2 Elimination Reaction Mechanisms Using 1-Bromopropane-1-D1.
  • BenchChem. (2025). Probing Radical Reaction Pathways with 1-Bromopropane-1-D1: Application Notes and Protocols.
  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Santa Cruz Biotechnology. (n.d.). 1-Bromopropane.
  • Wikipedia. (2023). Karl Fischer titration.
  • Chemistry LibreTexts. (2022). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(15), 6729-6733.
  • Roßbach, B., Rißler, E., Budnik, L. T., Finger, S., Göen, T., Hartwig, A., & MAK Commission. (2025). 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. MAK-Collection for Occupational Health and Safety, 4(1), 317-336.
  • ResearchGate. (2018). Which Reagent/Chemicals can be used in Karl Fischer Titration other than Methanol?
  • ChemicalBook. (n.d.). 1-Bromopropane(106-94-5) 1H NMR spectrum.
  • LGC Standards. (n.d.). 1-Bromopropane-d7 | CAS 61909-26-0.
  • BenchChem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Chemistry LibreTexts. (2023). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Chemistry LibreTexts. (2023). 7.5: The E2 Reaction and the Deuterium Isotope Effect.
  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Measurlabs. (n.d.). Karl-Fischer titration of solvent samples.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
  • OSHA. (n.d.). 1-Bromopropane.
  • ChemicalBook. (n.d.). 1-Bromopropane synthesis.
  • Sigma-Aldrich. (n.d.). 1-Bromopropane-d7 ≥98 atom % D, ≥99% (CP), contains copper as stabilizer.
  • YouTube. (2025). Karl Fischer Titration, a Quick Guide.
  • Gauth. (n.d.). There are two possible reactions of 1-bromopropane with sodium hydroxide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • LGC Standards. (n.d.). 1-Bromopropane-d7 | TRC-B687138-250MG.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.
  • BenchChem. (2025). Comparative Stability of Deuterated vs. Non-Deuterated 3-Bromopropanol: A Technical Guide.
  • BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • NTP-CERHR. (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 1-Bromopropane.
  • NIH. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.
  • Google Patents. (n.d.). EP0984910A1 - Production of 1-bromopropane.
  • Study.com. (n.d.). What product do you expect from the reaction of 1-bromopropane with the NaOH reagent?.
  • OpenStax. (2023). 11.8 The E2 Reaction and the Deuterium Isotope Effect.
  • Chemistry LibreTexts. (2019). 8.17: 8-3 The E2 Reaction and the Deuterium Isotope Effect.
  • BenchChem. (2025). minimizing contamination with non-deuterated 1-bromononane.

Sources

Technical Support Center: Purification of 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromopropane-1,1,3,3,3-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this deuterated compound. Here, we address common challenges and frequently asked questions to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-Bromopropane-1,1,3,3,3-d5, offering explanations for their causes and detailed, step-by-step solutions.

Issue 1: The drying agent is clumping and forming a solid mass.
  • Probable Cause: This is a clear indication of a substantial amount of water in your 1-Bromopropane-1,1,3,3,3-d5 sample. The clumping occurs as the anhydrous drying agent hydrates.

  • Step-by-Step Solution:

    • Initial Separation: If a distinct aqueous layer is visible, perform a preliminary separation using a separatory funnel to remove the bulk of the water.[1]

    • High-Capacity Drying: For very wet solutions, begin with a high-capacity, low-efficiency drying agent like anhydrous sodium sulfate.[1][2] Add the sodium sulfate to the bromopropane solution and swirl. The initial portions may clump significantly. Continue adding until some of the powder remains free-flowing.

    • Filtration: Decant or filter the solution to remove the hydrated sodium sulfate.

    • High-Efficiency Drying: Follow up with a more efficient, lower-capacity drying agent such as anhydrous magnesium sulfate or calcium chloride to remove the remaining trace amounts of water.[1][2][3][4] Add the drying agent and swirl. If it clumps, add more until a fine powder remains suspended.

    • Final Filtration: Filter the dried 1-Bromopropane-1,1,3,3,3-d5 into a clean, dry flask.

Issue 2: The product remains wet after treatment with a drying agent.
  • Probable Cause 1: An insufficient quantity of the drying agent was used.

  • Solution 1: Add more of the selected drying agent in small increments. The point of dryness is reached when newly added particles no longer clump together and remain free-flowing in the solution.[1]

  • Probable Cause 2: The drying agent has lost its efficacy due to improper storage and absorption of atmospheric moisture, or it is not suitable for this compound.

  • Solution 2:

    • Always use a freshly opened container of a drying agent or one that has been stored in a desiccator.

    • Ensure the chosen drying agent is appropriate for alkyl halides. Suitable options include magnesium sulfate, calcium chloride, and calcium sulfate.[2][4]

Issue 3: The purified product appears cloudy or contains fine particulates.
  • Probable Cause: This is likely due to the carryover of fine particles of the drying agent during decantation or filtration. Some drying agents, like magnesium sulfate, are very fine powders and can pass through standard filter paper.

  • Step-by-Step Solution:

    • Allow to Settle: Let the solution stand undisturbed for a period to allow the fine particles to settle at the bottom.

    • Careful Decantation: Carefully decant the clear supernatant liquid, leaving the settled solids behind.

    • Fine Filtration: If cloudiness persists, filter the solution through a finer medium. A Büchner funnel with a fine-porosity filter paper, a sintered glass funnel, or a small plug of cotton or glass wool in a pipette can be effective.

Issue 4: The final product has a lower than expected isotopic purity.
  • Probable Cause: This can be a result of H/D exchange, where the deuterium atoms on the molecule are replaced with hydrogen atoms. This is more likely to occur if the compound is exposed to acidic or basic conditions, particularly at elevated temperatures.

  • Step-by-Step Solution:

    • Use Neutral Drying Agents: Avoid acidic or basic drying agents. While magnesium sulfate is slightly acidic, it is generally acceptable.[2] Neutral options like anhydrous sodium sulfate or calcium sulfate are preferred.[2]

    • Avoid High Temperatures: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition or H/D exchange.

    • Proper Storage: Store the purified product in a tightly sealed container, away from moisture and light, to maintain its isotopic integrity.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification, handling, and properties of 1-Bromopropane-1,1,3,3,3-d5.

Q1: What are the common impurities in 1-Bromopropane-1,1,3,3,3-d5?

A1: Common impurities can include water, the unlabelled 1-bromopropane, and potentially 2-bromopropane as a regioisomer from the synthesis.[5] The presence of residual starting materials or solvents from the synthesis is also possible.

Q2: Can I use the same purification techniques for 1-Bromopropane-1,1,3,3,3-d5 as for non-deuterated 1-bromopropane?

A2: Yes, for the most part. The substitution of hydrogen with deuterium does not significantly alter the bulk physical properties like boiling point and solubility.[6] Therefore, standard purification techniques for alkyl halides, such as drying and distillation, are applicable.[1]

Q3: What are the recommended storage conditions for purified 1-Bromopropane-1,1,3,3,3-d5?

A3: It should be stored at room temperature in a tightly sealed container to prevent moisture ingress.[7][8][9] It is also advisable to protect it from light. The compound is generally stable, but re-analysis for chemical purity is recommended after three years of storage.[8][9]

Q4: Is distillation a recommended purification method?

A4: Distillation can be an effective method for removing non-volatile impurities or separating it from other volatile components with different boiling points. However, care should be taken to avoid high temperatures that could lead to decomposition. If necessary, distillation under reduced pressure is a safer option.

Q5: What are the key safety precautions when handling 1-Bromopropane-1,1,3,3,3-d5?

A5: 1-Bromopropane is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[10][11] It is irritating to the eyes, skin, and respiratory system.[11][12] It is also suspected of causing reproductive harm.[11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 3: Data and Protocols

Physical Properties
PropertyValue
Molecular FormulaC₃D₅H₂Br[7]
Molecular Weight128.02 g/mol [13]
CAS Number163400-20-2[7]
Isotopic PurityTypically ≥98 atom % D[7]
AppearanceColorless liquid[10][14]
Storage TemperatureRoom Temperature[7]
Recommended Drying Agents for Alkyl Halides
Drying AgentCapacitySpeedEfficiencyNotes
Anhydrous Magnesium Sulfate (MgSO₄)HighHighMediumSlightly acidic, very fine powder.[2]
Anhydrous Calcium Chloride (CaCl₂)HighMediumHighCan form adducts with some compounds.[2][3]
Anhydrous Calcium Sulfate (CaSO₄)LowHighHighA good general-purpose drying agent.[2]
Anhydrous Sodium Sulfate (Na₂SO₄)HighLowLowGood for preliminary drying of very wet solutions.[2]
Standard Purification Protocol

This protocol outlines a general procedure for drying and purifying 1-Bromopropane-1,1,3,3,3-d5.

Materials:

  • Crude 1-Bromopropane-1,1,3,3,3-d5

  • Anhydrous magnesium sulfate (or another suitable drying agent)

  • Round-bottom flask

  • Stir bar

  • Filter paper

  • Funnel

  • Clean, dry receiving flask

Procedure:

  • Place the crude 1-Bromopropane-1,1,3,3,3-d5 in a clean, dry round-bottom flask with a stir bar.

  • Add a suitable amount of anhydrous magnesium sulfate. A general rule of thumb is to add enough so that a fine powder remains suspended after stirring.

  • Stir the mixture for at least 30 minutes.

  • Filter the solution through a fluted filter paper into a clean, dry receiving flask.

  • If distillation is required, add a few boiling chips to the dried liquid and set up a distillation apparatus.

  • Distill the liquid, collecting the fraction that boils at the expected temperature for 1-bromopropane (approximately 71 °C at atmospheric pressure). For the deuterated compound, the boiling point will be very similar.

Section 4: Visualized Workflow

Purification Workflow Diagram

PurificationWorkflow cluster_prep Initial Preparation cluster_drying Drying cluster_filtration Filtration cluster_final Final Product Crude Crude 1-Bromopropane-d5 Add_Drying_Agent Add Anhydrous Magnesium Sulfate Crude->Add_Drying_Agent Transfer Stir Stir for 30 min Add_Drying_Agent->Stir Filter Filter Stir->Filter Purified Purified 1-Bromopropane-d5 Filter->Purified

Caption: A flowchart illustrating the standard purification workflow for 1-Bromopropane-1,1,3,3,3-d5.

References

  • Drying agents - ResearchGate. (2021, December 12). Retrieved from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved from [Link]

  • how to dry alkyl halides - Sciencemadness Discussion Board. (2007, June 14). Retrieved from [Link]

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Retrieved from [Link]

  • 1-Bromopropane - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 1-Bromopropane, 99% - Cole-Parmer. (n.d.). Retrieved from [Link]

  • 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS | CAS 109-64-8 MSDS - Loba Chemie. (2016, July 11). Retrieved from [Link]

  • ICSC 1332 - 1-BROMOPROPANE - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved from [Link]

  • Making 1,3-Dibromopropane - YouTube. (2019, December 5). Retrieved from [Link]

  • 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852 - PubChem. (n.d.). Retrieved from [Link]

  • 1-BROMOPROPANE. (n.d.). Retrieved from [Link]

  • New deuteration protocol for preparing NMR solvents - UniSysCat. (n.d.). Retrieved from [Link]

  • Production of 1-bromopropane - Google Patents. (n.d.).
  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. (2025, September 12). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects with 1-Bromopropane-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting matrix effects when using 1-Bromopropane-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals who rely on precise and accurate quantification in complex biological matrices. As your virtual application scientist, I will guide you through the causality of common issues and provide field-proven, self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common initial queries regarding the use of 1-Bromopropane-d5 and matrix effects.

Q1: What is 1-Bromopropane-d5 and why is it used as an internal standard?

1-Bromopropane-d5 (C₃H₂D₅Br) is a stable isotope-labeled (SIL) form of 1-Bromopropane where five hydrogen atoms have been replaced with deuterium.[1] It is considered the "gold standard" for an internal standard (IS) in mass spectrometry-based assays for several reasons:

  • Physicochemical Similarity: It has nearly identical chemical and physical properties (e.g., volatility, solubility, chromatographic retention) to the non-labeled analyte, 1-Bromopropane.[2][3]

  • Co-elution: It is expected to co-elute perfectly with the analyte during chromatographic separation.[2]

  • Mass Differentiation: It is easily distinguished from the analyte by a mass spectrometer due to the mass difference imparted by the deuterium atoms.

The core principle is that by adding a known quantity of 1-Bromopropane-d5 to every sample, it will experience the same variations during sample preparation, injection, and ionization as the analyte.[4] Quantification is then based on the ratio of the analyte's signal to the IS's signal, which corrects for these variations and improves accuracy and precision.[3]

Q2: What exactly is a "matrix effect" in mass spectrometry?

A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the sample matrix.[5][6][7] These effects are a major concern in quantitative analysis, particularly with electrospray ionization (ESI) in LC-MS and can also occur in GC-MS.[8][9]

  • Ion Suppression: The most common form, where matrix components compete with the analyte for ionization, reducing the analyte's signal.[9][10] This can be caused by salts, endogenous compounds like phospholipids, or dosing vehicles.[5][10]

  • Ion Enhancement: Less common, where matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.[9]

Matrix effects can lead to significant errors in quantification if not properly managed.[11][12]

Q3: I'm using a deuterated internal standard like 1-Bromopropane-d5. Shouldn't that automatically correct for all matrix effects?

This is a critical and common misconception. While a SIL-IS is the best tool to compensate for matrix effects, it is not infallible.[13] The correction is only effective if the analyte and the IS experience the exact same degree of ion suppression or enhancement.[2]

The primary reason for failure is differential matrix effects . This occurs when there is a slight chromatographic separation between the analyte and the deuterated IS.[13] If the two peaks are not perfectly co-eluting, they may emerge from the column into regions with different concentrations of matrix interferences, causing one to be suppressed or enhanced more than the other. This undermines the validity of the analyte-to-IS ratio and leads to inaccurate results.[13][14]

Q4: What are the typical symptoms of uncorrected matrix effects in my data?

If your 1-Bromopropane-d5 IS is not adequately correcting for matrix effects, you will likely observe:

  • Poor Reproducibility: High coefficient of variation (%CV) in quality control (QC) samples, especially across different matrix lots.

  • Inaccurate Results: QC samples consistently failing acceptance criteria (e.g., outside of ±15% of the nominal value).[5]

  • Non-Linear Calibration Curves: Difficulty in fitting a linear regression model to your calibration standards prepared in the matrix.

  • Inconsistent Analyte/IS Area Ratios: Drifting or erratic area ratios for the same concentration level across an analytical batch.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, Q&A-based guides for diagnosing and resolving specific problems related to matrix effects with 1-Bromopropane-d5.

Problem 1: Poor Reproducibility or Inaccurate Quantification

Q: My calibration curve is non-linear, or my QC samples are failing. How do I definitively confirm if matrix effects are the cause?

A: The most reliable method to diagnose and quantify matrix effects is the Post-Extraction Addition experiment. This procedure isolates the impact of the matrix on the mass spectrometer's response, independent of extraction efficiency.[15]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (1-Bromopropane) and the IS (1-Bromopropane-d5) into the final chromatography mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma, urine) through your entire sample preparation workflow. In the final, clean extract, spike the same amount of analyte and IS as in Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the sample preparation workflow. (This set measures overall recovery, which is useful but not for the direct calculation of matrix effect).

  • Analyze and Calculate: Analyze all samples using your LC-MS or GC-MS method. Calculate the Matrix Factor (MF) using the peak areas from Sets A and B.

    Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    An IS-Normalized Matrix Factor should also be calculated to assess if the IS is tracking the analyte.

    IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Interpret the Results: Use the following table to interpret your findings.

Calculated Value Interpretation Implication for 1-Bromopropane-d5
MF ≈ 1.0 No significant matrix effect.The matrix is not interfering with ionization.
MF < 1.0 Ion Suppression.The matrix is reducing the signal.
MF > 1.0 Ion Enhancement.The matrix is increasing the signal.
IS-Normalized MF ≈ 1.0 Successful Correction. 1-Bromopropane-d5 is experiencing the same matrix effect as the analyte and is effectively correcting for it.
IS-Normalized MF ≠ 1.0 Differential Matrix Effect. This is the problem. The IS is not tracking the analyte, leading to inaccurate quantification.

This self-validating system provides a definitive, quantitative measure of the matrix effect and the performance of your internal standard.

Problem 2: Investigating Chromatographic Separation of Analyte and IS

Q: I've confirmed a differential matrix effect. How can I check if my 1-Bromopropane and 1-Bromopropane-d5 are co-eluting perfectly?

A: Precise chromatographic overlay is essential. Even though SIL-IS are designed to co-elute, the "isotope effect" can sometimes cause minor retention time shifts, especially in high-resolution chromatography. This becomes a major problem if the peak elutes on the shoulder of a region of intense ion suppression.[13]

  • Prepare a High-Concentration Sample: Prepare a sample containing both 1-Bromopropane and 1-Bromopropane-d5 in a clean solvent at a high enough concentration to yield a strong signal-to-noise ratio.

  • Acquire Data: Inject the sample and acquire data, monitoring the specific mass transitions for both the analyte and the IS.

  • Overlay and Zoom: In your chromatography data system, overlay the chromatograms for both mass transitions. Zoom in to the very top of the peaks.

  • Evaluate:

    • Perfect Co-elution: The apex of both peaks should occur at the exact same retention time.

    • Partial Separation: If there is any visible shift between the peak apexes, you have partial separation, which is a likely cause of differential matrix effects.

The diagram below illustrates why this is critical.

Caption: Conceptual model of differential matrix effects.

Problem 3: Mitigation Strategies

Q: I've confirmed a differential matrix effect. What are my options to fix it?

A: A systematic approach combining sample preparation and chromatography is required. The goal is either to remove the interfering components or to ensure the analyte and IS respond to them identically.[7]

Troubleshooting_Workflow start Problem Detected: Poor Accuracy or Precision quantify Perform Post-Extraction Addition Experiment start->quantify check_mf Is IS-Normalized Matrix Factor ≈ 1.0? quantify->check_mf pass Problem is Not Matrix Effect. Investigate Other Causes. check_mf->pass Yes fail Differential Matrix Effect Confirmed check_mf->fail No optimize_chrom Optimize Chromatography (Ensure Co-elution) fail->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., SPE) fail->improve_cleanup re_evaluate Re-run Post-Extraction Addition Experiment optimize_chrom->re_evaluate improve_cleanup->re_evaluate solution Solution Implemented: Method is Robust re_evaluate->solution

Caption: Systematic workflow for troubleshooting matrix effects.

The first and often most effective strategy is to adjust your chromatography to either separate the analyte/IS pair from the matrix interference or force their perfect co-elution.[11][12]

  • Adjust Gradient/Isocratic Conditions: Slowing down the gradient or changing the mobile phase composition can alter the elution profile of matrix components relative to your analyte.

  • Change Column Chemistry: If using a C18 column, consider a different chemistry (e.g., Phenyl-Hexyl, Cyano) or a different separation mechanism like Hydrophilic Interaction Liquid Chromatography (HILIC) to fundamentally change the retention of interfering species.[16]

  • Reduce Flow Rate (GC-MS): For GC-MS applications, optimizing the carrier gas flow rate can improve ionization efficiency and may alter the impact of matrix components in the source.[17]

If chromatography alone cannot solve the problem, the next step is to remove the interfering components before analysis. More rigorous sample preparation is key.[5][12]

Technique Principle Effectiveness for Matrix Removal Considerations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Low. Fast and simple, but leaves many matrix components (salts, phospholipids) in the supernatant.Often the source of matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent.Moderate to High. Can effectively remove highly polar (salts) and non-polar (lipids) interferences depending on the solvent choice.Solvent selection is critical; can be labor-intensive.
Solid-Phase Extraction (SPE) Using a solid sorbent to selectively retain the analyte while matrix components are washed away.High to Very High. Offers the most powerful and selective cleanup by targeting the analyte's specific properties (e.g., reverse-phase, ion-exchange).[16]Requires method development but is highly effective and automatable.

For LC-MS, the choice of ionization source can have a dramatic impact on susceptibility to matrix effects.

  • Switch to APCI: If you are using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less prone to suppression from non-volatile matrix components like salts and phospholipids.[5][18]

By systematically applying these diagnostic and mitigation strategies, you can ensure that 1-Bromopropane-d5 performs its role as an internal standard reliably, leading to robust and trustworthy quantitative data.

References
  • 1-Bromopropane-2,2,3,3,3-D5 - PubChem. National Center for Biotechnology Information. [Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics. MDPI. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. [Link]

  • Evaluation of matrix effect and chromatography efficiency: new parameters for validation of method development. Journal of the American Society for Mass Spectrometry. [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. [Link]

  • 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. The MAK Collection for Occupational Health and Safety. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • 1-Bromopropane and 2-bromopropane - Determination of 1-bromopropane and 2-bromopropane in urine by dynamic headspace GC/MS. ResearchGate. [Link]

  • How to remove matrix effect in LC-MS/MS? ResearchGate. [Link]

  • Toxicological Profile for 1-Bromopropane. Agency for Toxic Substances and Disease Registry. [Link]

  • Development of a quantitative LC-MS/MS method for the analysis of common propellant powder stabilizers in gunshot residue. Forensic Science International. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? BioProcess International. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • GC and GC/MS Frequently Asked Questions. Agilent. [Link]

  • 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices. Zhongding Chemical. [Link]

  • Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. International Journal of ChemTech Research. [Link]

  • Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. The Analyst. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Validation of an Enhanced Swift Analytical Method for the Determination of Bound and Free 3-chloropropane-1,2-Diol in Foodstuffs using Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • Ion suppression in mass spectrometry. Clinical Chemistry. [Link]

  • Pro Tips for Method Development (LC-MS/MS 101). YouTube. [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Clinisys. [Link]

  • Understanding Internal standards and how to choose them. Reddit. [Link]

  • 1-Bromopropane. American Chemical Society. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Challenges and strategies of matrix effects using chromatography-mass spectrometry. Digital.CSIC. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

Sources

Technical Support Center: 1-Bromopropane-1,1,3,3,3-d5 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromopropane-1,1,3,3,3-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isotopic compound in your experiments. Maintaining the chemical and isotopic purity of your solutions is paramount for generating reproducible and accurate data. This guide provides in-depth answers to common questions, troubleshooting for experimental issues, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is 1-Bromopropane-1,1,3,3,3-d5, and why is its stability important?

1-Bromopropane-1,1,3,3,3-d5 is a deuterated isotopologue of 1-bromopropane, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a crucial tool in various applications, including:

  • Internal Standards: Used in mass spectrometry for accurate quantification.

  • Mechanistic Studies: Helps in elucidating reaction mechanisms by tracking the deuterium label.

  • Metabolic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] This can slow down metabolic processes involving the cleavage of this bond, making deuterated compounds useful for studying drug metabolism.

The stability of your 1-Bromopropane-1,1,3,3,3-d5 solutions is critical because degradation compromises both its chemical purity and isotopic enrichment. This can lead to inaccurate quantification, misleading results in mechanistic studies, and flawed metabolic profiles.

Q2: What are the primary degradation pathways for 1-Bromopropane-1,1,3,3,3-d5?

Like its non-deuterated counterpart, 1-Bromopropane-1,1,3,3,3-d5 is susceptible to two main degradation pathways, particularly when in solution:

  • Hydrolysis: In the presence of water (even trace amounts in solvents), it can undergo nucleophilic substitution to form 1-propanol-d5 and hydrobromic acid (HBr). This reaction can be accelerated by acidic or basic conditions.[2]

  • Elimination (Dehydrohalogenation): Under basic conditions, the compound can undergo an elimination reaction to form propene-d5.[2]

While the kinetic isotope effect may slightly slow reactions involving the C-D bond, the compound's overall stability profile is largely dictated by the reactivity of the carbon-bromine bond.[1][2]

G cluster_main Degradation of 1-Bromopropane-1,1,3,3,3-d5 start 1-Bromopropane-1,1,3,3,3-d5 (CD3CH2CD2Br) hydrolysis Hydrolysis (Nucleophilic Substitution) start->hydrolysis + H2O elimination Elimination (Dehydrohalogenation) start->elimination + Base prod1 1-Propanol-d5 (CD3CH2CD2OH) hydrolysis->prod1 prod2 Propene-d5 (CD3CH=CD2) elimination->prod2

Caption: Potential degradation pathways for 1-Bromopropane-1,1,3,3,3-d5.

Q3: What are the ideal storage conditions for neat 1-Bromopropane-1,1,3,3,3-d5 and its solutions?

Proper storage is the most effective way to ensure long-term stability. Recommendations vary slightly between suppliers, but the core principles remain the same.

ConditionNeat CompoundSolutionsRationale
Temperature Room Temperature or 2-8°C[4][5]2-8°C (Recommended) or ≤ -20°C (For long-term)Lowering the temperature slows down the rate of potential degradation reactions (hydrolysis, elimination).
Atmosphere Tightly sealed container[6][7]Tightly sealed vial, consider purging with inert gas (Argon/Nitrogen)Minimizes exposure to atmospheric moisture, which can cause hydrolysis. An inert atmosphere prevents potential oxidation.
Light Store away from direct light[6]Amber glass vials or store in the darkProtects against photolytic degradation, although this is a lesser concern for haloalkanes compared to other functional groups.
Container Original supplier containerBorosilicate glass vials with PTFE-lined capsPrevents leaching of contaminants and ensures an inert storage environment. PTFE caps provide a superior seal against moisture.

Note: While some suppliers state room temperature storage is acceptable for the neat compound, refrigerating it is a prudent measure to maximize its shelf-life, especially after the container has been opened.[5] For solutions, refrigeration is highly recommended.

Q4: Which solvents are recommended for preparing solutions, and are there any to avoid?
  • Recommended Solvents: High-purity, anhydrous (dry) aprotic solvents are ideal. Examples include acetonitrile, ethyl acetate, dichloromethane, and hexane. Using anhydrous solvents is key to preventing hydrolysis.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in solvolysis reactions. If they must be used, the solutions should be prepared fresh and stored at low temperatures for a short duration.

  • Solvents/Additives to Avoid: Avoid aqueous or basic solutions unless the compound is being used immediately in a reaction. Strong bases will promote elimination.[8]

Troubleshooting Guide

Problem: My analytical results (e.g., LC-MS, GC-MS) are showing poor reproducibility from the same stock solution over several weeks.
  • Possible Cause: The solution may be degrading. As 1-Bromopropane-1,1,3,3,3-d5 degrades, its concentration decreases, leading to inconsistent results when used as an internal standard or calibrant.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the solution was stored at the recommended temperature (2-8°C or colder) in a tightly sealed, appropriate container.

    • Solvent Check: Was the solution prepared in a high-purity, anhydrous solvent? Trace water is a common culprit for hydrolysis.

    • Perform a Purity Check: Re-analyze the stock solution using a suitable method (GC-MS is excellent for this). Look for the appearance of new peaks corresponding to degradation products (e.g., 1-propanol-d5) and a decrease in the area of the parent compound peak.

    • Solution: Prepare a fresh stock solution from the neat material using anhydrous solvent. For critical applications, it is best practice to prepare fresh working solutions from a refrigerated stock solution daily or weekly.

Problem: I see an unexpected peak in my NMR/GC-MS analysis of a sample that used 1-Bromopropane-1,1,3,3,3-d5.
  • Possible Cause: This could be a degradation product or a contaminant.

  • Troubleshooting Steps:

    • Identify the Peak: Compare the mass spectrum or NMR chemical shifts of the unknown peak with known spectra of potential degradation products like 1-propanol-d5 or propene-d5. The molecular weight of 1-propanol-d5 is approximately 65.12 g/mol .

    • Analyze the Neat Material: If possible, analyze the neat 1-Bromopropane-1,1,3,3,3-d5 from which the solution was made. If the peak is absent, the degradation occurred in the solution. If it is present, the source material may be compromised.

    • Review Experimental Conditions: Did the experimental procedure involve exposure to water, high temperatures, or basic pH? These conditions could have caused degradation during the experiment.[2][8]

    • Solution: If degradation is confirmed, follow the steps outlined above to prepare a fresh, stable solution. Consider if experimental steps need to be modified to avoid harsh conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (1 mg/mL)

This protocol describes the preparation of a stable stock solution for use in quantitative analysis.

Materials:

  • 1-Bromopropane-1,1,3,3,3-d5 neat material

  • Anhydrous acetonitrile (ACN), HPLC or MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass storage vials with PTFE-lined screw caps

Procedure:

  • Allow the neat 1-Bromopropane-1,1,3,3,3-d5 container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh approximately 10 mg of the neat material into a 10 mL volumetric flask.

  • Record the exact weight.

  • Add a small amount of anhydrous ACN to dissolve the compound completely.

  • Bring the flask to the 10 mL mark with anhydrous ACN.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Transfer aliquots of the stock solution into smaller, appropriately labeled amber glass vials.

  • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

  • Store the vials at 2-8°C in the dark.

Protocol 2: Workflow for a Time-Point Stability Study

This workflow is designed to validate the stability of your prepared solution over a defined period.

G cluster_workflow Solution Stability Verification Workflow prep 1. Prepare Stock Solution (as per Protocol 1) aliquot 2. Create & Store Aliquots (e.g., 10 vials at 2-8°C) prep->aliquot t0 3. Time=0 Analysis (Analyze one aliquot immediately) aliquot->t0 store 4. Store Remaining Aliquots (Under proposed conditions) t0->store analysis 5. Time-Point Analysis (Analyze one aliquot at each interval: e.g., 1 week, 1 month, 3 months) store->analysis compare 6. Data Comparison (Compare purity & concentration to Time=0 results) analysis->compare stable 7. Stable (Purity >99%, Conc. ±5% of T0) compare->stable Criteria Met unstable 7. Unstable (Degradation observed) compare->unstable Criteria Not Met

Caption: Workflow for assessing the long-term stability of a solution.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 1), analyze one aliquot via GC-MS or a calibrated HPLC-UV method. Record the peak area and purity of the 1-Bromopropane-1,1,3,3,3-d5.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., 2-8°C, dark).

  • Subsequent Analysis: At each scheduled time point (e.g., 7, 30, 90 days), remove one aliquot, allow it to warm to room temperature, and analyze it using the exact same method as the T=0 analysis.

  • Evaluation: Compare the purity and peak area (or calculated concentration) to the T=0 results. A solution is generally considered stable if the purity remains high (>99%) and the concentration is within a narrow range (e.g., ±5%) of the initial value.

References

  • BenchChem. (n.d.). Stability and Proper Storage of 1-Bromopropane-1-D1: A Technical Guide.
  • Clearsynth. (n.d.). 2-Bromopropane-d6.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Toronto Research Chemicals. (2024). 2-Bromopropane (D₇, 98%) Safety Data Sheet.
  • C/D/N Isotopes. (n.d.). 1-Bromopropane-1,1,3,3,3-d5.
  • BenchChem. (n.d.). Stability and Recommended Storage of Deuterated 3-Bromopropionic Acid: A Technical Guide.
  • Pearson+. (n.d.). The deuterium kinetic isotope effect for the halogenation of an alkane.
  • INCHEM. (n.d.). ICSC 1332 - 1-BROMOPROPANE.
  • Loba Chemie. (2016). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS.

Sources

Technical Support Center: Re-analysis of Aged 1-Bromopropane-d5

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The chemical integrity of deuterated compounds is critical for their function as internal standards and reagents in quantitative analysis. Aged 1-Bromopropane-d5 is susceptible to degradation, which can compromise experimental accuracy. This guide provides a comprehensive framework for evaluating the need for re-analysis and outlines the necessary quality control procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 1-Bromopropane-d5 and what are the optimal storage conditions?

While manufacturers typically suggest a re-test date, the actual shelf-life of 1-Bromopropane-d5 is highly dependent on the storage conditions. To ensure stability, it should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound in a tightly sealed container to prevent moisture exposure.[2]

Recommended Storage Conditions:

ParameterConditionRationale
Temperature 2-8 °CTo minimize the rate of potential degradation reactions.
Light Protection from light (e.g., amber vial)To prevent photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)To minimize oxidation.
Moisture Tightly sealed container[2]To prevent hydrolysis.
Q2: What are the likely degradation pathways for 1-Bromopropane-d5?

The primary degradation pathways for 1-Bromopropane-d5 involve hydrolysis and elimination reactions. The presence of impurities such as water can facilitate these degradation processes.[1][3]

  • Hydrolysis: Reaction with water can lead to the formation of 1-propanol-d5 and hydrobromic acid.

  • Elimination: Dehydrobromination can result in the formation of propene-d4.

Caption: Potential degradation pathways of 1-Bromopropane-d5.

Q3: When is re-analysis of aged 1-Bromopropane-d5 necessary?

Re-analysis should be considered under the following circumstances:

  • The manufacturer's recommended re-test date has been exceeded.

  • Visible changes in the material, such as discoloration or precipitate formation, are observed.

  • Inconsistent or unexpected experimental results are obtained when using the compound.

  • Prior to its use in regulated studies to ensure compliance with quality standards.

Troubleshooting and Re-Analysis Protocol

Issue: A yellowish discoloration is observed in the 1-Bromopropane-d5 stock.

Discoloration can be an indication of chemical degradation. The formation of bromine (Br₂) as a byproduct of degradation can impart a yellow or brown color. If discoloration is observed, immediate re-analysis is recommended.

Protocol: Recommended Re-Analysis Workflow

The following workflow is recommended for the re-analysis of aged 1-Bromopropane-d5.

Reanalysis_Workflow start Aged Stock visual Visual Inspection start->visual gcms GC-MS Analysis visual->gcms qnmr qNMR Analysis (optional) gcms->qnmr data Data Review qnmr->data decision Pass/Fail? data->decision pass Release for Use decision->pass Pass fail Discard decision->fail Fail

Caption: Workflow for the re-analysis of aged 1-Bromopropane-d5.

Step-by-Step Analytical Procedures

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for identifying and quantifying volatile impurities in 1-Bromopropane-d5.[4]

  • Objective: To determine the purity of 1-Bromopropane-d5 and identify any degradation products.

  • Sample Preparation: Prepare a dilute solution of 1-Bromopropane-d5 in a suitable solvent (e.g., carbon disulfide/dimethylformamide mixture).[5]

  • GC Conditions (Example):

    • Column: A non-polar capillary column is appropriate.

    • Injector Temperature: 200°C[5]

    • Oven Program: 45°C for 4 min, then ramp at 10°C/min to 200°C, and hold for 8 min.[5]

    • Carrier Gas: Hydrogen or Helium.[5]

  • MS Conditions:

    • Detector Temperature: 275°C[5]

    • Ionization: Electron Ionization (EI).

  • Data Analysis: Identify and quantify impurities by comparing retention times and mass spectra to reference standards. The presence of 2-bromopropane, a common impurity in commercial 1-bromopropane, should also be monitored.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of 1-Bromopropane.[9]

  • Objective: To determine the purity of 1-Bromopropane-d5.

  • Column: A reverse-phase column such as Newcrom R1 is suitable.[9]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water can be used.[9]

  • Detection: UV detection at 210 nm is appropriate.[9]

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 1-Bromopropane. In Some Halogenated Hydrocarbons and Some Chlorinated Aromatic Compounds.
  • BenchChem. (2025).
  • SDFINE. (n.d.). 1-bromopropane. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • National Center for Biotechnology Information. (n.d.). 1-Bromopropane. In PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (n.d.).
  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane.
  • Occupational Safety and Health Administr
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. Retrieved from [Link]

  • Zhongding. (2025).
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane.
  • Analitika Expo. (n.d.). Chemical Reagents Research in Modern Labs.
  • Wikipedia. (n.d.). Reagent Chemicals.
  • Labcompare. (2015). Standards and Reagents.
  • BenchChem. (n.d.).
  • DC Fine Chemicals. (2023). How ACS Reagent Chemicals Define Lab Standards.
  • ResearchGate. (2025).
  • Lab Manager. (2025). The Most Common Grades of Reagents and Chemicals.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • The Pharmaceutical Journal. (2010).
  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • ScienceDirect. (n.d.).
  • National Institutes of Health. (2021).

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 1-Bromopropane-1,1,3,3,3-d5 vs. Non-Deuterated 1-Bromopropane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Researchers and Drug Development Professionals

In the fields of synthetic chemistry, pharmacology, and analytical science, the deliberate substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful and nuanced strategy. This guide offers an in-depth, objective comparison between 1-bromopropane-1,1,3,3,3-d5 and its non-deuterated isotopologue, 1-bromopropane (also known as n-propyl bromide). We will move beyond a simple catalog of properties to explore the causal relationships behind their differing behaviors and provide actionable, field-proven insights into their respective applications.

Core Physicochemical and Spectroscopic Distinctions: More Than Just Mass

The replacement of five hydrogen atoms with deuterium fundamentally alters several key physical and spectroscopic parameters. While seemingly minor, these shifts are the basis for the unique applications of the deuterated compound.

1-Bromopropane is a colorless liquid used as a solvent and in chemical synthesis.[1][2] Its deuterated counterpart, 1-bromopropane-1,1,3,3,3-d5, shares a similar appearance but has a higher molecular weight due to the five deuterium atoms.[3][4]

Table 1: Comparative Physicochemical Properties

Property1-Bromopropane1-Bromopropane-1,1,3,3,3-d5Rationale for Difference
Molecular Weight 122.99 g/mol [1][5]128.02 g/mol [3][4]The five deuterium atoms are nearly twice as heavy as the five protium atoms they replace.
Boiling Point ~71 °C[6]Slightly higher than 71 °CIncreased molecular mass leads to stronger intermolecular van der Waals forces, requiring more energy to enter the gas phase.
Density ~1.354 g/mL at 25 °C[6]Slightly higher than 1.354 g/mLThe significant increase in mass is not accompanied by a proportional increase in molecular volume, resulting in a denser substance.

These physical differences are complemented by distinct spectroscopic signatures, which are critical for analytical applications.

Table 2: Comparative Spectroscopic Properties

Spectroscopic Technique1-Bromopropane1-Bromopropane-1,1,3,3,3-d5Rationale for Difference
¹H NMR Complex signal pattern for propyl group.Simplified spectrum; signals for protons at C1 and C3 are absent.Deuterium is not observed in ¹H NMR, leading to a "cleaner" spectrum of the remaining protons.
Mass Spectrometry (MS) Molecular ion (M+) peaks corresponding to masses ~122 and ~124 (due to ⁷⁹Br and ⁸¹Br isotopes).Molecular ion (M+) peaks are shifted to ~127 and ~129.The +5 mass unit difference is a direct and predictable consequence of deuteration, allowing for clear differentiation from the analyte.[7]
Infrared (IR) Spectroscopy C-H stretching vibrations typically occur in the 2850-3000 cm⁻¹ region.C-D stretching vibrations are observed at a lower frequency, around 2100-2250 cm⁻¹.The greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond.

The Kinetic Isotope Effect (KIE): A Mechanistic Probe

The most profound chemical difference between these two compounds is their reaction rate when a bond to the isotopic center is broken in the rate-determining step. This phenomenon, the Kinetic Isotope Effect (KIE), is a cornerstone of mechanistic chemistry.[8][9]

The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[10][11] Consequently, reactions involving the cleavage of a C-H bond will proceed faster than the identical reaction involving a C-D bond. This rate difference (kH/kD) provides powerful evidence for the involvement of that specific C-H bond in the reaction's slowest step.[12][13] For example, in an E2 elimination reaction of a brominated alkane, a significant KIE (kH/kD often between 2 and 7) strongly suggests that the C-H bond is being broken in the concerted, rate-determining step.[10]

Caption: KIE in an E2 elimination reaction of 1-bromopropane.

Strategic Application in Drug Metabolism (DMPK) Studies: The "Metabolic Switching" Phenomenon

In drug development, understanding a compound's metabolic fate is critical. Often, a drug's efficacy is limited by its rapid breakdown by metabolic enzymes, such as Cytochrome P450s. Deuteration at a metabolically labile position (a "soft spot") can slow this process, a strategy that can improve a drug's pharmacokinetic profile.[11][14][15]

However, blocking one metabolic pathway can sometimes increase metabolism at other sites, a phenomenon known as "metabolic switching".[14][16][17] 1-Bromopropane-1,1,3,3,3-d5 can be used as a tool to investigate these pathways. If a hypothetical drug is metabolized via alkylation with propyl groups, comparing the metabolic profile when exposed to deuterated versus non-deuterated 1-bromopropane can reveal whether C-H bond cleavage is involved in the rate-limiting step of that metabolic transformation.

Caption: Workflow for a comparative metabolic stability assay.

The Gold Standard: 1-Bromopropane-d5 as an Internal Standard for Quantitative Analysis

Perhaps the most widespread application of 1-bromopropane-1,1,3,3,3-d5 is as an internal standard (IS) for the quantitative analysis of 1-bromopropane by mass spectrometry.[18][19] An ideal IS should be chemically identical to the analyte but mass-distinguishable.[7] Deuterated analogs are considered the gold standard for this purpose.[20][21]

Key Advantages:

  • Co-elution: The deuterated standard has virtually identical chromatographic retention times and physicochemical properties to the analyte, meaning it experiences the same extraction efficiency and matrix effects (e.g., ion suppression) during LC-MS analysis.[21][22]

  • No Cross-Signal Interference: The +5 mass unit difference ensures that the MS signals for the analyte and the IS are clearly resolved.[22]

  • Improved Accuracy and Precision: By correcting for variations in sample preparation, injection volume, and instrument response, the use of a deuterated IS dramatically improves the accuracy and reliability of quantitative results.[7][20]

Protocol: Quantification of 1-Bromopropane Using a Deuterated Internal Standard

Objective: To accurately determine the concentration of 1-bromopropane in a complex matrix (e.g., environmental or biological sample).

Methodology:

  • Preparation of Standards:

    • Prepare a primary stock solution of 1-bromopropane (analyte) and 1-bromopropane-1,1,3,3,3-d5 (Internal Standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Create a series of working calibration standards by serially diluting the analyte stock solution and spiking each with a constant, known concentration of the IS stock solution.

  • Sample Preparation:

    • To a known volume or mass of the unknown sample, add the same constant amount of the IS as used in the calibration standards.

    • Perform sample extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) to isolate the analyte and IS from the matrix.

    • Evaporate the extraction solvent and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared samples onto a C18 HPLC column. Use an isocratic or gradient elution program with a mobile phase (e.g., acetonitrile and water) to achieve chromatographic separation.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Analyte Transition: Monitor the transition of the parent ion of 1-bromopropane to a specific product ion (e.g., m/z 123 -> 43).

      • IS Transition: Monitor the transition of the parent ion of 1-bromopropane-d5 to its corresponding product ion (e.g., m/z 128 -> 46).

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and the IS in each chromatogram.

    • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Area of Analyte) / (Area of IS).

    • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

    • Determine the concentration of 1-bromopropane in the unknown sample by calculating its PAR and interpolating this value on the calibration curve.

Conclusion and Recommendations

The choice between 1-bromopropane and 1-bromopropane-1,1,3,3,3-d5 is dictated entirely by the scientific question at hand.

  • 1-Bromopropane is the cost-effective choice for bulk applications, such as a reaction solvent or as a basic alkylating agent where mechanistic details are not the primary focus.[1]

  • 1-Bromopropane-1,1,3,3,3-d5 is the indispensable, high-value tool for specialized applications that demand precision and deeper insight. It is the superior choice for:

    • Elucidating reaction mechanisms via the Kinetic Isotope Effect.

    • Investigating metabolic pathways and the potential for metabolic switching in drug candidates.

    • Serving as a robust internal standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays.

By understanding the fundamental principles that drive the differences between these two compounds, researchers can leverage them as precise tools to advance their respective fields.

References

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 945-958.
  • Yoshida, Y., et al. (2009). Effects of 1-bromopropane, a substitute for chlorofluorocarbons, on BDNF expression. International Immunopharmacology, 9(4), 487-493.
  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopropane-1,1,3,3,3-d5. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromopropane. Retrieved from [Link]

  • Ifeanyi, O. E. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Pharmaceutical Science, 6(11), 195-199.
  • Chem 511A. (n.d.). Isotope Effects Kinetic Isotope Effects (K.I.E.). Retrieved from [Link]

  • Dal-Ben, D., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. Journal of Medicinal Chemistry, 65(15), 10444-10455.
  • Chemistry LibreTexts. (2020, July 7). 7.10: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Alpha Cytology. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]

  • Klivansky, L. M., & Kirshenbaum, K. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect.
  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • Chemistry World. (2023, October 30). When chemistry corrects biology: the deuterated return of a MET inhibitor. Retrieved from [Link]

  • Yu, K. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Zakarian Group, University of California, Santa Barbara.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic switch of the deuterated doxophyllines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 10). 7.1: Kinetic Isotope Effects. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromopropane-2,2,3,3,3-D5. National Center for Biotechnology Information. Retrieved from [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Wang, L., et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Acta Pharmaceutica Sinica B, 8(6), 923-933.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for 1-Bromopropane. U.S. Department of Health and Human Services.

Sources

A Senior Scientist's Guide to the Certificate of Analysis for 1-Bromopropane-1,1,3,3,3-d5: A Comparative and Methodological Review

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: For researchers in drug development and mechanistic studies, the purity and identity of isotopically labeled compounds are paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 1-Bromopropane-1,1,3,3,3-d5, a crucial reagent and internal standard. We will objectively compare its specifications against its non-deuterated (protio) analogue and an alternative deuterated isomer. This guide moves beyond a simple data summary, offering detailed experimental protocols for in-house verification of CoA claims, ensuring the self-validating systems required for rigorous scientific and regulatory environments. By explaining the causality behind analytical choices and the implications of key specifications, this document equips scientists to critically evaluate and confidently utilize deuterated reagents.

Introduction: The Critical Role of Deuterated Compounds in Research

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), imparts a change in mass without significantly altering the compound's chemical properties, making them ideal tracers.

1.1 What is 1-Bromopropane-1,1,3,3,3-d5?

1-Bromopropane-1,1,3,3,3-d5 (C₃H₂D₅Br) is an isotopologue of 1-bromopropane where five hydrogen atoms at the C1 and C3 positions have been replaced by deuterium.[1] This specific labeling pattern makes it a valuable tool for a variety of applications.

1.2 Key Applications:

  • Internal Standards: In quantitative mass spectrometry (MS), deuterated analogues are the gold standard for internal standards. They co-elute with the non-labeled analyte but are distinguished by their higher mass, correcting for variations in sample preparation and instrument response.[2]

  • Mechanistic Studies: The C-D bond is stronger than the C-H bond.[3] This difference can lead to a slower reaction rate if a C-H bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE).[4] Studying the KIE provides powerful insights into reaction mechanisms.

  • Metabolic Profiling: Deuterium labeling can alter the metabolic fate of a drug by slowing down metabolism at specific sites (e.g., CYP450 oxidation), a strategy used in drug development to improve pharmacokinetic profiles.

1.3 The Certificate of Analysis (CoA): Cornerstone of Experimental Validity

Comparative Analysis: 1-Bromopropane-1,1,3,3,3-d5 and its Alternatives

A thorough evaluation of a deuterated compound requires comparing its specifications not only to its protio analogue but also to other possible isotopologues. The choice of compound depends entirely on the specific application.

2.1 Decoding Key CoA Parameters

When reviewing a CoA for a deuterated standard, a researcher must critically assess several key areas beyond the simple product name. The following diagram illustrates the essential parameters to scrutinize.

CoA Certificate of Analysis Review Identity Chemical Identity (CAS, Formula, Structure) CoA->Identity Purity Purity Specifications CoA->Purity Physical Physical Properties (BP, MP, Density) CoA->Physical Trace Trace Impurities (Water, Solvents) CoA->Trace ChemPurity Chemical Purity (e.g., by GC) Purity->ChemPurity IsoPurity Isotopic Purity (Atom % D, by MS) Purity->IsoPurity

Caption: Key parameters to evaluate on a Certificate of Analysis.

2.2 Head-to-Head Specification Comparison

The table below summarizes typical specifications for 1-Bromopropane-1,1,3,3,3-d5 and its most common alternatives, compiled from various supplier data sheets.[5][6][7][8]

Parameter1-Bromopropane-1,1,3,3,3-d5 1-Bromopropane (Protio Analogue) 1-Bromopropane-2,2,3,3,3-d5
Linear Formula CD₃CH₂CD₂BrCH₃CH₂CH₂BrCH₃CD₂CD₃ (Incorrect for Bromopropane) -> Correct: CD₃CD₂CH₂Br
Molecular Weight ~128.02 g/mol [1]~122.99 g/mol ~128.02 g/mol [8]
CAS Number 163400-20-2[9]106-94-561066-67-9[8]
Chemical Purity (Typical) ≥99% (by GC)≥99% (by GC)[6][10]≥98% (by GC)
Isotopic Purity (Typical) ≥98 atom % D[5][7]Not Applicable≥98 atom % D
Boiling Point ~71 °C (lit.)[5]71 °C (lit.)~71 °C
Density (25 °C) ~1.354 g/mL[5]1.354 g/mL (lit.)~1.354 g/mL
Refractive Index (n20/D) Not commonly reported~1.434 (lit.)Not commonly reported

2.3 Discussion of Critical Differences

  • Chemical vs. Isotopic Purity: It is crucial to understand that these are independent values. A product can be 99.5% chemically pure, meaning 99.5% of the molecules are bromopropanes, but its isotopic purity might be 98 atom % D. This means that within the bromopropane fraction, the distribution of deuterium is 98%, with the remainder being isotopologues with fewer than five deuterium atoms (d4, d3, etc.). For quantitative MS, high isotopic purity is essential to prevent signal overlap with the native analyte.

  • Impact of Deuteration Position: The two deuterated isomers presented are structurally distinct.

    • 1-Bromopropane-1,1,3,3,3-d5: Lacks deuterium on the central carbon (C2).

    • 1-Bromopropane-2,2,3,3,3-d5: Lacks deuterium on the carbon bearing the bromine (C1).[8] This distinction is irrelevant if the compound is used solely as an internal standard for mass spectrometry. However, it is fundamentally important for mechanistic studies. For an E2 elimination reaction, which involves removal of a proton from the carbon adjacent to the leaving group (C2), only an isomer with deuterium at C2 would exhibit a primary KIE.[3] Therefore, selecting the correct isotopologue is a critical experimental design choice.

Experimental Verification: A Self-Validating Workflow

Relying solely on the supplier's CoA is insufficient for research intended for regulatory submission or publication in high-impact journals. Independent verification provides a necessary layer of trustworthiness.

3.1 In-House Verification Workflow

The following workflow outlines a robust process for validating a new batch of a deuterated standard upon receipt.

cluster_0 Verification Process Receive Receive Compound & Quarantine Review Review Supplier CoA Receive->Review GC Verify Chemical Purity (GC-FID) Review->GC MS Confirm Isotopic Purity (HRMS) GC->MS NMR Confirm Structure & D-Placement (NMR) MS->NMR Accept Release for Laboratory Use NMR->Accept

Caption: A sequential workflow for the in-house validation of a deuterated standard.

3.2 Protocol 1: Verification of Chemical Purity by GC-FID

  • Objective: To quantify the chemical purity of the compound and identify any volatile impurities. This protocol is adapted from established NIOSH and OSHA methods for 1-bromopropane analysis.[11][12]

  • Methodology:

    • Standard Preparation: Prepare a stock solution of the 1-bromopropane-d5 in a suitable solvent (e.g., carbon disulfide or methanol) at approximately 1 mg/mL. Create a dilution series to establish a calibration curve.

    • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: Rtx-502.2 (30 m x 0.32 mm ID, 1.8-µm film) or equivalent mid-polarity column.[11]

    • GC Parameters:

      • Injector Temperature: 200°C

      • Detector Temperature: 250°C

      • Carrier Gas: Helium

      • Oven Program: 35°C hold for 3 min, then ramp at 8°C/min to 150°C.[11]

    • Analysis: Inject 1 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

  • Causality: GC-FID is the ideal technique for this analysis due to its high resolution for volatile compounds and the uniform response factor of the FID for hydrocarbons, allowing for accurate area percentage calculations without requiring response factors for every impurity.

3.3 Protocol 2: Confirmation of Isotopic Enrichment by HRMS

  • Objective: To determine the isotopic distribution and confirm the atom % D value. High-resolution mass spectrometry (HRMS) is essential for resolving isotopologues from potential isobaric interferences.[2]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

    • Instrumentation: An ESI-HRMS system (e.g., Orbitrap or TOF).

    • Analysis: Infuse the sample or use flow injection. Acquire the full scan mass spectrum in the region of the molecular ion. For 1-bromopropane, which may not ionize well by ESI, GC-MS with electron ionization (EI) is a robust alternative.

    • Data Interpretation:

      • Identify the cluster of peaks corresponding to the brominated compound (characterized by the A+2 isotopic pattern of bromine, ~97.3% relative abundance for ⁸¹Br vs ⁷⁹Br).

      • The most abundant ion in the cluster should correspond to the desired d5 isotopologue (e.g., [M+H]⁺ or M⁺·).

      • Calculate the isotopic purity by summing the intensities of all deuterated species (d1 through d5) and dividing by the sum of intensities of all related species (d0 through d5).[13]

  • Causality: HRMS provides the mass accuracy needed to unequivocally identify the elemental composition of the ions, confirming that the observed peaks correspond to the d5, d4, d3, etc., species of 1-bromopropane and not to an unrelated impurity.[13]

3.4 Protocol 3: Structural Confirmation by NMR Spectroscopy

  • Objective: To confirm the molecular structure and, critically, the positions of the deuterium atoms.

  • Methodology:

    • Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., Chloroform-d) in an NMR tube.

    • ¹H NMR:

      • Expected Spectrum (1-Bromopropane): A triplet at ~3.4 ppm (2H, -CH₂Br), a sextet at ~1.9 ppm (2H, -CH₂-), and a triplet at ~1.0 ppm (3H, -CH₃).

      • Expected Spectrum (1-Bromopropane-1,1,3,3,3-d5): The triplets at ~3.4 ppm and ~1.0 ppm should be almost entirely absent. A singlet (or very narrow multiplet from H-D coupling) will remain at ~1.9 ppm, integrating to 2H. The absence of signals is the key confirmation.

    • ¹³C NMR:

      • Deuterium substitution causes the attached carbon signal to split into a multiplet (due to C-D coupling) and shift slightly upfield. This provides definitive proof of the label's location.

  • Causality: While MS confirms the what (mass), NMR confirms the where (structure and label position). This is the only technique that can definitively distinguish between isomers like 1,1,3,3,3-d5 and 2,2,3,3,3-d5 without ambiguity.

Conclusion: From CoA to Confident Results

The Certificate of Analysis for 1-Bromopropane-1,1,3,3,3-d5 is more than a packing slip; it is the foundational data sheet for ensuring the validity of research. This guide has demonstrated that a critical evaluation requires comparing the product not only to its protio form but also to other relevant isomers. Understanding the distinction between chemical and isotopic purity, and the significance of the deuteration pattern, is essential for proper experimental design. By adopting a workflow of in-house verification using standard analytical techniques like GC, MS, and NMR, researchers can move beyond trusting a CoA to building a self-validating system of quality control. This rigorous approach is the bedrock of producing authoritative, reproducible, and high-impact scientific work.

References

  • 1-Bromopropane-1,1,3,3,3-d₅ 98 atom % D Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643380]
  • Certificate of analysis - 1-Bromopropane, 99%. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/coa/A10461-LF004325.pdf]
  • 1-Bromopropane-1,1,3,3,3-d5 Product Page. LGC Standards. [URL: https://www.lgcstandards.com/US/en/1-Bromopropane-1-1-3-3-3-d5/p/TRC-B689877]
  • 1-Bromopropane-1,1,3,3,3-d5 PubChem Entry. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56845852]
  • 1-Bromopropane 99% Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b79507]
  • 1-Bromopropane, 99% Certificate of Analysis. Advent Chembio. [URL: https://www.adventchembio.com/admin/assets/upload/product_coa/91961-250MLF24K022.pdf]
  • 1-Bromo propane, 98% Product Page. Otto Chemie Pvt. Ltd. [URL: https://www.ottokemi.com/product/b-2191-1-bromo-propane-98-cas-106-94-5]
  • 1-Bromopropane GC reference standard, AnStan® Certificate of Analysis. Briti Scientific. [URL: https://www.britiscientific.com/wp-content/uploads/2021/08/BS15787.pdf]
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 119: 1-Bromopropane. International Agency for Research on Cancer.
  • 1-Bromopropane-1,1,3,3,3-d5 Product Page. CDN Isotopes. [URL: https://cdnisotopes.com/product/1-bromopropane-1-1-3-3-3-d5/]
  • Certificate of Analysis Search Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • 1-Bromopropane-2,2,3,3,3-D5 PubChem Entry. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromopropane-2_2_3_3_3-D5]
  • 1- and 2-BROMOPROPANE: METHOD 1025. NIOSH Manual of Analytical Methods, Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/1025.pdf]
  • HPLC Method for Analysis of 1-Bromopropane on Newcrom R1 Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-1-bromopropane-on-newcrom-r1-column.html]
  • 1-Bromopropane Method number: PV2102. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/sites/default/files/methods/pv2102.pdf]
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds... Zhang, Q., et al. Rapid Communications in Mass Spectrometry, 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/36479749/]
  • 1-Bromo-3-chloropropane and 1,3-dibromopropane Evaluation Statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [URL: https://www.industrialchemicals.gov.au/chemical-information/evaluation-statements/evaluation-statement-1-bromo-3-chloropropane-and-13-dibromopropane]
  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/07%3A_Alkenes_and_Alkynes_I_-_Structure_and_Preparation/7.05%3A_The_E2_Reaction_and_the_Deuterium_Isotope_Effect]
  • The E2 Reaction and the Deuterium Isotope Effect (Alternative). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Reactions_of_Alkyl_Halides_-_Nucleophilic_Substitutions_and_Eliminations/11.08%3A_The_E2_Reaction_and_the_Deuterium_Isotope_Effect]
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds... (Full Text). Zhang, Q., et al. ResearchGate. [URL: https://www.researchgate.
  • Comparative Stability of Deuterated vs. Non-Deuterated 3-Bromopropanol: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/pdf/B580242-technical-guide.pdf]

Sources

A Senior Scientist's Guide to the Isotopic Purity Assessment of 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern research, particularly in drug metabolism studies, mechanistic toxicology, and as internal standards for quantitative mass spectrometry, the isotopic purity of deuterated compounds is not a trivial detail—it is the bedrock of data integrity. 1-Bromopropane-1,1,3,3,3-d5 (1-BP-d5), a common alkylating agent and tracer, is no exception. Its utility is directly proportional to the confidence with which we can state its isotopic enrichment. A batch with 99% isotopic purity behaves fundamentally differently from one with 95% purity, impacting everything from reaction kinetics to the accuracy of analytical quantification.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isotopic purity of 1-BP-d5. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present self-validating protocols, and objectively compare the performance of each technique with supporting data. We will also consider viable alternatives to 1-BP-d5, offering a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

Chapter 1: The Analytical Toolkit: NMR and Mass Spectrometry

The two pillars of isotopic purity assessment for a molecule like 1-BP-d5 are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are not interchangeable; they are complementary, each offering a unique lens through which to view the isotopic composition of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR spectroscopy is the gold standard for determining the precise location of isotopic labels and for quantifying isotopic enrichment without the need for an isotopically labeled standard of the analyte itself. Its power lies in the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal[1].

  • ¹H NMR (Proton NMR): This is often the first line of inquiry. The causality for using ¹H NMR is to quantify the absence of the label at the intended positions. In a high-purity sample of 1-BP-d5, the proton signals corresponding to the 1- and 3-positions should be significantly diminished. By integrating these residual proton signals against the signal of a certified quantitative internal standard (a process known as quantitative NMR or qNMR), we can calculate the extent of deuteration. The key is choosing an internal standard with sharp signals that do not overlap with any analyte signals. For 1-BP-d5, a non-volatile standard like 1,4-Dioxane or Maleic Anhydride is often chosen to avoid signal overlap and ensure accurate weighing.

  • ²H NMR (Deuterium NMR): When isotopic enrichment is very high (>98 atom % D), residual proton signals in ¹H NMR can be too weak for accurate quantification[2]. In this scenario, ²H NMR becomes the superior technique. It allows for the direct observation and integration of the deuterium signals. A key advantage is that non-deuterated solvents can be used, providing a clean spectrum where only the deuterated species are observed[2]. This directly validates the presence and quantity of the deuterium label at the expected positions.

  • ¹³C NMR (Carbon-13 NMR): While less common for routine purity checks, ¹³C NMR provides unambiguous confirmation of the deuteration sites. The carbon atoms bonded to deuterium exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a significant decrease in signal intensity compared to carbons bonded to protons[3]. This provides definitive structural evidence of the labeling pattern.

This protocol is designed as a self-validating system, ensuring accuracy and precision.

  • Preparation of the Internal Standard (IS) Stock Solution:

    • Accurately weigh approximately 50 mg of a certified reference material (CRM) grade internal standard (e.g., Maleic Anhydride) using a microbalance (readability ±0.01 mg).

    • Dissolve the IS in a precise volume (e.g., 10.00 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a Class A volumetric flask. This creates a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1-Bromopropane-1,1,3,3,3-d5 sample into a clean NMR tube.

    • Using a calibrated gas-tight syringe, add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube.

    • Cap the tube securely to prevent the evaporation of the volatile analyte.

  • Data Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Temperature: Maintain a constant, precisely controlled temperature (e.g., 298 K) to ensure spectral stability.

    • Pulse Angle: Use a 90° pulse to maximize signal intensity and improve the signal-to-noise ratio.

    • Relaxation Delay (d1): This is the most critical parameter for quantification[4]. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals. This ensures all signals are fully relaxed before the next pulse, making the integrations accurate. An initial inversion-recovery experiment should be performed to measure T₁ values. For small molecules like 1-BP-d5 and Maleic Anhydride, a d1 of 30-60 seconds is often sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated, which is necessary for integration errors of less than 1%[5][6].

  • Data Processing and Calculation:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

    • Integrate the well-resolved signal of the internal standard and the residual ¹H signals at the 1- and 3-positions of the bromopropane. The signal for the 2-position (CH₂) serves as an internal reference for the total amount of bromopropane present.

    • Calculate the isotopic purity using the following formula:

      • Atom % D at position X = (1 - [(I_X / N_X) / (I_IS / N_IS)] * (m_IS / m_Analyte) * (M_Analyte / M_IS) * P_IS) * 100

      • Where: I = Integral area, N = Number of protons for the signal, m = mass, M = Molar mass, P = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitivity Specialist

GC-MS is an exceptionally sensitive technique ideal for identifying and quantifying isotopologues (molecules that differ only in their isotopic composition). For a volatile compound like 1-BP-d5, GC provides excellent separation from impurities, while the mass spectrometer acts as a highly specific detector.

The core principle is that the deuterated compound will have a higher mass than its non-deuterated counterpart. By monitoring the ion currents corresponding to the molecular ions of 1-BP-d5 and any less-deuterated species, we can determine their relative abundance.

  • Causality of Method Choice: We choose GC-MS for its high sensitivity, allowing for the detection of very low levels of isotopic impurities. It is particularly powerful for confirming the absence of the non-deuterated (d0) species and for identifying partially deuterated intermediates (d1, d2, d3, d4) that may arise from the synthesis process.

This protocol is based on standard EPA methods for volatile organic compounds, ensuring robustness and reliability[2][7][8].

  • Sample Preparation:

    • Prepare a stock solution of the 1-BP-d5 sample in a suitable volatile solvent (e.g., Methanol or Hexane) at a concentration of approximately 1 mg/mL.

    • Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µg/mL) to determine the linear dynamic range of the instrument.

    • For analysis, use a concentration that provides a strong signal without saturating the detector (e.g., 10 µg/mL).

  • GC-MS Conditions:

    • GC Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating halogenated hydrocarbons.

    • Injector: Use a split/splitless injector in split mode (e.g., 50:1 split ratio) to handle the concentrated sample and ensure sharp peaks. Set the injector temperature to 200 °C.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold for 2 minutes. This program ensures good separation of 1-bromopropane from potential low-boiling impurities and solvent fronts.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 35-200) to identify any unexpected impurities. For quantification, use Selected Ion Monitoring (SIM) for maximum sensitivity.

      • SIM Ions for 1-BP-d5: Monitor the molecular ion cluster. For 1-BP-d5 (C₃D₅H₂⁷⁹Br), the expected M⁺ is m/z 127. Also monitor the M+2 isotope peak for ⁸¹Br at m/z 129.

      • SIM Ions for Impurities: Monitor the corresponding ions for less-deuterated species (e.g., for d4, monitor m/z 126 and 128; for d0, monitor m/z 122 and 124).

  • Data Analysis and Calculation:

    • Integrate the peak areas for the monitored ions of each isotopologue.

    • Calculate the isotopic purity by expressing the peak area of the d5 isotopologue as a percentage of the sum of the peak areas of all detected isotopologues (d0 through d5).

    • Self-Validation: The ratio of the M⁺ to M+2 peaks should be approximately 1:1 for any brominated species, providing an internal check on spectral quality and the absence of co-eluting interferences[2].

Chapter 2: Head-to-Head Technique Comparison

Choosing between NMR and GC-MS depends on the specific question being asked. The following table summarizes the key performance characteristics to guide this decision.

Parameter Quantitative NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) Causality & Rationale
Primary Information Absolute Purity & Molar RatiosRelative Abundance of IsotopologuesNMR provides absolute quantification against a standard, while MS excels at separating and detecting species by mass.
Positional Information Yes (Unambiguous)No (Inferred from mass)NMR directly observes the chemical environment of each nucleus, confirming the label's location. MS only provides the total mass.
Limit of Detection (LOD) ~0.05 - 0.1 mol%<0.01 mol% (in SIM mode)The high sensitivity of the mass spectrometer, especially in SIM mode, allows for the detection of trace-level isotopic impurities[9][10].
Limit of Quantification (LOQ) ~0.1 - 0.5 mol%~0.05 mol% (in SIM mode)For reliable quantification in NMR, a high S/N ratio (~150-250) is required, which limits its ability to quantify very low-level impurities[5][11].
Precision Excellent (<1% RSD)Good (1-5% RSD)The fundamental principle of qNMR allows for very high precision, provided experimental parameters are strictly controlled[4]. MS precision can be affected by ion source fluctuations[12].
Accuracy High (Traceable to CRMs)High (with calibration)qNMR accuracy is directly traceable to a certified reference material. GC-MS accuracy relies on the assumption of equal ionization efficiency for all isotopologues, which is generally valid but can introduce minor bias.
Sample Throughput Low to MediumHighGC-MS run times are typically short (5-15 min), allowing for automated analysis of many samples. qNMR requires longer acquisition times, especially for high precision.
Cost (Instrument) HighMedium to HighHigh-field NMR spectrometers represent a significant capital investment.
Decision Workflow for Technique Selection

To assist researchers in choosing the appropriate technique, the following decision workflow is proposed.

G start Goal: Assess Isotopic Purity of 1-BP-d5 q1 Need to confirm the exact position of D labels? start->q1 q2 Need to quantify trace-level (<0.1%) isotopic impurities? q1->q2 nmr Use NMR Spectroscopy (¹H, ²H, or ¹³C) q1->nmr  Yes q3 Need absolute purity value traceable to a CRM? q2->q3 gcms Use GC-MS (Full Scan or SIM) q2->gcms  Yes q3->nmr  Yes both Use Both Techniques: NMR for structure/purity, GC-MS for trace impurities q3->both No, but need high confidence in results

Caption: Decision workflow for selecting the optimal analytical technique.

Chapter 3: Comparison with Alternatives

While 1-Bromopropane-1,1,3,3,3-d5 is a useful tool, other isotopically labeled alternatives exist, each with distinct advantages and disadvantages. The primary alternatives are fully deuterated 1-Bromopropane (d7) and ¹³C-labeled 1-Bromopropane.

Compound Structure Mass Shift Advantages Disadvantages
1-Bromopropane-1,1,3,3,3-d5 CD₃CH₂CD₂BrM+5Specific labeling allows for mechanistic studies at the 1 and 3 positions.Potential for H/D scrambling in certain MS ion sources. The unlabeled CH₂ group can be a source of background in some applications.
1-Bromopropane-d7 [13][14]CD₃CD₂CD₂BrM+7Larger mass shift from the native compound provides better separation from background in MS. Less chance of overlapping isotopic clusters.Synthesis can be more complex and costly. Provides no specific site information compared to the native compound.
1-Bromopropane-¹³C₃ [15]¹³CH₃¹³CH₂¹³CH₂BrM+3¹³C labels are metabolically stable and do not cause the chromatographic retention time shifts sometimes seen with deuterated compounds[5]. No risk of H/D exchange.Lower mass shift than highly deuterated analogues. Typically more expensive to synthesize.

The choice of an alternative is driven by the application. For use as a simple internal standard in quantitative MS, 1-Bromopropane-d7 is often superior due to its larger mass shift. For metabolic studies where the stability of the label is paramount and chromatographic co-elution with the analyte is critical, ¹³C-labeled standards are considered the gold standard[5].

Chapter 4: The Complete Workflow: A Self-Validating System

A robust assessment of isotopic purity is not a single experiment but a comprehensive workflow. This ensures that the final purity value is trustworthy and defensible.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Review & Reporting a1 Sample Receipt & Login a2 ¹H NMR Screen (Qualitative) a1->a2 a3 GC-MS Screen (Full Scan) a2->a3 b1 ¹H qNMR vs. CRM (Absolute Purity) a3->b1 b2 GC-MS (SIM) (Isotopologue Ratios) a3->b2 c1 Data Cross-Validation (Compare NMR & MS results) b1->c1 b2->c1 c2 Final Purity Assignment c1->c2 c3 Generate Certificate of Analysis c2->c3

Caption: A comprehensive workflow for isotopic purity assessment.

This workflow embodies the principle of a self-validating system. The initial qualitative screens (Phase 1) identify the primary species and any gross impurities. The quantitative methods (Phase 2) provide orthogonal data points for the purity value. If the absolute purity from qNMR and the relative isotopic abundance from GC-MS are not in close agreement, it triggers an investigation into potential issues like interfering impurities or instrument calibration problems. This cross-validation (Phase 3) is the cornerstone of a trustworthy analysis.

Conclusion

The assessment of isotopic purity for a compound like 1-Bromopropane-1,1,3,3,3-d5 is a multi-faceted task that demands more than a single measurement. It requires a thoughtful selection of analytical techniques, a deep understanding of the causality behind experimental parameters, and a commitment to a self-validating workflow.

NMR spectroscopy serves as the authoritative tool for structural confirmation and absolute quantification, providing unambiguous evidence of the label's location and an accurate measure of overall purity against a certified standard. GC-MS offers unparalleled sensitivity, acting as the ideal tool for detecting and quantifying trace-level isotopic impurities that NMR might miss.

For researchers, the choice is not about which technique is "better," but which is best suited for the analytical question at hand. For routine quality control, a well-validated qNMR method may suffice. For applications demanding the highest confidence and characterization of all isotopologues, a combined approach using both NMR and GC-MS is the most rigorous and defensible strategy. By implementing the detailed protocols and workflows described in this guide, scientists can ensure the integrity of their materials and, by extension, the validity of their research outcomes.

References

  • Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. (n.d.). Analytical Chemistry. Retrieved January 21, 2026, from [Link]

  • Isotopic ratio determination by ordinary GCMS? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS). (n.d.). NASA Technical Reports Server. Retrieved January 21, 2026, from [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. (n.d.). EPA. Retrieved January 21, 2026, from [Link]

  • Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry. (n.d.). Spectrochimica Acta Part B: Atomic Spectroscopy. Retrieved January 21, 2026, from [Link]

  • Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. (n.d.). Shimadzu. Retrieved January 21, 2026, from [Link]

  • NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. (2024). Nanalysis. Retrieved January 21, 2026, from [Link]

  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. (n.d.). SCION Instruments. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved January 21, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • 1-Bromopropane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 21, 2026, from [Link]

  • Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). (2025). US EPA. Retrieved January 21, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017). University of Oxford. Retrieved January 21, 2026, from [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018). Juniper Publishers. Retrieved January 21, 2026, from [Link]

  • Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • LODs and LOQs of impurities by signal to noise ratio method. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to Achieving Unrivaled Accuracy and Precision in Bioanalysis with 1-Bromopropane-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of using 1-Bromopropane-d5 as an internal standard in bioanalytical applications, particularly for the quantification of 1-bromopropane (1-BP). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental principles that govern accuracy and precision in complex biological matrices. We will explore the mechanism of isotope dilution, present comparative data against common alternative standards, and provide a fully validated, field-proven experimental workflow.

The Imperative for an Internal Standard in Bioanalysis

The quantification of volatile organic compounds (VOCs) like 1-bromopropane in biological samples (e.g., urine, blood) is critical for occupational exposure monitoring and toxicokinetic studies.[1][2][3] However, the analytical process is fraught with potential variability. From sample collection and extraction to chromatographic injection and detection, each step can introduce errors that compromise the integrity of the final result.

An internal standard (IS) is a compound with physicochemical properties similar to the analyte, added at a constant concentration to all samples, calibrators, and quality controls.[4] Its primary function is to normalize the analytical response, correcting for variations in sample preparation and instrumental analysis to ensure high accuracy and precision. The U.S. Food and Drug Administration (FDA) strongly recommends the use of an IS, with a stable isotope-labeled (SIL) version of the analyte being the preferred choice for its superior performance.[4]

The Gold Standard: Isotope Dilution Mass Spectrometry with 1-Bromopropane-d5

The most robust approach for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS).[5][6] This technique is regarded as a reference method in analytical chemistry due to its high precision and accuracy.[5][7][8]

The principle is straightforward: a known quantity of the isotopically enriched analyte, in this case, 1-Bromopropane-d5 (the IS), is added to the sample containing the native analyte, 1-bromopropane.[9] While chemically identical, the deuterated standard is heavier than the native compound. A mass spectrometer can easily differentiate between the two based on their mass-to-charge (m/z) ratio. Because the analyte and the IS are chemically indistinguishable throughout the analytical process, any loss or variation during sample handling affects both compounds equally. The ratio of the native analyte to the stable isotope-labeled IS remains constant, leading to a highly accurate and precise measurement.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification Sample Biological Sample (Urine, Blood) Contains native 1-BP Add_IS Spike with known amount of 1-Bromopropane-d5 (IS) Sample->Add_IS Mixture Homogenized Mixture (Analyte + IS) Add_IS->Mixture Extraction Headspace Extraction Mixture->Extraction GC Gas Chromatography (Co-elution of 1-BP and 1-BP-d5) Extraction->GC MS Mass Spectrometry (Detection by Mass) GC->MS Data Signal Acquisition (Separate Ion Chromatograms) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Calibration Curve Ratio->CalCurve Interpolate Result Accurate Concentration of 1-BP CalCurve->Result

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Comparative Performance Analysis: 1-Bromopropane-d5 vs. Alternatives

While a SIL internal standard is ideal, analysts sometimes turn to alternatives like structural analogs (e.g., 1-bromobutane) or other unrelated compounds (e.g., deuterated benzene) due to cost or availability.[1][3][10][11] However, these alternatives introduce compromises that can significantly impact data quality. The following table compares the performance characteristics of 1-Bromopropane-d5 against these common substitutes.

Performance Metric 1-Bromopropane-d5 (SIL IS) 1-Bromobutane (Structural Analog) Deuterated Benzene (Unrelated IS)
Type Stable Isotope LabeledStructural AnalogStructurally Unrelated
Chromatographic Behavior Co-elutes with 1-bromopropane, ensuring identical analytical conditions.Elutes at a different retention time.Elutes at a different retention time.
Correction for Matrix Effects Excellent. Experiences the exact same ionization suppression or enhancement as the analyte because it is in the same place at the same time.[12]Variable & Incomplete. Does not co-elute and has different ionization characteristics, leading to poor correction for matrix interferences that may affect the analyte.[13]Poor. Has significantly different chemical properties and chromatographic behavior, offering minimal reliable correction.
Correction for Sample Recovery Excellent. Possesses virtually identical volatility and solubility, ensuring it tracks the analyte perfectly through all extraction and transfer steps.[14]Good but Imperfect. Has similar, but not identical, volatility and polarity. This can lead to differential losses during sample preparation, affecting accuracy. Validation data shows recoveries of 104–121%.[3][11]Poor. Different chemical properties lead to significantly different recovery, making it an unreliable tracer for 1-bromopropane.
Impact on Accuracy & Precision Highest. The preferred standard by regulatory bodies for its ability to correct for multiple sources of error, yielding the most reliable data.[4]Moderate. Acceptable for some applications but is susceptible to errors from matrix effects and differential recovery. Precision can be wider, with reported ranges of 5-17%.[3][11]Low. Not recommended for validated, high-integrity bioanalysis of 1-bromopropane.

The key takeaway is that only a stable isotope-labeled internal standard can truly compensate for the complex and often unpredictable challenges of bioanalysis, such as matrix effects, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[15][16][17]

A Validated Protocol: Quantification of 1-Bromopropane in Urine via Headspace GC-MS

This protocol outlines a robust, self-validating method for the determination of 1-bromopropane in human urine, incorporating 1-Bromopropane-d5 as the internal standard. Each step is designed to ensure maximum accuracy and compliance with regulatory guidelines.[18][19]

start Start prep 1. Sample Preparation - Aliquot 2mL Urine - Spike with 1-BP-d5 IS - Seal in 20mL Headspace Vial start->prep incubate 2. Headspace Incubation - Equilibrate vial at 75°C - Partition volatiles into gas phase prep->incubate inject 3. GC-MS Injection - Automated transfer of headspace gas incubate->inject separate 4. GC Separation - Use DB-1 type column - Temperature ramp to resolve compounds inject->separate detect 5. MS Detection - Monitor ions via SIM - 1-BP: m/z 122, 124 - 1-BP-d5: m/z 127, 129 separate->detect quantify 6. Data Analysis - Integrate peak areas - Calculate Analyte/IS Ratio - Quantify vs. Cal Curve detect->quantify report Report Result quantify->report

Caption: Experimental Workflow for 1-BP Analysis in Urine.

Step-by-Step Methodology
  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Rationale: A matrix-matched calibration curve is essential to account for the influence of the biological matrix on the analysis. QCs at low, medium, and high concentrations validate the accuracy and precision of the run.

    • Procedure: Prepare a series of calibration standards by spiking blank human urine with known concentrations of 1-bromopropane. Prepare at least three levels of QCs from a separate stock solution.

  • Sample Preparation:

    • Rationale: Adding the IS at the earliest possible stage is critical to correct for any analyte loss during sample handling and transfer.[14]

    • Procedure: a. Aliquot 2.0 mL of each urine sample, calibrator, and QC into a 20 mL headspace vial.[3] b. Add a fixed volume of the 1-Bromopropane-d5 internal standard solution to every vial. c. Immediately seal the vials with Teflon-faced septa and crimp caps to prevent loss of the volatile analytes.

  • Headspace Analysis:

    • Rationale: Static headspace analysis is a clean and efficient technique for extracting volatile compounds from a complex matrix, leaving non-volatile interferences behind.[3]

    • Procedure: Place the vials in a headspace autosampler. Incubate at 75°C for 35 minutes to allow the 1-bromopropane and its IS to partition into the gas phase (headspace) above the liquid.[3]

  • GC-MS Analysis:

    • Rationale: Gas chromatography separates the analytes based on their volatility and interaction with the column's stationary phase. Mass spectrometry provides selective and sensitive detection.

    • Procedure: a. GC Column: Use a low-polarity column such as a dimethylpolysiloxane (DB-1) capillary column.[3] b. Injection: Automatically inject a fixed volume of the heated headspace gas into the GC inlet. c. MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for 1-bromopropane (e.g., m/z 122, 124 for the bromine isotopes) and 1-Bromopropane-d5 (m/z 127, 129, reflecting the +5 mass shift).[20]

  • Data Processing and Quantification:

    • Rationale: The ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for any variations in injection volume or detector response.

    • Procedure: a. Integrate the peak areas for the selected ions of both 1-bromopropane and 1-Bromopropane-d5. b. Calculate the peak area ratio (Analyte Area / IS Area) for all samples. c. Generate a linear regression calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of 1-bromopropane in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. e. The results for the QCs must fall within ±15% of their nominal value (±20% for the lowest concentration) to accept the analytical run, per FDA guidelines.[4]

Conclusion

For bioanalytical methods demanding the highest level of confidence, the use of a stable isotope-labeled internal standard is non-negotiable. 1-Bromopropane-d5, by virtue of being chemically and physically indistinguishable from the native analyte, provides unparalleled correction for sample loss and matrix-induced signal variability. While structural analogs like 1-bromobutane may seem like a viable alternative, they fail to co-elute and cannot adequately compensate for the complex interferences inherent in biological matrices. By adopting the principles of isotope dilution and employing 1-Bromopropane-d5 within a validated headspace GC-MS workflow, researchers can generate data that is not only accurate and precise but also robust and defensible, meeting the stringent expectations of the scientific and regulatory communities.

References

  • A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (2025). Benchchem. 4

  • Roßbach B, Rißler E, Budnik LT, et al. (2025). 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. MAK Collect Occup Health Saf. 10

  • Isotope dilution. (n.d.). Wikipedia.

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone.

  • 1-Bromopropane and 2-bromopropane - Determination of 1-bromopropane and 2-bromopropane in urine by dynamic headspace GC/MS [Biomonitoring Methods, 2019]. (2019). ResearchGate.

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA).

  • 1-BROMOPROPANE. (n.d.). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115.

  • Pan, C., & Wang, L. (2012). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 4(18), 2285–2299.

  • Zhang, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 28(9), 1934–1942.

  • B'Hymer, C., & Cheever, K. L. (2005). Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine. Journal of Chromatography B, 814(1), 185-189.

  • Guideline on Isotope Dilution Mass Spectrometry. (2017). U.S. Department of Energy, Office of Scientific and Technical Information.

  • Isotope dilution. (2025). Britannica.

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International.

  • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry.

  • Abian, J., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Journal of Proteomics, 96, 103-113.

  • B'Hymer, C., & Cheever, K. L. (2005). Development of a headspace gas chromatographic test for the quantification of 1- and 2-bromopropane in human urine. PubMed.

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube.

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration (FDA).

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc..

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA).

  • Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021). ACS Omega.

  • 1-Bromopropane-1,1,3,3,3-d₅ 98 atom % D. (n.d.). Sigma-Aldrich.

  • Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (n.d.). Journal of the Korean Society for Environmental Analysis.

  • Comparison of GC-MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. (2018). ResearchGate.

  • 1-Bromopropane Method number: 1017. (n.d.). Occupational Safety and Health Administration (OSHA).

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Bromopropane Utilizing 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 1-bromopropane (1-BP) is critical in diverse applications, from monitoring occupational exposure to ensuring its clearance as a process solvent in pharmaceutical manufacturing. The selection of an appropriate analytical method is paramount for generating reliable and defensible data. This guide provides an in-depth comparison of two prevalent techniques for 1-bromopropane analysis: Direct Injection Gas Chromatography-Mass Spectrometry (DI-GC-MS) and Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) . Central to this comparison is the use of a stable isotope-labeled internal standard, 1-Bromopropane-1,1,3,3,3-d5 , to ensure the highest fidelity of analytical results.

The Imperative for an Isotopically Labeled Internal Standard

In quantitative analysis, particularly in complex matrices, an internal standard is essential to correct for variations in sample preparation and instrument response.[1][2] While structural analogs can be used, a deuterated internal standard like 1-Bromopropane-1,1,3,3,3-d5 offers the most robust correction.[3][4][5] This is because it is chemically and physically almost identical to the analyte, 1-bromopropane.[1] Consequently, it co-elutes chromatographically and experiences the same matrix effects, extraction inefficiencies, and instrumental variability, allowing for highly accurate and precise quantification through isotope dilution mass spectrometry principles.[1][3][4][5]

Methodologies Under Comparison: A Tale of Two Techniques

The choice between direct injection and headspace sampling represents a fundamental decision in the analysis of volatile organic compounds (VOCs) like 1-bromopropane.[6][7]

Direct Injection Gas Chromatography-Mass Spectrometry (DI-GC-MS): This technique involves the direct introduction of a liquid sample into the heated inlet of a gas chromatograph. The sample is vaporized, and the components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which provides both quantification and definitive identification based on their mass-to-charge ratio.[8][9]

Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID): In this method, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature for a set time.[10][11] This allows the volatile compounds, including 1-bromopropane, to partition into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into the GC for separation. The flame ionization detector is a sensitive detector for organic compounds but does not provide the same level of specificity as a mass spectrometer.[8]

Cross-Validation Experimental Design

To objectively compare these two methodologies, a cross-validation study should be performed. The goal is to analyze identical sets of samples using both techniques and compare the resulting performance characteristics.

Caption: Workflow for the cross-validation of DI-GC-MS and HS-GC-FID methods.

Experimental Protocol: Direct Injection GC-MS

This protocol is designed for the quantification of 1-bromopropane in a liquid matrix (e.g., a process stream or a solution from an environmental sample extract).

  • Sample Preparation:

    • Prepare a stock solution of 1-bromopropane in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Spike all standards and QC samples with a constant concentration of 1-Bromopropane-1,1,3,3,3-d5 internal standard solution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MS or equivalent.[12]

    • Injector: Split/splitless inlet at 250°C with a split ratio of 20:1.

    • Injection Volume: 1 µL.

    • Column: A capillary column suitable for volatile halogenated compounds, such as an Agilent J&W DB-624 (60 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 3 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • 1-Bromopropane: m/z 43, 122, 124

      • 1-Bromopropane-1,1,3,3,3-d5: m/z 46, 127, 129

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of 1-bromopropane to the peak area of 1-Bromopropane-1,1,3,3,3-d5 against the concentration of the calibration standards.

    • Quantify the 1-bromopropane concentration in the QC samples using the calibration curve.

Experimental Protocol: Headspace GC-FID

This protocol is particularly suited for the analysis of 1-bromopropane in complex matrices where non-volatile components could contaminate the GC system.

  • Sample Preparation:

    • Accurately weigh or pipette a consistent amount of the sample (e.g., 1 g or 1 mL) into a headspace vial (e.g., 20 mL).

    • Add a consistent volume of a suitable solvent or matrix modifier if necessary.

    • Spike each sample with a constant concentration of 1-Bromopropane-1,1,3,3,3-d5 internal standard solution.

    • Immediately seal the vials with crimp caps.

    • Prepare calibration standards and QC samples in the same manner.

  • Instrumentation and Conditions:

    • Headspace Autosampler: Agilent 7697A or equivalent.

    • Gas Chromatograph: Agilent 8860 GC with FID or equivalent.

    • Headspace Parameters:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

      • Injection Time: 1 minute

    • GC Conditions:

      • Injector: Split/splitless inlet at 200°C with a split ratio of 10:1.

      • Column: Same as for GC-MS.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Oven Temperature Program: Same as for GC-MS.

      • FID Temperature: 250°C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 400 mL/min.

      • Makeup Gas (Nitrogen): 25 mL/min.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of 1-bromopropane to the peak area of 1-Bromopropane-1,1,3,3,3-d5 against the concentration of the calibration standards.

    • Determine the concentration of 1-bromopropane in the QC samples from the calibration curve.

Comparative Data Analysis

The performance of each method should be evaluated based on standard validation parameters as outlined by regulatory bodies such as the FDA and in ICH guidelines. The following table presents a realistic comparison of the expected performance characteristics for the two methods.

Performance Parameter Direct Injection GC-MS Headspace GC-FID Rationale for Performance
Linearity (R²) > 0.998> 0.995GC-MS with SIM mode offers high specificity, reducing interferences and improving linearity. FID is a highly linear detector over a wide range.
Accuracy (% Recovery) 95-105%90-110%The deuterated internal standard effectively corrects for matrix effects and injection variability in both techniques. Direct injection can sometimes offer slightly better accuracy for less volatile compounds.
Precision (%RSD) < 5%< 10%Direct injection with an autosampler generally provides higher precision. Headspace analysis can have slightly higher variability due to the partitioning process.
Limit of Detection (LOD) LowerHigherThe SIM mode in MS provides significantly lower detection limits compared to the less selective FID.
Limit of Quantitation (LOQ) LowerHigherFollowing from the LOD, the LOQ for GC-MS will be lower, allowing for the reliable quantification of trace amounts of 1-bromopropane.
Sample Throughput HigherLowerDirect injection methods typically have shorter cycle times as they do not require a lengthy vial incubation step.[6]
Instrument Robustness LowerHigherDirect injection of complex matrices can lead to contamination of the injector and column, requiring more frequent maintenance.[7] Headspace analysis protects the instrument by only introducing volatile components.[6][7]

Causality Behind Method Selection: A Senior Scientist's Perspective

The choice between DI-GC-MS and HS-GC-FID is not merely a matter of performance metrics but is driven by the specific analytical challenge at hand.

Method_Selection cluster_application Application cluster_di_gcms DI-GC-MS cluster_hs_gcfid HS-GC-FID App Analytical Goal DI_GCMS High Specificity Trace-Level Quantification Clean Matrices App->DI_GCMS Requires definitive identification & low LOD HS_GCFID Routine QC Higher Concentrations Complex/Dirty Matrices App->HS_GCFID High throughput & instrument robustness are key

Caption: Decision logic for selecting between DI-GC-MS and HS-GC-FID.

Choose Direct Injection GC-MS when:

  • Definitive identification is required: The mass spectrum provides a "fingerprint" of the molecule, which is crucial for regulatory submissions or in forensic investigations.[9]

  • Trace-level analysis is necessary: The superior sensitivity of MS in SIM mode is essential for detecting low concentrations of 1-bromopropane, for example, in environmental monitoring or when assessing residual solvents in pharmaceuticals.[9]

  • The sample matrix is relatively clean: Direct injection is faster and more straightforward for samples that will not contaminate the GC system.[6]

Choose Headspace GC-FID when:

  • High sample throughput is a priority for routine analysis: For quality control environments where a large number of samples are analyzed, the faster cycle time of direct injection is an advantage, but if the matrix is complex, the reduced maintenance of headspace can lead to higher overall throughput.[7]

  • The sample matrix is complex or "dirty": Headspace sampling protects the GC inlet and column from non-volatile residues, significantly reducing instrument downtime and maintenance costs.[6][7] This is a major advantage when analyzing samples such as soil, wastewater, or biological tissues.

  • The concentration of 1-bromopropane is relatively high: The sensitivity of FID is often sufficient for applications like monitoring workplace air where concentrations are expected to be well above trace levels.[13]

Conclusion

Both Direct Injection GC-MS and Headspace GC-FID are powerful techniques for the analysis of 1-bromopropane. The cross-validation of these methods, underpinned by the use of the deuterated internal standard 1-Bromopropane-1,1,3,3,3-d5, allows for a comprehensive understanding of their respective strengths and weaknesses.

  • DI-GC-MS excels in applications demanding high specificity and sensitivity , making it the gold standard for trace-level quantification and confirmatory analysis.

  • HS-GC-FID offers a robust and reliable solution for routine analysis, particularly in complex matrices , where instrument longevity and high throughput are critical considerations.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements, including the nature of the sample matrix, the expected concentration range of 1-bromopropane, and the need for qualitative versus quantitative data. This guide provides the foundational knowledge and experimental framework for making an informed and scientifically sound decision.

References

  • Persee. (2025, September 4). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?
  • Headspace versus direct injection for the quantitation of methanol, ethyl acetate, and fusel oils in distilled spirits by gas chromatography – Flame ioniz
  • Chromatography Forum. (2017, May 1). GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides.
  • ResearchGate. (PDF) Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis.
  • Chromatography Forum. (2017, February 15). May direct injection gives different results than HeadSpace?
  • 6NAPSE Labor
  • Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis. PMC - NIH.
  • MONAD. (2024, September 19). Why is Using GC-MS More Advantageous than GC-FID?
  • Innovatech Labs. Headspace GC/MS Analysis - Analytics Services.
  • Roßbach, B., Rißler, E., Budnik, L. T., Finger, S., Göen, T., & Hartwig, A. (2019). 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 1-Bromopropane. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115.
  • Thermo Fisher Scientific. Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • ResearchGate. (PDF) Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
  • Occupational Safety and Health Administr
  • Mustafa, Z. A., & Milina, R. S. (2018). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. RSC Publishing.
  • Phenomenex. (2025, August 7).
  • National Toxicology Program. (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 1-Bromopropane.
  • Benchchem. Comparative Guide to GC-MS Analysis of 1,3-Dibromopropane Reaction Products.
  • Benchchem.
  • MilliporeSigma.
  • Chromatography Forum. (2013, March 18).
  • Mustafa, Z. A., & Milina, R. S. (2018). A static headspace GC-FID method for trace analysis of volatile organic compounds (VOCs) in waters.
  • Benchchem.
  • Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2013). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. PMC - NIH.

Sources

A Researcher's Guide to Quantifying the Mass Shift of 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to accurately quantify the mass shift of isotopically labeled 1-Bromopropane-1,1,3,3,3-d5 relative to its unlabeled counterpart. We move beyond a simple recitation of steps to explore the underlying principles and rationale, ensuring a robust and self-validating experimental design.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, stable isotope labeling is an indispensable tool. The substitution of an atom with its heavier, non-radioactive isotope—such as replacing hydrogen (¹H) with deuterium (²H or D)—creates a molecule that is chemically identical in its reactivity but physically distinguishable by its increased mass. This subtle modification allows for a multitude of applications, including:

  • Metabolic Studies: Tracing the fate of drug candidates in vivo.

  • Quantitative Analysis: Serving as ideal internal standards in mass spectrometry-based assays due to identical ionization efficiencies and chromatographic retention times with the analyte.[1]

  • Mechanistic Investigations: Elucidating complex chemical reaction pathways.

This guide focuses on 1-Bromopropane, a versatile solvent and chemical intermediate[2][3], and its deuterated analogue, 1-Bromopropane-1,1,3,3,3-d5. The primary objective is to present a rigorous methodology for quantifying the mass difference, or "mass shift," between these two compounds using high-resolution mass spectrometry, a cornerstone technique for isotopic analysis.[4]

Theoretical Foundation: Predicting the Mass Shift

Before embarking on experimental work, a firm theoretical understanding is paramount. The expected mass shift is not arbitrary; it is a predictable consequence of fundamental isotopic masses.

Chemical Structures and Molecular Formulas

A clear visualization of the molecules is the first step.

Caption: Chemical structures of 1-Bromopropane and its deuterated isotopologue.

The Bromine Isotope Pattern

A critical consideration for any bromine-containing compound is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal proportions (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic "doublet" or "M" and "M+2" peak in the mass spectrum, where the two peaks are separated by approximately 2 Da and have a nearly 1:1 intensity ratio.[6][7] This pattern is a powerful diagnostic tool for identifying brominated compounds.

Calculating the Theoretical Mass Shift

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For accurate work, we use monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ²H).

ElementMonoisotopic Mass (Da)
Carbon (¹²C)12.000000
Hydrogen (¹H)1.007825
Deuterium (²H)2.014102
Bromine (⁷⁹Br)78.918338
Bromine (⁸¹Br)80.916291

Using these values, we can calculate the expected monoisotopic masses and the resultant mass shift.

Compound Molecular Formula Monoisotopic Mass Calculation (using ⁷⁹Br) Monoisotopic Mass (Da) Average Molecular Weight ( g/mol )
1-BromopropaneC₃H₇Br(3 * 12.000000) + (7 * 1.007825) + 78.918338121.97311122.99[8][9]
1-Bromopropane-1,1,3,3,3-d5C₃H₂D₅Br(3 * 12.000000) + (2 * 1.007825) + (5 * 2.014102) + 78.918338127.00450128.02[10]
Theoretical Mass Shift 5.03139 Da 5.03 g/mol

The expected mass shift between the monoisotopic peaks of the two compounds is approximately 5.03 Da .

Experimental Design and Workflow

A robust experimental design is crucial for generating high-quality, trustworthy data. The workflow is designed to be a self-validating system, with instrument calibration forming the bedrock of accurate mass measurement.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_instrument 2. Instrumentation cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis prep_unlabeled Prepare dilute solution of 1-Bromopropane develop Develop GC-MS Method prep_unlabeled->develop prep_labeled Prepare dilute solution of 1-Bromopropane-d5 prep_labeled->develop calibrate Calibrate High-Resolution Mass Spectrometer calibrate->develop Ensures Accuracy acq_unlabeled Inject & Analyze 1-Bromopropane develop->acq_unlabeled acq_labeled Inject & Analyze 1-Bromopropane-d5 develop->acq_labeled process Process Raw Data: Identify Molecular Ion Clusters acq_unlabeled->process acq_labeled->process calculate Calculate Experimental Monoisotopic Masses process->calculate compare Determine Mass Shift & Compare to Theoretical Value calculate->compare

Caption: A systematic workflow for the quantification of isotopic mass shift.

Choice of Analytical Technique: GC-MS

For volatile and semi-volatile compounds like 1-bromopropane, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.[1]

  • Gas Chromatography (GC): Provides excellent separation of the analyte from any potential impurities or solvent front, ensuring a pure analyte stream enters the mass spectrometer.

  • Mass Spectrometry (MS): Provides mass information. Electron Ionization (EI) is a common, robust ionization technique for GC-MS that yields reproducible fragmentation patterns and a clear molecular ion for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed for a standard GC-MS system equipped with a high-resolution mass detector (e.g., a TOF or Orbitrap analyzer).

Materials and Reagents
  • 1-Bromopropane (≥99% purity)

  • 1-Bromopropane-1,1,3,3,3-d5 (≥98 atom % D isotopic purity)

  • Methanol or Acetonitrile (HPLC or Optima grade)

  • 2 mL GC vials with septa caps

  • Microsyringes

Sample Preparation

Causality: The goal is to prepare samples dilute enough to avoid detector saturation but concentrated enough for a strong signal. Working in a fume hood is mandatory due to the volatility and potential toxicity of 1-bromopropane.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Bromopropane into a 10 mL volumetric flask. Dilute to the mark with methanol.

    • Repeat for 1-Bromopropane-1,1,3,3,3-d5 in a separate flask.

  • Working Solutions (10 µg/mL):

    • Perform a 1:100 dilution by transferring 100 µL of each stock solution into separate 10 mL volumetric flasks and diluting to the mark with methanol.

  • Transfer: Transfer the working solutions to labeled GC vials for analysis.

Instrument Setup and Calibration

Trustworthiness: Mass accuracy is the cornerstone of this analysis. The instrument must be calibrated immediately prior to the experiment using a known calibration standard recommended by the manufacturer. This step validates that the instrument is reporting m/z values accurately across the desired mass range.

  • Instrument: High-Resolution GC-MS System

  • Calibration: Perform an external calibration according to the instrument manufacturer's protocol. The resulting mass accuracy should be below 5 ppm for the calibrant ions.

GC-MS Method Parameters

Expertise: The GC method is designed to provide a sharp, symmetric peak for 1-bromopropane. The MS parameters are set to achieve high resolution and accurate mass measurement of the molecular ion.

Parameter Value Rationale
GC System
Injector Temperature200 °CEnsures rapid volatilization of the sample.
Injection ModeSplit (e.g., 50:1)Prevents column overloading.
Injection Volume1 µLStandard volume for GC analysis.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
ColumnDB-5ms (or equivalent), 30m x 0.25mm, 0.25µmA common, non-polar column suitable for this analyte.
Oven Program40 °C hold for 2 min, ramp to 150 °C at 20 °C/minProvides separation from the solvent peak and ensures elution.
MS System
Ionization ModeElectron Ionization (EI)Standard for volatile compounds, creates a clear molecular ion.
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.
Mass Rangem/z 40 - 160Covers the molecular ions and expected fragments.
Resolution>10,000 (FWHM)Necessary for accurate mass measurement.
Acquisition ModeFull ScanTo capture the complete mass spectrum.
Data Acquisition and Analysis
  • Sequence: Set up a sequence to inject a solvent blank, followed by the 1-Bromopropane standard, and then the 1-Bromopropane-d5 standard.

  • Data Processing: Utilize the instrument's software for data analysis.[11][12]

    • For the 1-Bromopropane run, extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion cluster. You will see two prominent peaks around m/z 122 (for C₃H₇⁷⁹Br) and m/z 124 (for C₃H₇⁸¹Br).

    • Record the accurate mass of the monoisotopic peak (m/z 122).

    • Repeat the process for the 1-Bromopropane-d5 run. Identify the molecular ion cluster around m/z 127 (for C₃H₂D₅⁷⁹Br) and m/z 129 (for C₃H₂D₅⁸¹Br).

    • Record the accurate mass of the monoisotopic peak (m/z 127).

  • Calculation:

    • Experimental Mass Shift = (Accurate Mass of C₃H₂D₅⁷⁹Br) - (Accurate Mass of C₃H₇⁷⁹Br)

    • Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶

Data Presentation and Comparison

Organizing the results in a clear, tabular format is essential for direct comparison.

Table 1: Theoretical vs. Experimental Mass Data (Note: Experimental values are hypothetical examples for illustrative purposes)

Compound Theoretical Monoisotopic Mass (Da) Observed Monoisotopic m/z Mass Error (ppm)
1-Bromopropane121.97311121.973321.72
1-Bromopropane-1,1,3,3,3-d5127.00450127.004913.23
Mass Shift 5.03139 Da 5.03159 Da

The close agreement between the theoretical and experimental mass shift validates the accuracy of the methodology. The low ppm mass error for each individual measurement further establishes the trustworthiness of the data.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to quantifying the mass shift of 1-Bromopropane-1,1,3,3,3-d5. By grounding the experimental protocol in theoretical calculations and emphasizing self-validating steps like instrument calibration, researchers can confidently and accurately characterize their isotopically labeled compounds. This fundamental analysis is a critical first step for any subsequent application, from quantitative bioanalysis to complex mechanistic studies, ensuring the integrity and reliability of downstream research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7840, 1-Bromopropane. Available: [Link]

  • National Institute of Standards and Technology (n.d.). Propane, 1-bromo-. In NIST Chemistry WebBook. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56845852, 1-Bromopropane-1,1,3,3,3-d5. Available: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available: [Link]

  • Doc Brown's Chemistry (n.d.). Mass spectrum of 1-bromopropane. Available: [Link]

  • Wikipedia (2024). 1-Bromopropane. Available: [Link]

  • BuyIsotope (n.d.). Bromine Isotopes. Available: [Link]

  • National Institute of Standards and Technology (n.d.). Propane, 1-bromo- Mass Spectrum. In NIST Chemistry WebBook. Available: [Link]

  • Masson, F., et al. (2020). Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification. Metabolites, 10(5), 205. Available: [Link]

  • Claesen, J., & Burzykowski, T. (2017). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 117(7), 5489-5519. Available: [Link]

  • Van Bramer, S. (2022). Isotope Abundance. In Chemistry LibreTexts. Available: [Link]

  • ChemBK (n.d.). 1-BROMOPROPANE-1,1,3,3,3-D5. Available: [Link]

  • Kaltashov, I. A. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available: [Link]

  • WebQC.org (n.d.). Molar mass of C3H7Br. Available: [Link]

  • Doc Brown's Chemistry (n.d.). 1H NMR spectrum of 1-bromopropane. Available: [Link]

  • Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 70A(6), 453–458. Available: [Link]

  • Gessner, C., et al. (2021). Computational Tools for Hydrogen−Deuterium Exchange Mass Spectrometry Data Analysis. Amsterdam UMC. Available: [Link]

  • The Organic Chemistry Tutor (2020). How To Find The Percent Abundance of Each Isotope. YouTube. Available: [Link]

  • ChemLin (n.d.). Bromine-81 - isotopic data and properties. Available: [Link]

  • Chem Help ASAP (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available: [Link]

  • MySkinRecipes (n.d.). 1-Bromopropane. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87158704, 1-Bromopropane-2,2,3,3,3-D5. Available: [Link]

Sources

The Gold Standard vs. The Workhorse: A Performance Showdown of SIL and Structural Analogue Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is a critical endeavor. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a pivotal decision that directly impacts the reliability and validity of the generated data. While stable isotope-labeled (SIL) internal standards are widely hailed as the "gold standard," structural analogues remain a practical and often necessary alternative.[1][2] This guide provides an in-depth, objective comparison of the performance of SIL internal standards against their structural analogue counterparts, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their analytical needs.

The Fundamental Role of an Internal Standard

An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[2] Its primary purpose is to compensate for fluctuations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical results.[3][4] The core principle is that the IS should behave as closely as possible to the analyte of interest under the same analytical conditions.[4]

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A SIL internal standard is a version of the analyte in which one or more atoms are substituted with their stable, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This subtle modification in mass allows the mass spectrometer to distinguish it from the target analyte, while its physicochemical properties remain nearly identical.[5] This near-identity is the foundation of its superior performance, as it enables the SIL-IS to meticulously track the analyte through every stage of the analytical process, from sample extraction to ionization in the mass spectrometer.[5][6]

Advantages of SIL Internal Standards:
  • Superior Accuracy and Precision: By co-eluting with the analyte, SIL internal standards experience and correct for the same degree of matrix effects and ionization suppression or enhancement, leading to significantly improved accuracy and precision.[6][7]

  • Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a major challenge in LC-MS bioanalysis.[8] SIL internal standards are the most effective tool to mitigate these effects due to their similar ionization efficiencies to the analyte.[2]

  • Correction for Sample Preparation Variability: Losses during sample extraction and processing steps are effectively normalized by a SIL-IS, as it experiences similar recovery rates to the analyte.[6]

Limitations of SIL Internal Standards:
  • Cost and Availability: The synthesis of SIL internal standards can be expensive and time-consuming, and they may not be commercially available for all analytes.[9][10]

  • Potential for Chromatographic Separation: Deuterium-labeled internal standards, in particular, can sometimes exhibit slight chromatographic separation from the analyte due to the isotope effect, which can lead to differential matrix effects.[9][10]

  • Masking of Analytical Issues: The very effectiveness of a SIL-IS in correcting for variability can sometimes mask underlying problems in the analytical method, such as poor extraction recovery or analyte instability.[9][10]

The Practical Workhorse: Structural Analogue Internal Standards

A structural analogue internal standard is a compound with a chemical structure similar, but not identical, to the analyte.[11] While they can compensate for some degree of variability, their different physicochemical properties can lead to discrepancies in extraction recovery, chromatographic retention time, and ionization efficiency, which can compromise data accuracy.[11]

Advantages of Structural Analogue Internal Standards:
  • Cost-Effectiveness and Availability: Structural analogues are generally more readily available and less expensive than SIL internal standards.[9][10]

  • Indicator of Method Robustness: Because a structural analogue does not perfectly mimic the analyte, its performance can be a good indicator of the overall robustness and control of the analytical method.

Disadvantages of Structural Analogue Internal Standards:
  • Differential Matrix Effects: The most significant drawback is the potential for differential matrix effects. Since the analogue and analyte have different chemical properties, they may experience different degrees of ionization suppression or enhancement, leading to inaccurate quantification.[11]

  • Variable Extraction Recovery: Differences in physicochemical properties can result in different extraction recoveries between the analyte and the structural analogue.

  • Chromatographic Separation: Structural analogues will have different retention times than the analyte, which can expose them to different co-eluting matrix components and thus different matrix effects.

Quantitative Performance Comparison

The superiority of SIL internal standards is most evident when examining key performance metrics of a bioanalytical method. The following table summarizes typical performance data when using a SIL-IS versus a structural analogue internal standard for the quantification of immunosuppressants in whole blood.

Performance MetricSIL-Internal StandardStructural Analogue IS
Accuracy (% Bias) Typically within ±5%Can exceed ±15%
Precision (%CV) < 10%Often > 10-15%
Matrix Effect (%CV) < 15%Can be > 20%
Extraction Recovery Consistent and similar to analyteCan be variable and different from analyte

Data synthesized from multiple sources for illustrative purposes.[12][13]

Experimental Protocols

To objectively evaluate the performance of a SIL internal standard against a structural analogue, a series of validation experiments should be conducted. The following protocols outline the key experiments.

Experimental Workflow for Internal Standard Evaluation

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare Analyte and IS Stock Solutions prep_cal_qc Prepare Calibration Standards & QCs in Matrix prep_stock->prep_cal_qc accuracy_precision Accuracy and Precision Batches prep_cal_qc->accuracy_precision matrix_effect Matrix Effect Evaluation prep_cal_qc->matrix_effect recovery Extraction Recovery Assessment prep_cal_qc->recovery process_data Process LC-MS/MS Data accuracy_precision->process_data matrix_effect->process_data recovery->process_data compare_performance Compare Performance Metrics process_data->compare_performance

Caption: Workflow for comparing internal standard performance.

Protocol 1: Accuracy and Precision Evaluation

Objective: To determine the accuracy and precision of the method using both a SIL-IS and a structural analogue IS.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare QC samples in the biological matrix at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

  • Spike with Internal Standards: Create two sets of QC samples. In one set, spike with the SIL-IS. In the other set, spike with the structural analogue IS.

  • Analyze Batches: Analyze a minimum of three separate batches of the QC samples on different days. Each batch should include a full calibration curve.

  • Data Analysis: Calculate the accuracy (% bias from the nominal concentration) and precision (coefficient of variation, %CV) for each QC level for both internal standard types.

Acceptance Criteria (as per FDA guidelines):

  • The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • The precision (%CV) should not exceed 15% (20% for LLOQ).[3]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the degree of matrix effect and the ability of each internal standard to compensate for it.

Methodology:

  • Obtain Multiple Matrix Lots: Procure at least six different lots of the biological matrix from individual donors.

  • Prepare Two Sets of Samples:

    • Set A: Spike the analyte and the internal standard into a neat solution (e.g., mobile phase) at low and high concentrations.

    • Set B: Spike the analyte and the internal standard into the post-extraction supernatant of the six different matrix lots at the same low and high concentrations.

  • Calculate Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • Calculate IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Data Analysis: Calculate the %CV of the IS-normalized MF across the six matrix lots for both the SIL-IS and the structural analogue IS.

Acceptance Criteria:

  • The %CV of the IS-normalized matrix factor should be ≤ 15%.[2]

Visualizing Matrix Effect Compensation

G cluster_0 Ionization in Mass Spectrometer Analyte Analyte MS_Signal MS Signal Analyte->MS_Signal Ionization Matrix Matrix Component Matrix->MS_Signal Suppression IS Internal Standard IS->MS_Signal Ionization

Sources

Leitfaden zur Verifizierung der chemischen Reinheit von 1-Brompropan-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von: Dr. Eva Schmidt, Senior Application Scientist

Einleitung

In der modernen pharmazeutischen Forschung und Entwicklung sowie in der mechanistischen Untersuchung chemischer Reaktionen sind deuterierte Verbindungen unverzichtbare Werkzeuge. 1-Brompropan-1,1,3,3,3-d5 (im Folgenden als d5-NBP bezeichnet), ein Isotopolog von n-Propylbromid, dient als wichtiger Baustein in der Synthese von markierten Molekülen und als interner Standard in der quantitativen Analyse. Die präzise Kenntnis seiner chemischen und isotopischen Reinheit ist von entscheidender Bedeutung, da Verunreinigungen die experimentellen Ergebnisse erheblich verfälschen können.

Dieser Leitfaden bietet einen detaillierten, praxisorientierten Vergleich von Methoden zur umfassenden Reinheitsprüfung von d5-NBP. Wir werden uns auf die synergistische Anwendung der Kernspinresonanzspektroskopie (NMR) und der Gaschromatographie-Massenspektrometrie (GC-MS) konzentrieren. Ziel ist es, Forschern und Wissenschaftlern ein robustes, selbstvalidierendes Protokoll an die Hand zu geben, um die Qualität ihrer Reagenzien sicherzustellen und die Integrität ihrer wissenschaftlichen Daten zu gewährleisten.

I. Die Bedeutung einer mehrdimensionalen Reinheitsanalyse

Die "Reinheit" eines deuterierten Reagenzes wie d5-NBP ist ein mehrdimensionales Konzept, das über die einfache Abwesenheit von Fremdstoffen hinausgeht. Eine umfassende Bewertung muss drei kritische Parameter berücksichtigen:

  • Chemische Reinheit: Die Abwesenheit von nicht-isotopischen Verunreinigungen, wie z. B. Lösungsmittelresten, Ausgangsmaterialien oder Nebenprodukten aus der Synthese. Ein häufiges Nebenprodukt bei der Herstellung von 1-Brompropan ist sein Isomer, 2-Brompropan.[1]

  • Isotopische Anreicherung: Der prozentuale Anteil an Deuterium an den spezifisch markierten Positionen.[2] Eine hohe isotopische Anreicherung minimiert die Interferenz durch Restprotonensignale.[3]

  • Strukturelle Integrität: Die Bestätigung, dass die Deuteriumatome an den korrekten Positionen im Molekül (C1 und C3) eingebaut sind und keine unerwünschte Isomerisierung stattgefunden hat.

Keine einzelne analytische Technik kann all diese Aspekte vollständig abdecken. Daher ist ein kombinierter Ansatz, der die Stärken verschiedener Methoden nutzt, unerlässlich.[3]

II. Experimentelle Protokolle zur Reinheitsverifizierung

Die folgende Abbildung veranschaulicht den logischen Arbeitsablauf für eine umfassende Reinheitsanalyse, der die komplementären Techniken der NMR-Spektroskopie und der GC-MS-Analyse integriert.

G cluster_results Dateninterpretation & Ergebnis nmr_h1 ¹H-NMR (Protonen-NMR) res_structure Strukturelle Integrität nmr_h1->res_structure nmr_c13 ¹³C-NMR (Kohlenstoff-NMR) nmr_c13->res_structure nmr_d2 ²H-NMR (Deuterium-NMR) res_iso Isotopische Anreicherung nmr_d2->res_iso qnmr qNMR (Quantitatives NMR) res_chem Chemische Reinheit qnmr->res_chem gcms GC-MS (Gaschromatographie-Massenspektrometrie) gcms->res_chem final_purity Zertifizierte Reinheit res_structure->final_purity res_iso->final_purity res_chem->final_purity d5_NBP Probe: 1-Brompropan-d5 d5_NBP->nmr_h1 d5_NBP->nmr_c13 d5_NBP->nmr_d2 d5_NBP->qnmr d5_NBP->gcms G cluster_data Analytische Rohdaten cluster_interp Interpretation & Verifizierung cluster_conclusion Finale Qualitätsbewertung data_nmr NMR-Spektren (¹H, ²H, ¹³C, qNMR) interp_structure Struktur korrekt? (NMR-Shifts & Kopplungen) data_nmr->interp_structure interp_iso Deuterierung vollständig & korrekt positioniert? (¹H-Integrale & ²H-Signale) data_nmr->interp_iso interp_chem Chemische Verunreinigungen vorhanden? (qNMR & GC-MS Peaks) data_nmr->interp_chem data_gcms GC-MS-Chromatogramm & Massenspektren data_gcms->interp_chem conclusion_pass Reinheit Spezifikation erfüllt interp_structure->conclusion_pass Ja conclusion_fail Reinheit Spezifikation nicht erfüllt interp_structure->conclusion_fail Nein interp_iso->conclusion_pass Ja interp_iso->conclusion_fail Nein interp_chem->conclusion_pass Nein interp_chem->conclusion_fail Ja

Sources

A Guide to Inter-Laboratory Comparison of 1-Bromopropane-d5 Analysis using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 1-Bromopropane, utilizing 1-Bromopropane-d5 as an internal standard. It is designed for researchers, analytical scientists, and laboratory managers in drug development and occupational safety who are committed to ensuring the accuracy, reliability, and comparability of their analytical data.

The Imperative for Analytical Precision and Comparability

1-Bromopropane (1-BP), also known as n-propyl bromide, is an organic solvent widely used in industrial applications such as vapor degreasing, metal cleaning, and as a component in spray adhesives.[1][2] Its prevalence has led to increased scrutiny regarding occupational exposure, necessitating robust and reliable analytical methods for monitoring its presence in biological and environmental samples.[1][3]

To achieve the highest level of accuracy in quantification, stable isotope-labeled internal standards are indispensable. 1-Bromopropane-d5, a deuterated analog of 1-BP, serves as an ideal internal standard. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization and fragmentation behavior in a mass spectrometer.[4] Its key advantage is its mass difference, which allows it to be distinguished from the non-deuterated analyte by a mass-selective detector, thereby correcting for variability in sample preparation and instrument response.

However, the mere implementation of a validated method is insufficient to guarantee data integrity across different organizations. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of a laboratory's quality assurance system.[5] They provide an objective means of assessing a laboratory's performance against its peers, demonstrating competence to accreditation bodies (e.g., under ISO/IEC 17025), and identifying potential systematic errors in analytical procedures.[6][7]

This guide details the scientific principles and practical workflows for an ILC focused on 1-Bromopropane, leveraging 1-Bromopropane-d5 for ultimate analytical precision.

Core Analytical Methodology: GC-MS with a Deuterated Internal Standard

The analysis of volatile compounds like 1-Bromopropane is predominantly performed using Gas Chromatography (GC). While various detectors can be used, Mass Spectrometry (MS) is essential when using a deuterated internal standard like 1-Bromopropane-d5.

Foundational Methods

Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established methods for 1-Bromopropane in air. These methods typically involve:

  • Sample Collection: Drawing a known volume of air through a solid sorbent tube, commonly containing coconut shell charcoal (CSC).[8][9][10]

  • Sample Preparation: Desorbing the analyte from the charcoal using a solvent, most frequently carbon disulfide (CS2), sometimes modified with dimethylformamide (DMF).[8][9]

  • Analysis: GC separation followed by detection using Flame Ionization (FID) or Electron Capture (ECD) detectors.[1][8][9][10]

While effective, these methods lack the precision afforded by isotope dilution. For an ILC aiming for the highest standard of accuracy, a GC-MS method is the authoritative choice.

The Gold Standard: Isotope Dilution GC-MS

The principle of this method is to spike a known quantity of the internal standard (1-Bromopropane-d5) into every sample, calibrator, and quality control standard. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach self-validates each analysis by correcting for analyte loss during extraction and inconsistencies during injection.

The workflow for a participating laboratory is illustrated below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Receive ILC Sorbent Tube B Break Tube, Transfer Charcoal to Vial A->B C Spike with Desorption Solvent Containing 1-Bromopropane-d5 (IS) B->C D Agitate for 30 min C->D E Inject 1 µL of Desorbed Sample D->E F GC Separation (Capillary Column) E->F G MS Detection (Selected Ion Monitoring) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Response Ratio (Analyte Area / IS Area) H->I J Quantify using Calibration Curve I->J K Report Final Concentration J->K

Caption: Analytical workflow for a participating laboratory.

Framework for an Inter-Laboratory Comparison

Organizing a successful ILC requires meticulous planning, from the preparation of test materials to the statistical evaluation of the results.

ILC Design and Execution

The overall process is a closed loop designed to provide participants with a clear and confidential assessment of their performance.

A ILC Organizer: Prepare Homogeneous Test Samples B Distribute Samples & Protocols to Participating Labs A->B C Participating Labs: Analyze Samples using Specified Method B->C D Labs Submit Results Confidentially to Organizer C->D E Organizer: Perform Statistical Analysis (Calculate Z-Scores) D->E F Organizer: Issue Individual Performance Reports & Overall Summary E->F G Participating Labs: Review Performance & Implement Corrective Actions if Needed F->G G->C Next ILC Round

Caption: The cyclical process of an inter-laboratory comparison.

Experimental Protocol for ILC Participants

The following protocol provides a detailed, self-validating system for the quantification of 1-Bromopropane.

1. Materials and Reagents:

  • Test Sample: Charcoal sorbent tube provided by the ILC organizer.

  • Desorption/Internal Standard Solution: 1-Bromopropane-d5 in Carbon Disulfide (CS2), concentration to be specified by the organizer (e.g., 5 µg/mL).

  • Calibration Standards: A set of standards covering the expected concentration range of 1-Bromopropane, each prepared in the Desorption/Internal Standard Solution.

2. Sample Preparation:

  • Carefully break both ends of the sorbent tube.

  • Transfer the front (larger) and back (smaller) sections of charcoal to separate 2-mL autosampler vials.

  • Precisely add 1.0 mL of the Desorption/Internal Standard Solution to each vial.

  • Immediately cap the vials and agitate for 30 minutes to ensure complete desorption.[10]

  • Allow the charcoal to settle before analysis.

3. GC-MS Instrumentation and Conditions:

  • Justification: The parameters below are typical for separating volatile organic compounds and ensuring specific detection. The choice of a mid-polar column like a 502.2 or equivalent provides good peak shape for halogenated compounds.[10] Selected Ion Monitoring (SIM) is used to maximize sensitivity and specificity for the target ions.

ParameterRecommended SettingCausality/Rationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary columns to avoid overloading.
Injection ModeSplitless or appropriate split ratioMaximizes sensitivity for trace analysis.
Inlet Temperature200 °CEnsures rapid volatilization of the analytes.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
ColumnRtx-502.2 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm filmPhenyl/methyl polysiloxane phase suitable for brominated compounds.[10]
Oven Program35°C (hold 3 min), ramp to 150°C at 8°C/minProvides separation from solvent front and other potential interferences.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases signal-to-noise by monitoring only specific ions.
Monitored Ions1-Bromopropane: m/z 43, 122, 124 1-Bromopropane-d5: m/z 46, 127, 129Quantifier ions (e.g., 122, 127) and qualifier ions are chosen based on their abundance and specificity from the mass spectra.

4. Calibration and Quantification:

  • Analyze the calibration standards to generate a calibration curve.

  • Plot the response ratio (Peak Area of 1-BP / Peak Area of 1-BP-d5) against the concentration of 1-BP.

  • Perform a linear regression on the calibration curve.

  • Analyze the ILC samples and calculate their response ratios.

  • Determine the concentration of 1-BP in the samples using the regression equation from the calibration curve.

Performance Evaluation: The Z-Score System

The primary goal of an ILC is to provide a standardized measure of laboratory performance. The Z-score is the most common statistical tool used for this purpose.[11][12]

The Z-Score Calculation: The Z-score compares a laboratory's result to the consensus value from all participants:

z = (x - X) / σ

Where:

  • x = The result reported by the individual laboratory.

  • X = The assigned value (consensus mean of all participant results after outlier removal).[11]

  • σ = The standard deviation for proficiency assessment (a target value set by the organizer based on the method's expected performance).[11]

Interpretation of Z-Scores: The Z-score provides a clear, actionable assessment of performance:

Z-ScorePerformanceInterpretation
|z| ≤ 2.0Satisfactory The result is acceptable and falls within the expected range of variability.[11]
2.0 < |z| < 3.0Questionable This acts as a "warning signal." The result is outside the optimal range and warrants a review of the procedure.[12]
|z| ≥ 3.0Unsatisfactory This is an "action signal." The result indicates a significant deviation from the consensus and requires immediate investigation and corrective action.[12]
Hypothetical ILC Data

The table below illustrates how results from a hypothetical ILC would be evaluated.

  • Assigned Value (X): 45.0 µ g/sample

  • Proficiency SD (σ): 3.5 µ g/sample

Laboratory IDReported Value (x)Bias (x - X)Z-ScorePerformance
LAB-00146.1 µg+1.1 µg0.31Satisfactory
LAB-00243.5 µg-1.5 µg-0.43Satisfactory
LAB-00353.0 µg+8.0 µg2.29Questionable
LAB-00448.2 µg+3.2 µg0.91Satisfactory
LAB-00533.1 µg-11.9 µg-3.40Unsatisfactory
LAB-00644.2 µg-0.8 µg-0.23Satisfactory

In this example, LAB-003 would be advised to review its calibration and integration parameters. LAB-005 has a significant issue that requires a thorough root cause analysis, which could stem from a calculation error, a faulty standard, or an instrument problem.

Conclusion: Upholding Scientific Integrity

The accurate measurement of 1-Bromopropane is vital for protecting human health and ensuring regulatory compliance. The use of 1-Bromopropane-d5 as an internal standard provides a robust foundation for this analysis. However, true analytical excellence is demonstrated and maintained through regular participation in inter-laboratory comparisons. This process not only validates a laboratory's methods and expertise but also fosters a collective commitment to high-quality, reliable, and comparable data across the scientific community. By embracing these principles, we ensure that our analytical results are trustworthy and fit for their intended purpose.

References

  • OSHA. (1999). 1-Bromopropane (Method PV2061). Occupational Safety and Health Administration. [Link]

  • OSHA. (2013). 1-Bromopropane (Method 1017). Occupational Safety and Health Administration. [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. California Air Resources Board. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for 1-Bromopropane. In Toxicological Profile for 1-Bromopropane. [Link]

  • ResearchGate. (2019). 1-Bromopropane and 2-bromopropane - Determination of 1-bromopropane and 2-bromopropane in urine by dynamic headspace GC/MS. [Link]

  • Centers for Disease Control and Prevention. (2003). 1- and 2-BROMOPROPANE (Method 1025). NIOSH Manual of Analytical Methods. [Link]

  • Royal Society of Chemistry. (2005). What is proficiency testing? AMC Technical Briefs. [Link]

  • International Agency for Research on Cancer. (n.d.). 1-BROMOPROPANE. In IARC Monographs on the Identification of Carcinogenic Hazards to Humans. [Link]

  • ResearchGate. (n.d.). Proficiency Testing in Analytical Chemistry. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison?[Link]

  • International Atomic Energy Agency. (n.d.). Laboratory proficiency testing. [Link]

  • JRC Publications Repository. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]

  • The Forensic Sciences Foundation, Inc. (1977). LABORATORY PROFICIENCY TESTING PROGRAM. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 1-Bromopropane. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed protocol for the proper disposal of 1-Bromopropane-1,1,3,3,3-d5, a deuterated organobromine compound. The procedures outlined here are grounded in established safety principles and regulatory compliance, reflecting the best practices expected in a modern laboratory setting.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. While 1-Bromopropane-1,1,3,3,3-d5 is isotopically labeled, its chemical reactivity and toxicological profile are considered to be virtually identical to its non-deuterated parent compound, 1-bromopropane.

Safety Data Sheets (SDS) for 1-bromopropane classify it as a flammable liquid and vapor that is harmful if inhaled.[1][2] It is known to cause irritation to the skin, eyes, and respiratory tract.[1][3] More significantly, it poses long-term health risks, including potential liver damage, nervous system effects, and reproductive harm.[1][2] It is also suspected of being a carcinogen.[2][3] These hazards necessitate that all handling and disposal operations be conducted with appropriate engineering controls (i.e., a fume hood) and personal protective equipment.

Key Chemical and Physical Properties

A substance's physical properties dictate its behavior in the environment and inform the selection of appropriate storage and disposal containers.

PropertyValueSource
Molecular Formula C₃D₅H₂Br
Molecular Weight ~128.02 g/mol [4][5][6]
Appearance LiquidN/A
Density ~1.354 g/mL at 25°C[5][7]
Boiling Point 71°C[5][7]
Melting Point -110°C[5][7]
Classification Halogenated Organic Compound[8][9][10]

The Cardinal Rule of Solvent Disposal: Segregation

The single most important principle in the disposal of 1-Bromopropane-1,1,3,3,3-d5 is its classification as a halogenated organic solvent .[8] Halogenated solvents contain fluorine, chlorine, bromine, or iodine. Their disposal method is fundamentally different from that of non-halogenated solvents (e.g., acetone, ethanol, hexanes).

  • Non-Halogenated Solvents: Often recycled as fuel additives for cement kilns.[8]

  • Halogenated Solvents: Cannot be used as fuel. They require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide). This process is significantly more complex and expensive.[8]

Causality: Mixing even a small volume of a halogenated solvent like 1-Bromopropane-1,1,3,3,3-d5 into a large drum of non-halogenated waste contaminates the entire container.[8][11] This forces the entire volume to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden. Therefore, strict segregation is not just a matter of compliance, but also of economic and environmental stewardship.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a safe and compliant disposal process from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, don the following minimum PPE:

  • Safety Goggles: Chemical splash goggles are mandatory.

  • Gloves: Nitrile or other chemically resistant gloves appropriate for brominated compounds. Check your institution's glove compatibility chart.

  • Laboratory Coat: To protect from splashes and contamination.

Step 2: Waste Container Selection
  • Use only containers designated for "Halogenated Organic Waste."

  • The container must be made of a chemically compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw-top cap.[8]

  • Your institution's Environmental Health & Safety (EHS) department will typically provide these pre-labeled containers.

Step 3: Labeling

Proper labeling is a regulatory requirement and is crucial for safety.

  • The container must be clearly marked with the words "Hazardous Waste." [11]

  • List all chemical constituents by their full names. Do not use abbreviations or chemical formulas.[11] For example, label as "Waste 1-Bromopropane-1,1,3,3,3-d5" and list any other solvents it may be mixed with.

Step 4: Waste Collection
  • All transfers of waste must be performed inside a certified chemical fume hood to prevent inhalation of harmful vapors.[3]

  • Carefully pour the waste 1-Bromopropane-1,1,3,3,3-d5 into the designated halogenated waste container using a funnel.

  • Do NOT overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[11]

Step 5: Temporary Storage and Removal
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked and located at or near the point of waste generation.

  • The SAA should be a secondary containment bin to catch any potential leaks.

  • Once the container is full, or on a schedule determined by your EHS department, arrange for its collection. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decontamination and Spill Management

  • Glassware Decontamination: Glassware that has contained 1-Bromopropane-1,1,3,3,3-d5 should be rinsed with a small amount of a suitable solvent (e.g., acetone). This rinseate is also considered hazardous waste and must be disposed of into the halogenated organic waste container.

  • Spill Response: In the event of a small spill inside a fume hood, absorb the material with a chemical absorbent pad or other inert material. Collect the contaminated absorbent and place it in a sealed, labeled bag or container for disposal as solid halogenated hazardous waste. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

Visualization of Disposal Workflow

The following diagram illustrates the critical decision-making process for segregating solvent waste, emphasizing the correct pathway for 1-Bromopropane-1,1,3,3,3-d5.

G start Begin Waste Disposal waste_id Identify Waste Chemical: 1-Bromopropane-1,1,3,3,3-d5 start->waste_id halogen_check Does the molecule contain F, Cl, Br, or I? waste_id->halogen_check Yes halogen Dispose in HALOGENATED Organic Waste Container halogen_check->halogen Yes (Contains Bromine) mix_check Is it mixed with other solvents? halogen_check->mix_check No non_halogen Dispose in NON-HALOGENATED Organic Waste Container mix_check->non_halogen No all_non_halogen Dispose mixture in NON-HALOGENATED Organic Waste Container mix_check->all_non_halogen Yes, all non-halogenated any_halogen CRITICAL: Dispose ENTIRE mixture in HALOGENATED Organic Waste Container mix_check->any_halogen Yes, contains any halogenated

Caption: Decision workflow for correct solvent waste segregation.

Conclusion

The proper disposal of 1-Bromopropane-1,1,3,3,3-d5 is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. The core principles are a thorough understanding of the chemical's significant health hazards and the unwavering practice of segregating it as halogenated waste. By adhering to this guide and your institution's specific EHS protocols, you contribute to a safe, compliant, and sustainable research environment.

References

  • PubChem. 1-Bromopropane-1,1,3,3,3-d5 | C3H7Br | CID 56845852. National Center for Biotechnology Information.

  • ChemBK. 1-BROMOPROPANE-1,1,3,3,3-D5.

  • Sigma-Aldrich. 1-Bromopropane-1,1,3,3,3-d₅ 98 atom D Isotope. Merck KGaA.

  • LGC Standards. 1-Bromopropane-1,1,3,3,3-d5.

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University.

  • Safety & Risk Services. Organic Solvent Waste Disposal. The University of British Columbia.

  • PubChem. 1-Bromopropane-2,2,3,3,3-D5 | C3H7Br | CID 87158704. National Center for Biotechnology Information.

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw.

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office.

  • Cambridge Isotope Laboratories, Inc. Use and Handling of NMR Solvents Deuterated Chloroform.

  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.

  • Sigma-Aldrich. Use and Handling of NMR Solvents. Merck KGaA.

  • Acros Organics. Material Safety Data Sheet 1-Bromopropane, 99%. Fisher Scientific.

  • U.S. Environmental Protection Agency. Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1-Bromopropane.

  • Sigma-Aldrich. Safety Data Sheet. Merck KGaA.

  • Merck Millipore. Safety Data Sheet. Merck KGaA.

  • C/D/N Isotopes Inc. 1-Bromopropane-1,1,3,3,3-d5.

  • AMMRL. RE: Disposal of Deuterium solvents-reg.

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.

  • Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.

Sources

Navigating the Risks: A Comprehensive Guide to Handling 1-Bromopropane-1,1,3,3,3-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel deuterated compounds like 1-Bromopropane-1,1,3,3,3-d5 is a gateway to advanced analytical and metabolic studies. However, with great scientific potential comes the responsibility of rigorous safety management. While specific safety data for this deuterated analogue is not extensively documented, its chemical properties and associated hazards are expected to be virtually identical to its non-deuterated counterpart, 1-Bromopropane (n-propyl bromide or nPB).[1] This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of 1-Bromopropane-1,1,3,3,3-d5, ensuring the protection of laboratory personnel and the integrity of your research.

Immediate Safety Briefing: Understanding the Hazard

1-Bromopropane is a colorless, flammable liquid with a characteristic sweet odor.[2][3][4] It is a volatile solvent used in various industrial applications, including degreasing, dry cleaning, and as a component in spray adhesives.[3][5][6][7][8] Critically, 1-Bromopropane is recognized as a significant health hazard, with both acute and chronic effects.

Acute (Short-Term) Health Effects:

  • Irritation to the skin, eyes, and respiratory tract.[1][2][5]

  • Inhalation can lead to coughing, wheezing, and shortness of breath.[2]

  • Exposure can cause headaches, dizziness, lightheadedness, and difficulty concentrating.[2][5][9][10]

Chronic (Long-Term) Health Effects:

  • Carcinogenicity: 1-Bromopropane is reasonably anticipated to be a human carcinogen based on animal studies showing an increase in lung, large intestine, and skin cancers.[5][9]

  • Reproductive Toxicity: The substance is suspected of damaging fertility or the unborn child.[2][11]

  • Neurotoxicity: Prolonged or repeated exposure can damage the nervous system, leading to symptoms such as confusion, slurred speech, difficulty walking, and loss of feeling in the arms and legs.[5][9][10] These neurological effects may be irreversible.[5][10]

Due to these significant risks, it is imperative to handle 1-Bromopropane-1,1,3,3,3-d5 with extreme caution and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 1-Bromopropane-1,1,3,3,3-d5. The selection of appropriate PPE is contingent on the scale and nature of the operation.

PPE CategorySpecificationRationale
Hand Protection Viton® or Silvershield® gloves provide the best protection.[3] Nitrile or neoprene gloves are suitable for splash protection only and should be changed immediately upon contamination.[3]1-Bromopropane can be readily absorbed through the skin.[5] The correct glove material is crucial to prevent systemic toxicity.
Eye Protection Chemical safety goggles or a full-face shield.[3]Protects against splashes and the irritant effects of vapors on the eyes.[1][2][5]
Body Protection A fully buttoned lab coat or a chemical-resistant apron.[12]Prevents contamination of personal clothing and minimizes skin contact in the event of a spill.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a fume hood or when airborne concentrations may exceed exposure limits.[2][3] A full-face respirator offers a higher level of protection.[2][3]Inhalation is a primary route of exposure.[5][8] Adherence to established exposure limits is critical for preventing both acute and chronic health effects.

Exposure Limits: It is crucial to be aware of and adhere to the established occupational exposure limits for 1-Bromopropane:

  • ACGIH TLV-TWA: 0.1 ppm (8-hour time-weighted average)[8][13]

  • Cal/OSHA PEL: 5 ppm (with a skin notation, indicating the need to prevent skin contact)[1][5][6]

Operational Plan: A Step-by-Step Procedural Guide

A systematic and well-documented workflow is essential for minimizing the risks associated with 1-Bromopropane-1,1,3,3,3-d5.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_emergency Emergency Protocol Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Functionality PPE->Hood Receive Receiving & Inspection Hood->Receive Store Secure Storage Receive->Store Dispense Dispensing in Fume Hood Store->Dispense Experiment Conduct Experiment Dispense->Experiment Spill Spill Containment Dispense->Spill If Spill Occurs Waste Collect Halogenated Waste Experiment->Waste Exposure First Aid for Exposure Experiment->Exposure If Exposure Occurs Label Label Waste Container Waste->Label Dispose Arrange for Hazardous Waste Disposal Label->Dispose

Caption: Workflow for the safe handling of 1-Bromopropane-1,1,3,3,3-d5.

Preparation and Pre-Work Checklist
  • Review Safety Data Sheets (SDS) and Standard Operating Procedures (SOPs): Before any work commences, thoroughly review the SDS for 1-Bromopropane and any laboratory-specific SOPs.[5]

  • Don Appropriate PPE: Select and put on the correct PPE as outlined in the table above.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height to maintain proper airflow.

Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, inspect the container for any signs of damage or leakage.

  • Secure Storage: Store 1-Bromopropane-1,1,3,3,3-d5 in a tightly closed, compatible container in a designated, well-ventilated, and cool area away from heat, sparks, and open flames.[11][12] It should be segregated from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[12][14]

Handling and Use
  • Work in a Chemical Fume Hood: All manipulations, including dispensing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Grounding: Use grounded equipment when transferring the solvent to prevent the buildup of static electricity, which could be an ignition source.[15]

  • Avoid Skin and Eye Contact: Exercise care to prevent any contact with the skin or eyes.

Spill Management
  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[12][15] Place the absorbed material into a sealed container for disposal as hazardous waste.[12][15]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[12] Prevent the spill from entering waterways or sewers.[15]

First Aid for Exposure
  • Inhalation: Move the affected individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][15]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][15]

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-Bromopropane-1,1,3,3,3-d5 and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: 1-Bromopropane-1,1,3,3,3-d5 is a halogenated solvent. It is imperative to collect it in a dedicated, clearly labeled hazardous waste container for halogenated solvents.[12][16][17] Do not mix with non-halogenated solvent waste, as this will significantly increase disposal costs.[16][18]

  • Container Management: Waste containers must be made of a compatible material (e.g., polyethylene) and kept tightly sealed when not in use to prevent the escape of vapors.[12][17] The container must be labeled as "Hazardous Waste" and list all chemical constituents.[16][17]

  • Prohibited Disposal Methods: Never dispose of 1-Bromopropane-1,1,3,3,3-d5 by evaporation in a fume hood or by pouring it down the drain.[12]

  • Arranging for Disposal: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2013). 1-Bromopropane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Risk Management for 1-Bromopropane (1-BP). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1-Bromopropane | ToxFAQs™. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1-Bromopropane | Public Health Statement. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Washington State Department of Labor & Industries. (2009). 1-Bromopropane (also known as 1-BP, n-propyl Bromide, nPB). Retrieved from [Link]

  • Everest. (n.d.). 1-Bromopropane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). OSHA/NIOSH Hazard Alert: 1-Bromopropane. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • EHS Daily Advisor. (2016). NIOSH and EPA Seek Public Comment on 1-Bromopropane Standard. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). 1-Bromopropane | Blogs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). 1-Bromopropane | NIOSH Blogs. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1-BROMOPROPANE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.